Thieno[3,2-D]pyrimidine-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-2-12-5-1-8-3-9-6(4)5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNAHJTYTHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717251 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211596-20-1 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211596-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thieno[3,2-d]pyrimidine-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential. Its structural resemblance to purine enables it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including potent antitumor and kinase inhibitory effects. Thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and other key enzymes implicated in cancer progression.[1][2][3][4][5] The carboxylic acid functional group at the 7-position of this scaffold serves as a crucial handle for further molecular elaboration, enabling the synthesis of amides, esters, and other derivatives to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of a viable and robust synthetic pathway to thieno[3,2-d]pyrimidine-7-carboxylic acid, offering insights into the strategic considerations behind the chosen methodologies.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered on the late-stage functionalization of a pre-formed thieno[3,2-d]pyrimidine core. A key consideration is the introduction of the carboxylic acid group. A reliable approach involves the oxidation of a methyl group at the 7-position. This leads to the key intermediate, 7-methylthieno[3,2-d]pyrimidine. The synthesis of this intermediate can be achieved by constructing the pyrimidine ring onto a suitably substituted thiophene precursor, specifically a 3-amino-2-acylthiophene derivative.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the Key Intermediate: 7-Methylthieno[3,2-d]pyrimidine
The synthesis of 7-methylthieno[3,2-d]pyrimidine is a multi-step process that begins with the construction of the thiophene ring, followed by the annulation of the pyrimidine ring.
Step 1.1: The Gewald Reaction - A Versatile Thiophene Synthesis
The Gewald reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6] This one-pot, multi-component reaction offers a highly efficient route to the requisite 3-amino-2-acylthiophene precursor.
Experimental Protocol: Synthesis of 2-amino-3-cyano-4,5-dimethylthiophene
-
To a stirred solution of 2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base such as morpholine or triethylamine.
-
To this mixture, add elemental sulfur (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude 2-amino-3-cyano-4,5-dimethylthiophene.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
| Reactant | Molar Eq. | Purpose |
| 2-Butanone | 1.0 | Carbon source for C4 and C5 of the thiophene ring |
| Malononitrile | 1.0 | Source of the C2-CN and C3-NH2 of the thiophene |
| Elemental Sulfur | 1.1 | Provides the sulfur atom for the thiophene ring |
| Morpholine | Catalytic | Basic catalyst to promote the condensation reaction |
| Ethanol | - | Solvent |
Step 1.2: Pyrimidine Ring Annulation
With the 2-aminothiophene precursor in hand, the next step is the formation of the pyrimidine ring. A common and effective method is the condensation with formamide, which serves as both the reagent and the solvent.
Experimental Protocol: Synthesis of 7-Methylthieno[3,2-d]pyrimidine
-
In a round-bottom flask, suspend 2-amino-3-cyano-4,5-dimethylthiophene (1.0 eq) in an excess of formamide.
-
Heat the mixture to a high temperature, typically in the range of 150-180 °C, for several hours.[1][7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to afford 7-methylthieno[3,2-d]pyrimidine.[1]
Caption: Synthetic workflow for 7-methylthieno[3,2-d]pyrimidine.
Part 2: The Crucial Oxidation Step - From Methyl to Carboxylic Acid
The final step in the synthesis of this compound is the selective oxidation of the methyl group at the 7-position. This transformation requires a strong oxidizing agent capable of converting an aryl methyl group to a carboxylic acid.
Choosing the Right Oxidizing Agent
Several reagents can accomplish this oxidation, with potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions being common choices. The selection of the oxidant and reaction conditions is critical to achieve a good yield and avoid over-oxidation or degradation of the heterocyclic core.
Experimental Protocol: Synthesis of this compound
-
Suspend 7-methylthieno[3,2-d]pyrimidine (1.0 eq) in an aqueous solution of a suitable base, such as sodium hydroxide or potassium carbonate.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate (KMnO₄) (excess, typically 3-4 eq) in water to the refluxing mixture.
-
Maintain the reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. The formation of a brown manganese dioxide precipitate will be observed.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
Acidify the filtrate with a mineral acid, such as hydrochloric acid, to a pH of 2-3.
-
The desired this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
| Reagent | Molar Eq. | Purpose |
| 7-Methylthieno[3,2-d]pyrimidine | 1.0 | Substrate |
| Potassium Permanganate (KMnO₄) | 3.0 - 4.0 | Oxidizing agent |
| Sodium Hydroxide (aq.) | - | Base and solvent |
| Hydrochloric Acid | - | Acidification to precipitate the product |
digraph "Oxidation_Step" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];"Intermediate" [label="7-Methylthieno[3,2-d]pyrimidine", fillcolor="#FBBC05"]; "Oxidizing_Agent" [label="KMnO4, NaOH(aq), Heat", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Intermediate" -> "Product" [label="Oxidation"]; "Oxidizing_Agent" -> "Product" [style=dotted]; }
Caption: Final oxidation step to the target carboxylic acid.
Alternative Strategies and Future Perspectives
While the presented pathway offers a reliable route to this compound, other synthetic strategies could be explored. For instance, direct C-H functionalization of the thieno[3,2-d]pyrimidine core at the 7-position using transition-metal catalysis is an area of active research and could provide a more atom-economical approach in the future.[8] However, achieving high regioselectivity can be a challenge with such methods.
Another possibility involves starting with a thiophene precursor that already contains a protected carboxylic acid or a functional group that can be readily converted to a carboxylic acid at the appropriate position. This would require a more elaborate synthesis of the initial thiophene building block.
The continued development of novel synthetic methodologies will undoubtedly lead to even more efficient and versatile routes to this important class of molecules, further empowering drug discovery and development efforts.
References
- Marchais-Oberwinkler, S., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(4), 3034-3061.
-
ResearchGate. (2022). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions.... Retrieved from [Link]
- Paronikyan, E. G., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14267–14278.
-
PubMed. (2011). Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine Library. Retrieved from [Link]
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ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
- National Center for Biotechnology Information. (2023).
- SYNTHESIS OF PYRIMIDINE DERIV
-
PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Retrieved from [Link]
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
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Reddit. (2013). Oxidation of a methyl group to a carboxylic acid, mechanism help. Retrieved from [Link]
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ResearchGate. (n.d.). The derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acids with antimicrobial properties. Retrieved from [Link]
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
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ACS Publications. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Retrieved from [Link]
-
ResearchGate. (2007). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. Retrieved from [Link]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]
-
ResearchGate. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Retrieved from [Link]
- National Center for Biotechnology Information. (2024).
-
PubMed. (2021). New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Thieno[3,2-d]pyrimidine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Thieno[3,2-d]pyrimidine Core in Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines. This bioisosterism allows for its interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Thieno[3,2-d]pyrimidine derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The carboxylic acid moiety at the 7-position of the thieno[3,2-d]pyrimidine core, specifically in Thieno[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1211596-20-1) , provides a crucial handle for further chemical modifications and plays a significant role in the molecule's overall physicochemical profile, influencing its solubility, acidity, and ability to form intermolecular interactions.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While specific experimental data for this parent compound is not extensively reported in publicly available literature, this guide will detail the established methodologies for determining these properties, drawing on data from closely related derivatives to provide context and expected ranges. Understanding these characteristics is paramount for researchers in drug design, as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
Molecular Structure and Key Physicochemical Properties
The foundational structure of this compound consists of a fused thiophene and pyrimidine ring system, with a carboxylic acid group attached to the thiophene ring.
Molecular Formula: C₇H₄N₂O₂S
Molecular Weight: 180.19 g/mol
Appearance: Described by suppliers as a white to off-white or pale-yellow to yellow-brown solid[1][2]. The variation in color may be attributed to the presence of minor impurities.
Table 1: Predicted and General Physicochemical Properties
| Property | Predicted/General Value/State | Significance in Drug Development |
| Physical State | Solid at room temperature | Influences handling, formulation (e.g., for oral solid dosage forms), and storage stability. |
| Melting Point | Not experimentally determined for the parent compound. Derivatives show a wide range of melting points (e.g., 138-316 °C) depending on substitution[3][4]. | A sharp melting point is an indicator of purity. It is a critical parameter for pre-formulation studies and manufacturing processes. |
| pKa | Not experimentally determined for the parent compound. A predicted pKa for the 4-chloro derivative is -1.47[5]. This is likely for the pyrimidine nitrogen protonation and not the carboxylic acid. The carboxylic acid pKa is expected to be in the range of 3-5, typical for aromatic carboxylic acids. | The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability across biological membranes, and receptor binding. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | Solubility is a key determinant of bioavailability. Poor aqueous solubility can be a major hurdle in drug development, requiring formulation strategies to enhance it. |
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for characterizing the physicochemical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Solubility Determination
Rationale: Determining the solubility of a compound in various solvents is a fundamental first step in pre-formulation. It informs the choice of solvents for synthesis, purification, analytical method development, and formulation. For a carboxylic acid, it is also critical to assess its pH-dependent solubility.
Experimental Protocol: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents should be tested, including:
-
Purified Water (to assess aqueous solubility).
-
pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions in the gastrointestinal tract.
-
Organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol, Ethanol, and Acetonitrile.
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the suspension through a 0.45 µm filter to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is reported in units of mg/mL or µg/mL.
-
Causality of Experimental Choices: The use of a sealed vial prevents solvent evaporation. Constant temperature and agitation are crucial for reaching a true equilibrium state. Filtration is necessary to separate the saturated solution from the excess solid. HPLC-UV is a sensitive and specific method for quantifying the concentration of the dissolved analyte.
Caption: Workflow for Equilibrium Solubility Determination.
pKa Determination
Rationale: The pKa value(s) of a molecule are critical for understanding its behavior in different pH environments. For this compound, we expect at least one acidic pKa for the carboxylic acid group and potentially a basic pKa associated with the pyrimidine nitrogens.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1-10 mM) in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa, or a strong acid (e.g., 0.1 M HCl) for any basic pKa.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point.
-
Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).
-
Causality of Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa. The use of a co-solvent is a practical approach for compounds with poor water solubility, although it's important to note that the apparent pKa in a co-solvent will differ from the aqueous pKa. The choice of titrant (acid or base) depends on the expected nature of the ionizable group being investigated.
Caption: Workflow for pKa Determination.
Spectroscopic Characterization
Rationale: Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound. Each technique provides unique information about the molecule's functional groups and overall architecture.
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see signals for the protons on the pyrimidine and thiophene rings, as well as a characteristic downfield signal for the carboxylic acid proton. The exact chemical shifts and coupling constants would need to be determined experimentally.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shift can indicate the type of carbon (e.g., aromatic, carbonyl).
Typical Experimental Conditions:
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard.
-
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. This provides a "fingerprint" of the functional groups present.
-
Expected Absorptions: For this compound, key characteristic peaks would include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
-
C=N and C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
-
C-S stretching vibrations, which are typically weaker and appear in the fingerprint region.
-
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns.
-
Expected Result: For this compound (MW = 180.19), a high-resolution mass spectrum would show a molecular ion peak corresponding to this mass, confirming the elemental composition.
Conclusion and Future Directions
This compound is a valuable scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is a prerequisite for successful drug design and development. This guide has outlined the key properties of interest and the established experimental methodologies for their determination.
While specific experimental data for the parent compound are sparse, the protocols and principles described herein provide a robust framework for any research scientist working with this or related molecules. Future work should focus on the experimental determination and publication of these fundamental physicochemical parameters to create a more complete and publicly accessible dataset for the scientific community. Such data will undoubtedly accelerate the discovery and development of new medicines based on the promising thieno[3,2-d]pyrimidine core.
References
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Ramadan, M., Aly, A. A., Ahmed, E. K., Nieger, M., Brown, A. B., & Bräse, S. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. Research Square. [Link]
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Hussein, M. A., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(8), 13634-13660. [Link]
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Refat, H. M., Fadda, A. A., & El-Sayed, R. (2015). SYNTHESIS OF SOME NOVEL THIENO[3,2-d]PYRIMIDINE DERIVATIVES OF PHARMACEUTICAL INTEREST. HETEROCYCLES, 91(12), 2270-2285. [Link]
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Giri, T., et al. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry, 31(3), 397-404. [Link]
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Al-Ostoot, F. H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6533. [Link]
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Abdel-Megeed, M. F., et al. (2014). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Saudi Chemical Society, 18(5), 497-522. [Link]
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Zhang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
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Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3999. [Link]
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Li, Y., et al. (2019). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. BioMed Research International, 2019, 8560386. [Link]
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Khan, I., et al. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]
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Guo, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32, 1646-1655. [Link]
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PubChem. (n.d.). 4-Amino-thieno[3,2-d]pyrimidine-7-carboxylic acid [6-chloro-2-fluoro-3-(3-fluoro-propane-1-sulfonylamino)-phenyl]-amide. Retrieved January 16, 2026, from [Link]
-
Vlasov, S. V., & Kolychev, I. O. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-18. [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(12), 3932-3948. [Link]
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- 5. This compound, 4-chloro- CAS#: 1269667-57-3 [chemicalbook.com]
An In-Depth Technical Guide to Thieno[3,2-d]pyrimidine-7-carboxylic Acid (CAS No. 1211596-20-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Thieno[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from analogous structures, this document will delve into its physicochemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in drug discovery, recognized for its structural resemblance to purines, the fundamental building blocks of nucleic acids.[1] This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, often acting as competitive inhibitors. Consequently, this heterocyclic system has been extensively explored for the development of novel therapeutics, particularly in oncology and immunology.[1][2]
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including potent inhibition of kinases and phosphodiesterases.[1] Notably, some have advanced into clinical trials for the treatment of various cancers.[3] The subject of this guide, this compound, represents a key building block within this class of compounds, offering a reactive handle for further chemical modifications and the exploration of new structure-activity relationships (SAR).
Physicochemical and Structural Properties
This compound is a pale-yellow to yellow-brown solid at room temperature.[1] Its core structure consists of a thiophene ring fused to a pyrimidine ring, with a carboxylic acid group at the 7-position.
| Property | Value | Source |
| CAS Number | 1211596-20-1 | [1][4] |
| Molecular Formula | C₇H₄N₂O₂S | [4] |
| Molecular Weight | 180.19 g/mol | [1] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| InChI Key | PUWCNAHJTYTHKV-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
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Biological activity of thieno[3,2-d]pyrimidine derivatives.
An In-Depth Technical Guide to the Biological Activity of Thieno[3,2-d]pyrimidine Derivatives
Introduction
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleobases, the fundamental components of DNA and RNA. This structural analogy allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, often acting as competitive inhibitors in enzymatic reactions. The versatility of this scaffold, which allows for diverse substitutions at various positions, has enabled the development of a vast library of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the key biological activities of thieno[3,2-d]pyrimidine derivatives, with a focus on their anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms of action, present quantitative data, and provide detailed experimental protocols for the evaluation of these activities.
Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy
Thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their antitumor effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, two critical mechanisms for controlling cell proliferation.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Many thieno[3,2-d]pyrimidine derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This process involves the permeabilization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.
Furthermore, these compounds can induce cell cycle arrest, primarily at the G2/M or S phases.[1] By halting the cell cycle, these derivatives prevent cancer cells from dividing and proliferating, thereby inhibiting tumor growth. The arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[2]
A simplified representation of the induction of apoptosis and cell cycle arrest by thieno[3,2-d]pyrimidine derivatives is depicted in the following diagram:
Caption: Induction of Apoptosis and Cell Cycle Arrest.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of thieno[3,2-d]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for representative compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | HCT-116 (Colon) | 0.38 | [3] |
| 11 | MCF-7 (Breast) | 0.49 | [3] |
| 11 | HeLa (Cervical) | 0.61 | [3] |
| 10b | MCF-7 (Breast) | 19.4 | [4] |
| 10e | MCF-7 (Breast) | 14.5 | [4] |
| 2b | Various (20 lines) | < 1 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5][6][7][8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thieno[3,2-d]pyrimidine derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Kinase Inhibitory Activity: Targeting Key Regulators of Cellular Signaling
Protein kinases are a large family of enzymes that play a crucial role in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as potent and selective kinase inhibitors.
Mechanism of Action: Competitive ATP Inhibition
Thieno[3,2-d]pyrimidines often act as ATP-competitive inhibitors. Their structural resemblance to the purine ring of ATP allows them to bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. The selectivity of these inhibitors for specific kinases is achieved through interactions with unique amino acid residues within the ATP-binding site.
The general mechanism of kinase inhibition by thieno[3,2-d]pyrimidine derivatives is illustrated below:
Caption: Mechanism of Kinase Inhibition.
Target Specificity and Quantitative Data
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit a variety of kinases, including Janus kinase 1 (JAK1)[10], cyclin-dependent kinase 7 (CDK7)[11], focal adhesion kinase (FAK)[12], FMS-like tyrosine kinase 3 (FLT3)[12], and receptor-interacting protein kinase 2 (RIPK2)[13]. The following table presents the IC50 values of representative inhibitors against their respective kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 24 | JAK1 | 22 | [10] |
| 36 | CDK7 | Potent (not specified) | [11] |
| 26 | FAK | Potent (not specified) | [12] |
| 26 | FLT3 | Potent (not specified) | [12] |
| HY3 | RIPK2 | 11 | [13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method for determining the inhibitory activity of compounds against a specific kinase is the in vitro kinase assay, which measures the phosphorylation of a substrate.[14][15][16][17]
Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. The presence of an inhibitor will reduce the kinase activity, leading to a decrease in the measured signal.
Step-by-Step Protocol (Luminescence-based):
-
Reagent Preparation:
-
Prepare a stock solution of the thieno[3,2-d]pyrimidine inhibitor in DMSO and perform serial dilutions.
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and BSA.
-
Prepare solutions of the recombinant kinase, its specific substrate peptide, and ATP in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted inhibitor or DMSO (vehicle control).
-
Add the kinase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts the ADP produced into ATP and generates a luminescent signal.
-
Incubate at room temperature to allow the signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a contributing factor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Thieno[3,2-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory response.
Mechanism of Action: COX-2 Inhibition
A primary mechanism of the anti-inflammatory activity of thieno[3,2-d]pyrimidines is the inhibition of cyclooxygenase-2 (COX-2).[18][19][20] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
The role of thieno[3,2-d]pyrimidines in the arachidonic acid cascade is shown below:
Caption: Inhibition of the COX-2 Pathway.
Quantitative Data: COX-2 Inhibition
The selective COX-2 inhibitory activity of thieno[3,2-d]pyrimidine derivatives is crucial for their anti-inflammatory potential. The following table provides IC50 values for representative compounds against COX-1 and COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5k | 10.91 | 0.068 | 160.4 | [19] |
| 11 (heterodimer) | 11.3 | 0.065 | 173.8 | [19] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Thieno[3,2-d]pyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[21][22][23]
Mechanism of Action
The precise molecular mechanisms underlying the antimicrobial activity of thieno[3,2-d]pyrimidines are still under investigation and may vary depending on the specific derivative and the target microorganism. However, their structural similarity to purines suggests that they may interfere with nucleic acid synthesis or other essential metabolic pathways. Some studies suggest that these compounds may target bacterial DNA gyrase, an enzyme essential for DNA replication.[23]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µmol/mL) | Reference |
| 8c | Fungi (various) | 1-2 | [21] |
| 2 | MRSA, VRSA, VISA, VRE | 2-16 mg/L | [22] |
Conclusion
The thieno[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities. Their ability to modulate the activity of key cellular targets, including kinases and enzymes involved in inflammation, has positioned them as promising candidates for the development of new therapeutics for cancer, inflammatory disorders, and infectious diseases. The continued exploration of the structure-activity relationships and mechanisms of action of thieno[3,2-d]pyrimidine derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates in the future.
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Al-Ostoot, F. H., Khedr, M. A., & Osman, H. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5012. [Link]
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Kuras, M., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. Molecules, 23(7), 1779. [Link]
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Unresolved. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. European Journal of Medicinal Chemistry, 281, 116892. [Link]
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Kamal, A., et al. (2013). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3242–3247. [Link]
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El-Gamal, M. I., et al. (2022). Magic Shotgun Approach to Anti-Inflammatory Pharmacotherapy: Synthesis of Novel Thienopyrimidine Monomers/Heterodimer as Dual COX-2 and 15-LOX Inhibitors Endowed with Potent Antioxidant Activity. Antioxidants, 11(11), 2261. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. [Link]
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Unresolved. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
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Chen, L., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link]
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Kassab, A. E. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(4), 382–390. [Link]
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An In-depth Technical Guide to the Core Mechanisms of Action of Thieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Versatile Pharmacophore
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that serves as a bioisostere for purine, a fundamental component of nucleic acids. This structural similarity allows it to interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1] Its rigid, planar structure, combined with the diverse chemical space accessible through substitution at various positions, has made it a fertile ground for the discovery of potent inhibitors targeting a range of protein families. This guide will dissect the most prominent mechanisms of action, focusing on kinase and hydrolase inhibition, which are central to the therapeutic potential of this compound class in oncology, inflammation, and cardiovascular disease.
Dual Inhibition of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): A Convergent Approach to Cancer Therapy
A significant body of research has identified thieno[3,2-d]pyrimidine derivatives as potent dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3).[2][3] This dual activity is particularly relevant in oncology, as both FAK and FLT3 are key drivers of tumor progression, metastasis, and drug resistance in various cancers, including highly invasive and metastatic forms.[3][4]
The FAK Signaling Pathway and its Role in Cancer
FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival.[4] Its overexpression is a common feature in many solid tumors and is associated with poor prognosis.[4] Upon activation by integrin clustering or growth factor receptors, FAK autophosphorylates at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream substrates, promoting cell motility and invasion.
Caption: FAK signaling pathway and point of inhibition by thieno[3,2-d]pyrimidine derivatives.
The FLT3 Signaling Pathway and its Role in Hematological Malignancies
FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem and progenitor cells. However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell proliferation and survival.
Caption: FLT3 signaling and inhibition by thieno[3,2-d]pyrimidine derivatives in wild-type and mutant forms.
Experimental Validation of FAK/FLT3 Inhibition
The dual inhibitory activity of thieno[3,2-d]pyrimidine derivatives can be rigorously validated through a series of in vitro and in vivo experiments.
Table 1: Representative Inhibitory Activities of a Thieno[3,2-d]pyrimidine Derivative
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| FAK | Enzymatic | 28.2 | [5] |
| FLT3 | Enzymatic | <50 | [2][3] |
| FLT3-ITD | Cellular | <50 |[2][3] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibition of FAK or FLT3.
-
Reagent Preparation:
-
Prepare a serial dilution of the thieno[3,2-d]pyrimidine test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant FAK or FLT3 enzyme and the corresponding substrate (e.g., a poly-GT peptide for FAK).
-
Prepare a solution of ATP at a concentration close to its Km for the respective enzyme.
-
Prepare a solution of a terbium-labeled anti-phosphotyrosine antibody and a fluorescein-labeled tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the enzyme and substrate mixture to all wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody and fluorescein-labeled tracer mixture.
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation: The use of a TR-FRET assay provides a robust and sensitive method for quantifying kinase inhibition. The direct measurement of substrate phosphorylation provides a clear readout of enzyme activity. Including positive (known inhibitor) and negative (DMSO vehicle) controls in each assay plate is crucial for self-validation and ensuring data quality.
Inhibition of Soluble Epoxide Hydrolase (sEH): A Novel Anti-Inflammatory and Cardioprotective Mechanism
Certain thieno[3,2-d]pyrimidine derivatives, most notably GSK2256294, have been identified as potent and selective inhibitors of soluble epoxide hydrolase (sEH).[6][7] This enzyme plays a critical role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators.
The Arachidonic Acid Cascade and the Role of sEH
Arachidonic acid is metabolized by cytochrome P450 (CYP) enzymes to form epoxyeicosatrienoic acids (EETs).[8] EETs possess a range of beneficial biological activities, including vasodilation, anti-inflammatory effects, and cytoprotection.[6] The enzyme sEH rapidly hydrolyzes EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[8] By inhibiting sEH, thieno[3,2-d]pyrimidine derivatives can increase the bioavailability of EETs, thereby potentiating their protective effects.
Caption: The role of sEH in EET metabolism and its inhibition by thieno[3,2-d]pyrimidine derivatives.
Experimental Validation of sEH Inhibition
The inhibitory potency of compounds like GSK2256294 against sEH can be determined using enzymatic assays, and the downstream effects can be measured in cellular and in vivo models.
Table 2: Inhibitory Potency of GSK2256294 against sEH
| Species | IC50 (pM) | Reference |
|---|---|---|
| Human (recombinant) | 27 | [7] |
| Rat (ortholog) | 61 | [7] |
| Mouse (ortholog) | 189 |[7] |
Experimental Protocol: sEH Enzymatic Assay (Fluorescence-based)
This protocol outlines a method to measure the inhibition of sEH activity using a fluorescent substrate.
-
Reagent Preparation:
-
Prepare serial dilutions of the thieno[3,2-d]pyrimidine test compound in assay buffer (e.g., 25 mM Bis-Tris, pH 7.0, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human sEH.
-
Prepare a solution of the fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNC).
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compound dilutions.
-
Add the sEH enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the CMNC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 330 nm and emission at 465 nm.
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Causality and Self-Validation: The hydrolysis of CMNC by sEH releases a fluorescent product, providing a direct and quantitative measure of enzyme activity. The inclusion of a no-enzyme control is essential to account for any background fluorescence or non-enzymatic substrate degradation.
Other Notable Mechanisms of Action
The versatility of the thieno[3,2-d]pyrimidine scaffold extends to other important biological targets.
-
Cyclin-Dependent Kinase 7 (CDK7) Inhibition: Certain derivatives have been developed as highly selective inhibitors of CDK7, a key regulator of the cell cycle and transcription, showing promise in treating cancers like triple-negative breast cancer.[9]
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: Thieno[3,2-d]pyrimidinones have been designed as inhibitors of 17β-HSD2, an enzyme involved in steroid metabolism, with potential applications in osteoporosis.[10]
-
Sirtuin (SIRT1/2/3) Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are NAD+-dependent deacetylases implicated in a wide range of cellular processes.[11]
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine-7-carboxylic acid scaffold and its derivatives represent a highly successful platform for the development of targeted therapies. The ability of this core structure to be tailored for potent and selective inhibition of diverse enzyme families, including kinases and hydrolases, underscores its importance in modern drug discovery. The dual inhibition of FAK and FLT3 offers a compelling strategy for overcoming resistance and improving outcomes in aggressive cancers. Concurrently, the inhibition of sEH provides a novel therapeutic avenue for inflammatory and cardiovascular diseases.
Future research will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects, exploring novel therapeutic combinations, and developing next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of the chemical space around the thieno[3,2-d]pyrimidine core promises to yield new and effective treatments for a wide range of human diseases.
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central. Available at: [Link]
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Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 - PubMed. Available at: [Link]
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Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors | Request PDF - ResearchGate. Available at: [Link]
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Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors - MDPI. Available at: [Link]
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Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed. Available at: [Link]
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Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive - e-Century Publishing Corporation. Available at: [Link]
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Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC - NIH. Available at: [Link]
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Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 | Request PDF - ResearchGate. Available at: [Link]
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GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans | Hypertension. Available at: [Link]
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Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF - ResearchGate. Available at: [Link]
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Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed. Available at: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. Available at: [Link]
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Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. Available at: [Link]
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Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC - PubMed Central. Available at: [Link]
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene - ResearchGate. Available at: [Link]
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Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies - ResearchGate. Available at: [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]
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The Thienopyrimidine Core: A Journey from Discovery to a Versatile Pharmacophore in Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The thienopyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its structural resemblance to endogenous purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of thienopyrimidine compounds, detailing the evolution of their synthesis and their journey to becoming key components in the development of targeted therapeutics. We will delve into the causality behind synthetic strategies, the validation of experimental protocols, and the structure-activity relationships that have guided the optimization of thienopyrimidine-based drug candidates.
Introduction: The Dawn of a Privileged Scaffold
The story of thienopyrimidines is a testament to the power of heterocyclic chemistry in generating novel therapeutic agents. The fusion of a thiophene and a pyrimidine ring creates a unique electronic and steric environment, making it an attractive scaffold for drug design.[1] Thienopyrimidines exist in three primary isomeric forms: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines, with the thieno[2,3-d]pyrimidine isomer being the most extensively studied.[3][4]
The initial interest in thienopyrimidines stemmed from their structural analogy to purines like adenine and guanine, the fundamental building blocks of nucleic acids.[1][2] This bioisosteric relationship suggested that thienopyrimidines could act as antimetabolites, interfering with the synthesis or function of nucleic acids, a hallmark of early anticancer and antimicrobial drug discovery. The first synthesis of a thienopyrimidine was reported in 1914 by Wilhelm Steinkopf, laying the groundwork for over a century of research and development.[5]
Foundational Synthesis: Building the Core
The versatility of the thienopyrimidine scaffold is, in large part, due to the development of robust and flexible synthetic methodologies. The primary strategies involve either constructing the pyrimidine ring onto a pre-existing thiophene or, conversely, forming the thiophene ring on a pyrimidine precursor.[6][7]
The Gewald Reaction: A Cornerstone of Thienopyrimidine Synthesis
A pivotal moment in the history of thienopyrimidine synthesis was the advent of the Gewald reaction. This multicomponent reaction, involving an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base, provides a straightforward and efficient route to highly substituted 2-aminothiophenes.[4][8] These 2-aminothiophenes are versatile intermediates that can be readily cyclized to form the thienopyrimidine core.
The elegance of the Gewald reaction lies in its ability to generate molecular complexity in a single step. The choice of the starting ketone or aldehyde directly influences the substitution pattern on the thiophene ring, allowing for the systematic exploration of structure-activity relationships (SAR).
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Base Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine, to the mixture.[9]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80°C) for a specified period (often 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8][9]
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene-3-carboxylate.[8]
The causality behind this experimental choice is the reaction's high efficiency and tolerance of a wide range of functional groups, making it a workhorse in the synthesis of thienopyrimidine precursors.
Caption: The Gewald reaction workflow for synthesizing 2-aminothiophene precursors.
Cyclization to the Thienopyrimidine Core
Once the 2-aminothiophene intermediate is in hand, the subsequent cyclization to form the pyrimidine ring can be achieved through various methods. A common and historically significant approach is the reaction with formamide, which provides the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core.[9][10]
Experimental Protocol: Cyclization with Formamide
-
Reaction Setup: Place the 2-aminothiophene-3-carboxylate (1.0 eq.) in a round-bottom flask.
-
Reagent Addition: Add an excess of formamide.
-
Reaction Conditions: Heat the mixture to a high temperature (typically reflux, around 180-210°C) for several hours.[9]
-
Workup: After cooling, the product often precipitates and can be collected by filtration. The crude product is then washed with a suitable solvent like water or ethanol to remove excess formamide.
-
Purification: Recrystallization can be employed for further purification.
The rationale for using formamide is its dual role as both a reactant (providing the C2 and N3 atoms of the pyrimidine ring) and a high-boiling solvent. This one-pot cyclization is a simple and cost-effective method for accessing the core scaffold.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidines.
Aurora Kinase Inhibitors:
Aurora kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis. High-throughput screening identified a pyrrolopyrimidine hit, which was subsequently optimized by replacing the pyrrolopyrimidine with a thienopyrimidine moiety, leading to a series of potent and selective Aurora kinase inhibitors. [11] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors:
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating significant anticancer activity. [12]
Antimicrobial Applications: A Narrow-Spectrum Approach
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Thienopyrimidines have shown promise in this area, particularly as narrow-spectrum agents against Helicobacter pylori, a bacterium linked to gastritis, ulcers, and stomach cancer. [9]High-throughput screening identified thienopyrimidine compounds that selectively inhibited H. pylori over commensal gut microbiota. [9]Further studies revealed that these compounds act by inhibiting the respiratory complex I, an enzyme essential for ATP synthesis in H. pylori. [9] Experimental Protocol: Synthesis of a 4-Substituted Thienopyrimidine for Antimicrobial Screening
-
Chlorination: The thieno[2,3-d]pyrimidin-4(3H)-one core (1.0 eq.) is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield the 4-chlorothieno[2,3-d]pyrimidine intermediate. [8][9]2. Nucleophilic Substitution: The 4-chloro intermediate is then reacted with a desired amine (1.1 eq.) in a suitable solvent (e.g., ethanol or isopropanol) at elevated temperatures (microwave irradiation can be used to accelerate the reaction) to introduce various side chains at the 4-position. [9]3. Purification: The final product is purified using column chromatography to isolate the desired compound for biological evaluation.
This two-step sequence allows for the rapid generation of a library of analogs for SAR studies, a crucial step in optimizing the antimicrobial potency and selectivity.
Conclusion and Future Perspectives
The journey of thienopyrimidine compounds, from their initial discovery as purine bioisosteres to their current status as highly versatile pharmacophores, highlights the dynamic nature of drug discovery. The development of efficient synthetic routes, particularly the Gewald reaction, has been instrumental in unlocking the therapeutic potential of this scaffold. The ability to fine-tune the substitution patterns on the thienopyrimidine core has enabled the development of targeted therapies with improved potency and selectivity.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Biological Targets: The inherent versatility of the thienopyrimidine scaffold suggests that it can be adapted to inhibit other important biological targets.
-
Development of Novel Synthetic Methodologies: Continued innovation in synthetic chemistry will undoubtedly lead to even more efficient and diverse ways to construct and functionalize the thienopyrimidine core.
-
Application in Combination Therapies: The targeted nature of many thienopyrimidine-based inhibitors makes them ideal candidates for use in combination with other therapeutic agents to overcome drug resistance and enhance efficacy.
The rich history and proven track record of thienopyrimidine compounds in drug discovery firmly establish them as a cornerstone of modern medicinal chemistry, with the promise of delivering novel and effective therapies for a wide range of diseases for years to come.
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Thieno[3,2-d]pyrimidine-7-carboxylic Acid and its Derivatives: A Comprehensive Guide to Potential Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines, the fundamental building blocks of nucleic acids, makes it an ideal "purine isostere"[1]. This mimicry allows molecules based on this scaffold to interact with a wide array of biological targets, particularly the ATP-binding sites of numerous enzymes. Consequently, thieno[3,2-d]pyrimidine derivatives have been investigated for a broad spectrum of therapeutic applications, demonstrating activities as anticancer, anti-inflammatory, antibacterial, and metabolic-modulating agents[1][2]. This guide provides a detailed exploration of the key therapeutic targets of thieno[3,2-d]pyrimidine-7-carboxylic acid and its related analogs, offering insights into their mechanisms of action and providing robust experimental frameworks for their investigation.
Part 1: Key Therapeutic Targets in Oncology
The most extensively researched application of thieno[3,2-d]pyrimidine derivatives is in the field of oncology. Their ability to modulate critical pathways in cancer cell proliferation, survival, and metastasis has led to the identification of several high-value targets.
Protein Kinase Inhibition: A Dominant Mechanism of Action
Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The thieno[3,2-d]pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Mechanism and Rationale: CDKs are essential for the regulation of the cell cycle. Their aberrant activity can lead to uncontrolled cell division, a fundamental characteristic of cancer. Thieno[3,2-d]pyrimidine derivatives have been shown to target CDKs, leading to cell cycle arrest and the induction of apoptosis[3]. Molecular docking studies suggest that these compounds can fit into the ATP-binding pocket of CDKs, such as CDK1, thereby inhibiting their catalytic function and halting tumor cell proliferation[3].
Signaling Pathway:
Caption: Fig. 1: Simplified CDK-mediated cell cycle control and points of inhibition.
Experimental Protocol: In Vitro CDK1/Cyclin B Kinase Assay This protocol outlines a typical luminescence-based assay to quantify the inhibitory potential of a test compound against CDK1.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK1/Cyclin B enzyme to a working concentration.
-
Prepare a substrate solution (e.g., a specific peptide substrate for CDK1).
-
Prepare an ATP solution. The final concentration should be close to the Kₘ for ATP for the enzyme.
-
Prepare the test compound (Thieno[3,2-d]pyrimidine derivative) in DMSO and create a serial dilution series.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the CDK1/Cyclin B enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and quantify the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Mechanism and Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Mutations in the EGFR gene, such as L858R and the resistance mutation T790M, are common drivers in non-small cell lung cancer (NSCLC). Thieno[3,2-d]pyrimidine derivatives have been designed as third-generation EGFR tyrosine kinase inhibitors (TKIs) that can selectively target these mutant forms over wild-type EGFR, potentially reducing side effects[4].
Signaling Pathway:
Caption: Fig. 2: Inhibition of mutant EGFR signaling cascade.
Derivatives of the thienopyrimidine scaffold have shown inhibitory activity against a range of other kinases implicated in cancer:
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients[5][6].
-
PI3K: A central node in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, promoting cell growth and survival[7][8][9].
-
Pim Kinases: A family of serine/threonine kinases (Pim-1, -2, -3) that are overexpressed in various cancers and contribute to cell survival and drug resistance[10].
Data Summary: Kinase Inhibitory Activity
| Target Kinase | Derivative Type | Reported IC₅₀ | Therapeutic Rationale | Reference |
| CDK1 | Tricyclic thieno[3,2-d]pyrimidine | Varies (In Silico) | Cell Cycle Arrest | [3] |
| EGFR (L858R/T790M) | Quinolinone-bearing | ≤ 250 nM | NSCLC | [4] |
| VEGFR-2 | Thieno[2,3-d]pyrimidine | 0.23 µM | Anti-angiogenesis | [6] |
| PI3Kα | Substituted thienopyrimidine | 2.07 nM | Proliferation Block | [8][9] |
| Pim-1 | Benzothienopyrimidinone | Sub-nanomolar Kᵢ | Hematopoietic Malignancies | [10] |
Tubulin Polymerization Inhibition
Mechanism and Rationale: The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents. Certain thieno[3,2-d]pyrimidine derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine-binding site[11]. This disruption of microtubule function leads to mitotic arrest (G₂/M phase) and subsequent apoptosis[11].
Experimental Workflow: Identifying Tubulin Inhibitors
Caption: Fig. 3: A logical progression for validating tubulin-targeting agents.
Part 2: Emerging Non-Oncological Targets
While oncology dominates the research landscape, the thieno[3,2-d]pyrimidine scaffold shows significant promise in other therapeutic areas.
Phosphodiesterase 7 (PDE7) Inhibition
Mechanism and Rationale: PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP). PDE7 is highly expressed in T-cells and is involved in regulating their activation. Inhibition of PDE7 increases intracellular cAMP levels, which has an immunosuppressive effect. Therefore, selective PDE7 inhibitors based on the thieno[3,2-d]pyrimidine core are being explored for the treatment of inflammatory diseases like asthma and multiple sclerosis[12][13].
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition
Mechanism and Rationale: 17β-HSD2 is an enzyme that catalyzes the oxidation of the potent estradiol (E2) into the less active estrone (E1). In bone tissue, maintaining higher levels of E2 is beneficial for bone mineral density. Inhibiting 17β-HSD2 is therefore a potential therapeutic strategy for osteoporosis. Conformationally restricted thieno[3,2-d]pyrimidinones have been designed and synthesized as inhibitors of this enzyme[14].
Sirtuin (SIRT1/2/3) Inhibition
Mechanism and Rationale: Sirtuins are a class of NAD⁺-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation. Their dysregulation is linked to metabolic diseases, neurodegeneration, and cancer. A novel class of potent, low-nanomolar pan-SIRT1/2/3 inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been discovered, providing valuable tools to probe sirtuin biology and potential therapeutic leads[15].
Antibacterial Target: Helicobacter pylori Respiratory Complex I
Mechanism and Rationale: In the search for narrow-spectrum antibiotics to combat rising resistance, thienopyrimidine compounds were identified as selective inhibitors of H. pylori. Mode-of-action studies revealed that these compounds target the NuoD subunit of the respiratory complex I, an enzyme complex that is uniquely essential for ATP synthesis in this bacterium, making it a highly specific and attractive target[16].
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold is a remarkably versatile platform for drug discovery. Its ability to act as a purine isostere provides access to a multitude of enzymatic targets, with protein kinases being the most prominent. The development of derivatives targeting oncogenic kinases, tubulin polymerization, and metabolic pathways underscores its profound potential in cancer therapy.
Beyond oncology, the demonstrated activity against targets like PDE7, 17β-HSD2, sirtuins, and bacterial enzymes opens up exciting avenues for the treatment of inflammatory conditions, osteoporosis, metabolic disorders, and infectious diseases.
Future research should focus on:
-
Improving Selectivity: Enhancing selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve the therapeutic index.
-
Optimizing Pharmacokinetics: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability, which are critical for clinical success.
-
Structure-Based Design: Leveraging co-crystal structures to guide the rational design of next-generation inhibitors with enhanced potency and novel binding modes.
The continued exploration of the chemical space around the thieno[3,2-d]pyrimidine core, guided by a deep understanding of its potential therapeutic targets, promises to deliver novel and effective medicines for a range of human diseases.
References
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Al-Issa, S. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][4]triazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Available at: [Link]
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Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the Imperative of In Silico Modeling
An In-Depth Technical Guide to the In Silico Modeling of Thieno[3,2-d]pyrimidine-7-carboxylic Acid Interactions
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. Its structural resemblance to purine bases, such as adenine and guanine, makes it a privileged scaffold for interacting with a multitude of biological targets, particularly protein kinases.[1][2][3] The thienopyrimidine framework has served as the foundation for numerous compounds in clinical development for treating a range of diseases, most notably cancer.[4][5] Derivatives of this scaffold have been investigated as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase 7 (CDK7).[6][7][8][9]
The addition of a 7-carboxylic acid moiety to this core introduces a critical functional group that can serve as a key interaction point, for example, by forming strong hydrogen bonds or salt bridges within a protein's active site. Understanding and predicting these interactions at an atomic level is paramount for rational drug design. This is where in silico modeling becomes an indispensable tool.[10] Computer-Aided Drug Design (CADD) accelerates the drug discovery pipeline by enabling the rapid screening of virtual libraries, predicting binding affinities, and providing mechanistic insights that guide the synthesis of more potent and selective candidates.[11][12]
This guide provides a comprehensive, technically-grounded walkthrough of a validated in silico workflow for characterizing the interactions of this compound derivatives. We will move beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a robust and reproducible computational strategy.
Chapter 1: The Integrated In Silico Drug Discovery Workflow
A successful computational drug discovery campaign is not a series of disconnected experiments but an integrated, logical progression. The workflow is designed to systematically reduce the number of candidate compounds, moving from a large virtual library to a small set of high-potential hits for experimental validation. Each stage refines our understanding of the structure-activity relationship (SAR).
Below is a diagram outlining the comprehensive workflow that forms the structure of this guide.
Caption: Integrated workflow for in silico drug discovery.
Chapter 2: Foundational Steps: Ligand and Protein Preparation
The adage "garbage in, garbage out" is acutely true in computational chemistry. The quality of your starting structures directly dictates the reliability of all subsequent results.
Target Protein Acquisition and Preparation
The first step is to obtain a high-quality 3D structure of the biological target. The Protein Data Bank (PDB) is the primary repository for experimentally determined macromolecular structures.
Rationale: Using an experimental structure (X-ray crystallography or Cryo-EM) provides a validated starting point for the protein's conformation. The choice of PDB entry is critical; one should look for a high-resolution structure, preferably co-crystallized with a ligand similar to the thienopyrimidine scaffold, as this suggests the binding pocket is in a relevant conformation.
Protocol: Protein Preparation
-
Selection: Identify and download a suitable PDB file (e.g., from RCSB PDB). For a kinase target, look for a structure in the "DFG-in" (active) or "DFG-out" (inactive) conformation, depending on the desired mechanism of inhibition.
-
Initial Cleaning: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and ions that are not structurally integral. The co-crystallized ligand should be retained temporarily to define the binding site.
-
Handling Missing Residues/Loops: Use modeling software (e.g., Schrödinger's Prime, MOE) to build and refine any missing side chains or loops in the protein structure. This is crucial for accurately defining the binding pocket.
-
Protonation and Tautomerization: Assign appropriate protonation states to ionizable residues (His, Asp, Glu, Lys, Arg) at a physiological pH (e.g., 7.4). This is a critical step as the hydrogen bonding network is fundamental to ligand binding.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or geometric strain introduced during the previous steps. The backbone atoms should be heavily restrained to preserve the experimentally determined conformation.
Ligand Structure Preparation
The this compound core and its derivatives must be converted from a 2D representation to a low-energy, realistic 3D conformation.
Rationale: A ligand's 3D shape and charge distribution determine its ability to fit into a binding pocket. Proper preparation ensures that the initial conformation for docking is energetically plausible. The ionization state of the carboxylic acid group is particularly important and must be set based on its pKa and the physiological pH of the target environment.
Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the molecule in a 2D chemical sketcher and convert it to a 3D structure using a program like ChemDraw or a molecular builder within a modeling suite.
-
Ionization State: Determine the likely ionization state at physiological pH. For the 7-carboxylic acid moiety, it will almost certainly be deprotonated (carboxylate).
-
Tautomeric and Stereochemical Enumeration: If applicable, generate all reasonable tautomers and stereoisomers for the ligand set.
-
Energy Minimization: Minimize the energy of the 3D ligand structure using a suitable force field (e.g., OPLS, MMFF94). This ensures that bond lengths, angles, and torsions are optimal.
Chapter 3: Molecular Docking: Predicting Binding Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[13] It is the primary tool for virtual screening and understanding the key interactions that drive binding. For thienopyrimidine derivatives, docking can reveal how the core interacts with the hinge region of a kinase and how substitutions, including the 7-carboxylic acid, engage with other parts of the active site.[6][14][15]
Rationale: Docking algorithms explore a vast conformational space to find the ligand pose with the most favorable predicted binding energy (scoring function). This allows for the rapid screening of thousands or millions of compounds and prioritization of those most likely to be active.
Protocol: Molecular Docking Workflow
-
Receptor Grid Generation: Define the binding site on the prepared protein structure. This is typically done by creating a bounding box (the "grid") around the location of the co-crystallized ligand or a known active site.
-
Ligand Docking: Dock the prepared library of this compound derivatives into the receptor grid. Use a docking program like GLIDE, AutoDock Vina, or GOLD. It is advisable to use a flexible docking protocol where the ligand is treated as fully flexible.
-
Pose Analysis and Scoring: Analyze the top-scoring poses for each ligand. The scoring function provides a numerical estimate of binding affinity. Critically examine the predicted interactions:
-
Are there hydrogen bonds between the thienopyrimidine core and the kinase hinge region?
-
Is the 7-carboxylate forming a salt bridge or hydrogen bond with a basic residue (e.g., Lysine, Arginine)?[16]
-
Are there favorable hydrophobic or pi-stacking interactions?
-
-
Post-Docking Filtering: Filter the results based on docking score, key interactions, and visual inspection. Compounds that do not form the expected canonical interactions (e.g., hinge binding for a kinase inhibitor) may be deprioritized.
Chapter 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of a potential binding mode, the reality is that proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations model the atomistic movements of the protein-ligand complex over time, providing crucial insights into its stability and dynamic behavior.[17][18]
Rationale: An MD simulation can validate a docking pose. If a ligand is not stable in the binding pocket and dissociates or shifts significantly during the simulation, the initial docking result may be a false positive. MD also allows for a more rigorous characterization of the interactions, averaging them over the course of the simulation.[19]
Caption: General workflow for an MD simulation of a protein-ligand complex.
Protocol: MD Simulation
-
System Setup: Take the best-ranked docked pose of the this compound derivative. Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system's charge.[20]
-
Force Field Assignment: Assign a force field (e.g., AMBER, CHARMM, GROMOS) to describe the physics of the system. The ligand will require specific parameterization, which can often be generated using servers like CGenFF.[20]
-
Minimization and Equilibration: Perform energy minimization to remove bad contacts. Then, gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm) in a series of restrained simulations. This equilibration phase ensures the system is stable before data collection.
-
Production Run: Run the simulation without restraints for a duration sufficient to observe the behavior of the complex (typically 50-100 nanoseconds or more).
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability and interactions:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.[19]
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds, salt bridges, and hydrophobic contacts throughout the simulation.
-
Quantitative Data from MD Simulations
| Metric | Description | Implication for Stability |
| Ligand RMSD | Measures the deviation of the ligand's atoms from their starting pose. | A low, stable value (< 2-3 Å) suggests a stable binding mode. |
| Protein RMSD | Measures the deviation of the protein's backbone from its starting structure. | A stable value indicates no major conformational changes or unfolding. |
| Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein over time. | High occupancy (>75%) of key H-bonds indicates a strong, stable interaction. |
| Radius of Gyration (Rg) | Measures the compactness of the protein. | A stable Rg suggests the protein's overall fold is maintained. |
Chapter 5: Advanced Modeling: Pharmacophores and QSAR
Once high-confidence binding modes are established, more abstract models can be built to guide lead optimization.
Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target.[21][22] These features include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[23]
Rationale: Pharmacophore models can be used as 3D queries to rapidly screen large databases for novel scaffolds that match the required feature arrangement but may be structurally distinct from the original thienopyrimidine core.[24][25]
-
Structure-Based Approach: If a high-quality protein-ligand complex structure is available (from docking or MD), a pharmacophore can be generated directly from the key interaction points in the active site.[24]
-
Ligand-Based Approach: If the protein structure is unknown, a pharmacophore can be derived by aligning a set of known active molecules and identifying their shared chemical features.[21]
Caption: Structure-based versus ligand-based pharmacophore modeling approaches.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical properties of a set of compounds and their biological activity.[26][27]
Rationale: A validated QSAR model can predict the biological activity of novel, unsynthesized this compound derivatives.[28][29] This allows chemists to prioritize the synthesis of compounds predicted to have the highest potency, saving significant time and resources.[30]
Protocol: QSAR Model Development
-
Data Set Preparation: Collect a dataset of thienopyrimidine derivatives with experimentally measured biological activity (e.g., IC₅₀ values) against the target of interest. The data should span several orders of magnitude.
-
Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that encode its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (2D or 3D).[30]
-
Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a model that correlates the descriptors with biological activity.[26]
-
Model Validation: This is the most critical step. The model's predictive power must be rigorously validated using both internal (cross-validation) and external (a test set of compounds not used in model training) validation techniques. A robust model will accurately predict the activity of the external test set.
Conclusion: An Integrated Strategy for Rational Design
The in silico modeling of this compound interactions is a powerful, multi-faceted approach that provides deep insights into the molecular basis of their activity. By employing a systematic workflow that begins with high-quality structural preparation and progresses through molecular docking, MD simulations, and the development of predictive pharmacophore and QSAR models, researchers can significantly enhance the efficiency and effectiveness of the drug discovery process. This guide provides the technical foundation and strategic rationale for each step, empowering scientists to move beyond simple screening and toward the rational design of novel therapeutics based on this promising chemical scaffold.
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][24][30]triazolo[1,5-a]pyrimidine Derivatives. (2024). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10928929/]
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- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06201]
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2298717]
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38237937/]
- A Guide to In Silico Drug Design. (2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9778437/]
- In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/371801826_In_Silico_Screening_and_Anticancer-Apoptotic_Evaluation_of_Newly_Synthesized_ThienopyrimidineSulfonamide_Hybrids]
- Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. (2021). ResearchGate. [URL: https://www.researchgate.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33915433/]
- Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. (2020). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31923858/]
- Drug Discovery Tools and In Silico Techniques: A Review. (2024). n.d.. [URL: https://wjpr.net/dashboard/abstract_id/19448]
- Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. (2023). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37357773/]
- In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. (2023). MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5155]
- A Guide to In Silico Drug Design. (2023). Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/a-guide-to-in-silico-drug-design/]
- What is in silico drug discovery?. (2024). Patsnap Synapse. [URL: https://synapse.patsnap.
- Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33387702/]
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. [URL: https://www.researchgate.net/publication/282348398_Thieno23-dpyrimidine_based_derivatives_as_kinase_inhibitors_and_anticancer_agents]
- A Guide to In Silico Drug Design. (2022). ResearchGate. [URL: https://www.researchgate.net/publication/366388426_A_Guide_to_In_Silico_Drug_Design]
- Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. (2022). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35255179/]
- Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38181639/]
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222818/]
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057270/]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Thieno[3,2-d]pyrimidine-7-carboxylic acid
Prepared by: A Senior Application Scientist
Foreword: Navigating Spectroscopic Analysis with Limited Direct Data
In the landscape of chemical research and drug development, we often encounter compounds that, despite their potential significance, lack a comprehensive, publicly available spectroscopic profile. Thieno[3,2-d]pyrimidine-7-carboxylic acid is one such molecule. While its core structure is of interest in medicinal chemistry, detailed experimental spectra are not readily found in peer-reviewed literature. This guide, therefore, adopts a predictive and methodological approach. By leveraging data from closely related analogues and foundational spectroscopic principles, we will construct a robust, theoretical framework for the characterization of this compound. This document is designed for researchers and scientists, providing not just predicted data, but the strategic logic behind spectral interpretation and data acquisition.
Molecular Structure and Its Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound features a fused heterocyclic system, combining a thiophene ring with a pyrimidine ring, and is further functionalized with a carboxylic acid group.
Diagram 1: Molecular Structure of this compound
A 2D representation of this compound with atom numbering.
This structure presents several key features for spectroscopic analysis:
-
Aromatic Protons: Three protons reside on the heterocyclic core (at C2, C4, and C6). Their chemical environments are distinct, influenced by the adjacent nitrogen and sulfur atoms, which should lead to well-resolved signals in ¹H NMR.
-
Carboxylic Acid Group: This group provides a highly characteristic, exchangeable proton signal in ¹H NMR, and strong carbonyl (C=O) and hydroxyl (O-H) stretching vibrations in IR spectroscopy.
-
Fused Ring System: The rigid, planar structure will exhibit characteristic UV absorbance and produce a stable molecular ion in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Spectrum
Based on the analysis of a closely related compound, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, which shows signals at δ 14.5 (br s, 1H), 9.16 (s, 1H), and 8.27 (s, 1H), we can predict the spectrum for our target molecule.[1] The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid will shift the aromatic protons downfield.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 - 14.5 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and acidic, appearing as a broad singlet that is exchangeable with D₂O. This is consistent with literature values for similar compounds.[1] |
| ~9.30 | s | 1H | H-2 | This proton is flanked by two electronegative nitrogen atoms, leading to significant deshielding and placing it furthest downfield among the aromatic protons. |
| ~9.15 | s | 1H | H-4 | Similar to H-2, this proton is adjacent to a nitrogen atom in the pyrimidine ring, resulting in a downfield chemical shift. |
| ~8.40 | s | 1H | H-6 | This proton is on the thiophene ring, adjacent to the sulfur atom and influenced by the fused pyrimidine system. It is expected to be the most upfield of the aromatic signals. |
Diagram 2: Predicted ¹H NMR Correlations
Correlation of predicted ¹H NMR signals to their respective protons on the molecular structure.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the proton data, revealing the carbon skeleton. The chemical shifts are influenced by hybridization and the electronic environment.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163.0 | COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| ~155.0 - 158.0 | C-2, C-4 | These carbons in the pyrimidine ring are significantly deshielded by the adjacent nitrogen atoms. |
| ~150.0 | C-7a | A quaternary carbon at the fusion of the two rings. |
| ~135.0 | C-4a | Another quaternary carbon at the ring junction. |
| ~132.0 | C-6 | The protonated carbon on the thiophene ring. |
| ~125.0 | C-7 | The quaternary carbon of the thiophene ring bearing the carboxylic acid substituent. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and for observing the exchangeable COOH proton.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
-
To confirm the COOH proton, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking. The broad singlet between 13.5-14.5 ppm should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A relaxation delay of 2-5 seconds is recommended due to the presence of quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands (Solid State, KBr or ATR)
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between carboxylic acid dimers in the solid state. |
| ~1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) | A strong, sharp absorption characteristic of a carbonyl group in a carboxylic acid, often conjugated with an aromatic system. |
| ~1600-1620 | Medium | C=N stretch (Pyrimidine) | Aromatic C=N and C=C stretching vibrations from the fused ring system. |
| ~1400-1450 | Medium | C-O-H bend (Carboxylic Acid) | In-plane bending vibration of the carboxylic acid group. |
| ~1200-1300 | Strong | C-O stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
Experimental Protocol for IR Data Acquisition
-
Method Selection: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
ATR Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the key functional group vibrations as outlined in Table 3.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular formula is C₇H₄N₂O₂S. The calculated monoisotopic mass is 180.00 g/mol .[2] In high-resolution mass spectrometry (HRMS), this would be observed at m/z ≈ 180.0021.
-
(M+H)⁺: Using electrospray ionization (ESI) in positive mode, the protonated molecule would be the base peak at m/z ≈ 181.0099.
-
Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxyl group elements.
-
Loss of H₂O (-18 Da): Fragmentation leading to a peak at m/z ≈ 163.
-
Loss of COOH (-45 Da): Decarboxylation is a common fragmentation for carboxylic acids, which would result in a significant fragment ion at m/z ≈ 135, corresponding to the thieno[3,2-d]pyrimidine core.
-
Diagram 3: Predicted ESI-MS Fragmentation Pathway
A simplified representation of the primary fragmentation expected in ESI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Method Selection: Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule. High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation and Acquisition (ESI-TOF):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes. The [M+H]⁺ ion is expected in positive mode, and the [M-H]⁻ ion (m/z ≈ 178.9864) is expected in negative mode.
-
Set the mass range from m/z 50 to 500.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition from the accurate mass, which should confirm the formula C₇H₄N₂O₂S.
-
Analyze the fragmentation pattern to provide further structural confirmation.
-
Conclusion
While direct experimental spectra for this compound are not widely published, a combination of data from close structural analogues and first principles of spectroscopy allows for a confident and detailed prediction of its spectral characteristics. The protocols outlined in this guide provide a clear and robust methodology for any researcher tasked with acquiring and interpreting this data. The predicted values in the tables above serve as a reliable benchmark for the experimental characterization of this and similar thienopyrimidine derivatives, underscoring the power of predictive analysis in modern chemical science.
References
-
PubChem. 4-Amino-thieno[3,2-d]pyrimidine-7-carboxylic acid [6-chloro-2-fluoro-3-(3-fluoro-propane-1-sulfonylamino)-phenyl]-amide. Available from: [Link]
-
Ramadan, M., et al. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. Available from: [Link]
-
Refat, H. M., Fadda, A. A., & El-Morsy, R. E. (2015). SYNTHESIS OF SOME NOVEL THIENO[3,2-d]PYRIMIDINE DERIVATIVES OF PHARMACEUTICAL INTEREST. HETEROCYCLES, 91(12), 2270. Available from: [Link]
-
Marchais-Oberwinkler, S., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(7), 5553-5580. Available from: [Link]
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Disalvo, D., et al. (2012). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 55(19), 8494-8503. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this scaffold are recognized for a wide range of biological activities, including potent anticancer and kinase inhibitory properties.[2][3] This application note provides a comprehensive guide to the synthesis of thieno[3,2-d]pyrimidine-7-carboxylic acid derivatives, a key subclass for further functionalization. We will delve into the strategic considerations behind the synthetic pathways, provide detailed experimental protocols for key transformations, and offer insights into the underlying chemical principles.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine nucleus is a bioisostere of purine, which allows it to interact with a multitude of biological targets. This structural feature has led to the development of numerous derivatives with diverse pharmacological profiles. Notably, these compounds have emerged as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][4] The introduction of a carboxylic acid group at the 7-position of the thiophene ring provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Strategic Overview of the Synthesis
The synthesis of this compound derivatives can be broadly divided into two key stages: the construction of the thieno[3,2-d]pyrimidine core and the subsequent introduction of the carboxylic acid functionality at the 7-position.
Caption: General synthetic workflow.
Part 1: Synthesis of the Thieno[3,2-d]pyrimidine Core
The most prevalent and versatile method for constructing the thieno[3,2-d]pyrimidine core involves the initial synthesis of a polysubstituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.
Protocol 1: Synthesis of 2-Aminothiophene-3-carboxylate via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5]
Reaction Scheme:
Materials:
-
Ketone or Aldehyde (e.g., cyclohexanone)
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine or other suitable base
-
Ethanol
Procedure:
-
To a solution of the ketone or aldehyde (1.0 equiv) and ethyl cyanoacetate (1.0 equiv) in ethanol, add elemental sulfur (1.0 equiv).
-
Add a catalytic amount of morpholine (0.1-0.2 equiv) to the mixture.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Expert Insights: The choice of base can influence the reaction rate and yield. Morpholine is commonly used, but other bases like triethylamine or piperidine can also be effective. The reaction is generally robust and tolerates a wide range of functional groups on the starting ketone or aldehyde.
Protocol 2: Cyclization to Thieno[3,2-d]pyrimidin-4-one
The 2-aminothiophene-3-carboxylate precursor can be cyclized to the corresponding thieno[3,2-d]pyrimidin-4-one using various one-carbon sources.
Method A: Using Formic Acid
Procedure:
-
Heat a mixture of the 2-aminothiophene-3-carboxylate (1.0 equiv) in an excess of formic acid at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to afford the thieno[3,2-d]pyrimidin-4-one.
Method B: Using Triethyl Orthoformate
Procedure:
-
Reflux a solution of the 2-aminothiophene-3-carboxylate (1.0 equiv) in an excess of triethyl orthoformate for 6-8 hours.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting solid is the desired thieno[3,2-d]pyrimidin-4-one, which can be purified by recrystallization.
Method C: Using Chloroformamidine Hydrochloride
For the synthesis of 2-aminothieno[3,2-d]pyrimidin-4-ones, a one-step condensation with chloroformamidine hydrochloride is effective.[6]
Procedure:
-
Heat a mixture of the 3-aminothiophene-2-carboxylate (1.0 equiv) and chloroformamidine hydrochloride (1.1 equiv) in a suitable high-boiling solvent (e.g., dimethyl sulfone) at 120-140 °C for 2-4 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Part 2: Introduction of the Carboxylic Acid at the 7-Position
With the thieno[3,2-d]pyrimidine core in hand, the next critical step is the regioselective introduction of the carboxylic acid group at the 7-position of the thiophene ring. A powerful method for this transformation is directed ortho-metalation (DoM), specifically lithiation, followed by quenching with an electrophile like carbon dioxide.
Protocol 3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
To facilitate the subsequent carboxylation and for further diversification, the thieno[3,2-d]pyrimidin-4-one is often converted to the 4-chloro derivative.
Procedure:
-
Gently reflux a suspension of the thieno[3,2-d]pyrimidin-4-one (1.0 equiv) in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chlorothieno[3,2-d]pyrimidine.
Protocol 4: Proposed Synthesis of 4-Chlorothis compound
Reaction Scheme:
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 equiv) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Lithiation and Carboxylation:
-
To the freshly prepared LDA solution at -78 °C, add a solution of 4-chlorothieno[3,2-d]pyrimidine (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Quench the reaction by adding an excess of crushed dry ice in one portion.
-
Allow the reaction mixture to warm to room temperature slowly.
-
-
Work-up and Purification:
-
Once at room temperature, add water to the reaction mixture.
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Causality and Trustworthiness: The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of the thiophene ring. The low temperature (-78 °C) is necessary to prevent side reactions and ensure the stability of the lithiated intermediate. Quenching with dry ice provides the carboxylate, which upon acidic workup yields the desired carboxylic acid. This protocol is based on a well-established and reliable method for the carboxylation of related heterocyclic systems.[7]
Data Summary
| Compound | Starting Material(s) | Key Reagents | Typical Yield | Reference(s) |
| 2-Aminothiophene-3-carboxylate | Ketone/Aldehyde, Ethyl Cyanoacetate, Sulfur | Morpholine | 60-90% | [5] |
| Thieno[3,2-d]pyrimidin-4-one | 2-Aminothiophene-3-carboxylate | Formic Acid or Triethyl Orthoformate | 70-95% | [2] |
| 4-Chlorothieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidin-4-one | POCl₃ | 80-95% | [1] |
| 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | 4-Chlorothieno[3,2-d]pyrimidine | LDA, CO₂ | ~83% | [7] |
| 4-Chlorothis compound | 4-Chlorothieno[3,2-d]pyrimidine | LDA, CO₂ (Proposed) | - | - |
Conclusion
The synthesis of this compound derivatives is a multi-step process that relies on established and robust chemical transformations. The Gewald reaction provides a reliable entry point to the key 2-aminothiophene precursors, which can be efficiently cyclized to the thieno[3,2-d]pyrimidinone core. Subsequent chlorination and a proposed directed lithiation-carboxylation strategy offer a viable route to the target 7-carboxylic acid derivatives. These compounds serve as valuable building blocks for the development of novel therapeutic agents, and the protocols outlined in this application note provide a solid foundation for their synthesis and further exploration.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(15), 4483. [Link]
-
Perspicace, E., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(10), 11744-11771. [Link]
-
Hesse, S., et al. (2007). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. Letters in Organic Chemistry, 4(2), 128-131. [Link]
-
Fathalla, W., & El-Nassar, Z. A. (2014). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of the Chinese Chemical Society, 61(8), 889-906. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
- Patai, S. (Ed.). (1996). The chemistry of functional groups, Supplement E: The chemistry of ethers, crown ethers, hydroxyl groups and their sulphur analogues. John Wiley & Sons.
-
Rashid, M., et al. (2016). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & medicinal chemistry letters, 26(15), 3645-3648. [Link]
-
Zhong, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]
-
Othman, I. M., & Nasr, H. M. (2015). Synthesis of some new aminothiophene, pyridazine, pyrimidine and thienopyrimidine derivatives with expected biological activity. Organic Chemistry: An Indian Journal, 11(5), 159-168. [Link]
-
Hou, J., et al. (2012). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Journal of medicinal chemistry, 55(17), 7546-7557. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
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de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Vlasov, S. V., et al. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-19. [Link]
-
Lairson, L. L., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(19), 7546-7557. [Link]
-
Hesse, S., et al. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 48(30), 5261-5264. [Link]
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Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. (2014). Bioorganic & medicinal chemistry letters, 24(1), 279-282. [Link]
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Thieno[3,2-d]pyrimidine-7-carboxylic Acid: A Privileged Scaffold for Kinase Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thieno[3,2-d]pyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its structural resemblance to the native purine core allows for effective competition at the ATP-binding site of a wide array of kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. This guide provides an in-depth exploration of thieno[3,2-d]pyrimidine-7-carboxylic acid and its derivatives as kinase inhibitors. We will delve into the mechanistic basis of their action, provide detailed, field-proven protocols for their synthesis and biological evaluation, and present data that underscores their therapeutic potential.
Introduction: The Thieno[3,2-d]pyrimidine Advantage in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are integral components of signal transduction pathways that govern cell growth, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The thieno[3,2-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to be readily functionalized, allowing for the fine-tuning of potency and selectivity against specific kinase targets.
Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases, including Janus Kinase 1 (JAK1), Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs), such as CDK7.[1][2][3][4] The carboxylic acid moiety at the 7-position can serve as a key interaction point within the kinase active site or as a handle for further chemical modification to enhance pharmacokinetic properties.
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism by which thieno[3,2-d]pyrimidine derivatives inhibit kinase activity is through competitive binding at the ATP-binding pocket of the enzyme. By mimicking the purine ring of ATP, these small molecules occupy the active site, preventing the binding and hydrolysis of ATP and, consequently, blocking the transfer of a phosphate group to the kinase's substrate. This inhibition of downstream signaling can lead to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1][5]
Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction) [6]
-
Reagents and Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a 250 mL round-bottom flask, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (50 mL).
-
Add morpholine (0.5 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene intermediate.
-
Protocol 2: Cyclization to 4,5,6,7-tetrahydrobenzot[5][7]hieno[3,2-d]pyrimidin-4(3H)-one [8]
-
Reagents and Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)
-
Formamide
-
Round-bottom flask with reflux condenser and heating mantle
-
-
Procedure:
-
Place the 2-aminothiophene intermediate (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (approximately 10-15 equivalents).
-
Heat the mixture to 180-190°C and reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain the thieno[3,2-d]pyrimidin-4-one.
-
Protocol 3: Synthesis of this compound
This protocol is a conceptual adaptation for the specific carboxylation at the 7-position, a less commonly detailed transformation. A directed ortho-metalation approach is proposed.
-
Reagents and Materials:
-
Thieno[3,2-d]pyrimidin-4-one (from Protocol 2)
-
Strong base (e.g., n-Butyllithium or Lithium diisopropylamide)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl) for workup
-
Inert atmosphere setup (e.g., Schlenk line)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 1-2 hours to allow for deprotonation.
-
Quench the reaction by adding an excess of crushed dry ice in one portion.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Acidify the mixture with 1M HCl to a pH of 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the this compound.
-
Biological Evaluation: In Vitro and Cell-Based Assays
A tiered approach is typically employed to evaluate the biological activity of newly synthesized thieno[3,2-d]pyrimidine derivatives, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
TR-FRET assays are a robust and sensitive method for quantifying kinase inhibition in a high-throughput format. [7][9][10] Protocol 4: Generic TR-FRET Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant kinase of interest
-
Fluorescently labeled substrate peptide
-
ATP
-
Terbium- or Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET dilution buffer
-
Test compounds (thieno[3,2-d]pyrimidine derivatives) serially diluted in DMSO
-
384-well low-volume assay plates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
In a 384-well plate, add 2.5 µL of 4x test compound dilution.
-
Add 2.5 µL of 4x kinase solution.
-
Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of 2x TR-FRET detection mix containing the anti-phospho-substrate antibody and EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. [3][11][12] Protocol 5: MTT Cell Proliferation Assay
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compounds serially diluted in culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Replace the medium with 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Analysis of Target Engagement in Cells (Western Blotting)
Western blotting is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing evidence of target engagement within a cellular context. [13][14] Protocol 6: Western Blotting for Phospho-Kinase Levels
-
Reagents and Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-JAK1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation and Interpretation
The data generated from these assays allow for a comprehensive evaluation of the thieno[3,2-d]pyrimidine derivatives.
Table 1: Representative Inhibitory Activities of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | In Vitro IC₅₀ (nM) | Target Cell Line | Cellular IC₅₀ (µM) | Reference |
| Derivative 46 | JAK1 | 22 | NSCLC Cells | >5-fold enhancement vs. control | [1] |
| Derivative 26 | FAK/FLT3 | Potent | - | - | [2] |
| Derivative 20 | CDK7 | Potent | MDA-MB-453 | Potent | [3] |
| Derivative 36 | CDK7 | Potent | TNBC Cells | Strong efficacy in vivo | [4] |
| Derivative 9a | JAK3 | 1.9 | B lymphoma cells | Enhanced vs. controls | [15] |
Note: "Potent" and "enhanced" are used where specific numerical values were not provided in the source material.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of kinase inhibitors with broad therapeutic potential. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of novel compounds based on this privileged core. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring novel kinase targets, and advancing the most promising candidates into clinical development for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Kim, Y., Jeon, E., Ahn, H., Kang, J., & Sim, T. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry, 286, 117308. [Link]
-
Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. (2021). Journal of Medicinal Chemistry. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). Molecules. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 112, 104947. [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). Bioorganic Chemistry, 148, 107456. [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. (2024). European Journal of Medicinal Chemistry, 263, 115955. [Link]
-
Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. [Link]
-
JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). Bioorganic Chemistry, 96, 103542. [Link]
-
The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. (2020). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2016). Molecules. [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). ChemMedChem. [Link]
-
Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. (2022). European Journal of Medicinal Chemistry, 233, 114243. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2016). Journal of Medicinal Chemistry. [Link]
-
Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. (2007). Tetrahedron Letters. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). Molecules. [Link]
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Application Notes & Protocols: Leveraging Thieno[3,2-d]pyrimidine-7-carboxylic Acid in Modern Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the Thieno[3,2-d]pyrimidine scaffold, with a focus on its carboxylic acid derivatives, in the context of oncology research and drug discovery.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The Thieno[3,2-d]pyrimidine core is a bicyclic heterocycle that bears a close structural resemblance to purines, the fundamental building blocks of nucleic acids. This structural mimicry allows it to function as a "hinge-binding" motif, effectively competing with adenosine triphosphate (ATP) for the active site of a wide array of protein kinases.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.
The thienopyrimidine scaffold, encompassing both the [3,2-d] and [2,3-d] isomers, has been extensively explored in medicinal chemistry, leading to the development of inhibitors for various critical oncogenic kinases.[1] For instance, derivatives of the related thieno[2,3-d]pyrimidine have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[3][4][5][6] The Thieno[3,2-d]pyrimidine core, in particular, has been instrumental in the design of selective inhibitors for Cyclin-Dependent Kinases (CDKs), such as CDK7, which are central to cell cycle regulation and transcription.[7][8]
The carboxylic acid moiety at the 7-position of the Thieno[3,2-d]pyrimidine ring can serve as a crucial handle for synthetic elaboration, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. It can also be a key interaction point within the target protein's active site.
Core Applications in Oncology Research
The versatility of the Thieno[3,2-d]pyrimidine scaffold lends itself to several key applications in cancer research:
-
Targeted Kinase Inhibition: The primary application is the development of small molecule inhibitors against specific kinases implicated in tumor growth and survival.
-
Overcoming Drug Resistance: Derivatives are being designed to inhibit mutated kinases that confer resistance to existing therapies, such as the T790M mutation in EGFR.[9][10]
-
Anti-Angiogenesis: By targeting kinases like VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients.[3]
-
Induction of Apoptosis and Cell Cycle Arrest: Inhibition of key signaling pathways can lead to programmed cell death (apoptosis) and halt the proliferation of cancer cells.[2][7]
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to disrupt the microtubule dynamics essential for cell division by binding to the colchicine site on tubulin.[11]
Mechanism of Action: A Focus on Kinase Inhibition
As previously mentioned, the primary mechanism of action for many Thieno[3,2-d]pyrimidine derivatives is the competitive inhibition of ATP at the active site of protein kinases. The diagram below illustrates a generalized signaling pathway often targeted by these compounds, using the EGFR pathway as an example.
Caption: EGFR signaling pathway and the inhibitory action of Thieno[3,2-d]pyrimidine derivatives.
Experimental Protocols
The following protocols are foundational for evaluating the anti-cancer properties of novel Thieno[3,2-d]pyrimidine-7-carboxylic acid derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the concentration of a Thieno[3,2-d]pyrimidine derivative that inhibits the growth of a cancer cell line by 50% (IC50). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This allows for a quantitative assessment of the compound's cytotoxic or cytostatic effects.
Materials:
-
Thieno[3,2-d]pyrimidine derivative stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., HeLa, HT-29, MCF-7)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Thieno[3,2-d]pyrimidine derivative in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[7]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C, 5% CO2, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Derivative X | HeLa | 5.2 ± 0.4 |
| Derivative X | HT-29 | 8.1 ± 0.7 |
| Doxorubicin | HeLa | 0.8 ± 0.1 |
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
Objective: To determine the potency of a Thieno[3,2-d]pyrimidine derivative in inhibiting a specific kinase (e.g., EGFR, VEGFR-2, CDK7).
Causality: This assay directly measures the enzymatic activity of the target kinase. By quantifying the reduction in kinase activity in the presence of the inhibitor, we can determine its potency (IC50). This is a crucial step to confirm that the observed cellular effects are due to the on-target inhibition of the intended kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Thieno[3,2-d]pyrimidine derivative
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the Thieno[3,2-d]pyrimidine derivative in the kinase assay buffer.
-
Prepare a solution of the kinase and its substrate in the assay buffer.
-
Prepare a solution of ATP in the assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Data Presentation:
| Compound | Kinase Target | IC50 (nM) |
| Derivative Y | EGFR (wild-type) | 88.2 |
| Derivative Y | EGFR (T790M) | 92.0 |
| Erlotinib | EGFR (wild-type) | 50.0 |
Protocol 3: In Vivo Tumor Xenograft Model Workflow
Objective: To evaluate the anti-tumor efficacy and tolerability of a lead Thieno[3,2-d]pyrimidine derivative in a living organism.
Causality: While in vitro assays are essential for initial screening, an in vivo model is critical to assess a compound's efficacy in a more complex biological system, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and overall toxicity.
Caption: Workflow for an in-vivo tumor xenograft study.
Key Considerations for In Vivo Studies:
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Compound Formulation: The Thieno[3,2-d]pyrimidine derivative must be formulated in a suitable vehicle for administration (e.g., a solution or suspension for oral gavage).
-
Pharmacokinetics: A preliminary pharmacokinetic study is often recommended to determine the dosing regimen required to achieve and maintain therapeutic concentrations of the compound in the plasma and tumor tissue.
-
Toxicity: Close monitoring of animal body weight and general health is crucial to assess the compound's toxicity. A significant loss of body weight (e.g., >15-20%) is often an endpoint criterion.[12]
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel anti-cancer agents. Its ability to be tailored to inhibit a wide range of oncogenic kinases provides a robust foundation for targeted therapy. The protocols outlined in these notes provide a standardized framework for the pre-clinical evaluation of new derivatives, from initial cytotoxicity screening to in vivo efficacy studies. Future research will likely focus on enhancing kinase selectivity to minimize off-target effects, improving pharmacokinetic properties for better oral bioavailability, and exploring their use in combination therapies to overcome drug resistance.
References
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El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Al-Ostoot, F. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5384. [Link]
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Li, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 268, 116260. [Link]
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Ghorab, M. M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][4][7]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. [Link]
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Eissa, I. H., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]
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Eissa, I. H., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). [Link]
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Li, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. [Link]
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Eissa, I. H., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). [Link]
-
Gaber, N. M., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1872. [Link]
-
Zhang, H., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112932. [Link]
-
Eissa, I. H., et al. (2023). Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. ResearchGate. [Link]
-
Abdel-Aziem, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 26-39. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. [Link]
-
Deng, G., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry, 233, 114243. [Link]
-
Seradj, H., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(1), 665-668. [Link]
-
Werth, R., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(3), 4249-4275. [Link]
-
Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link]
-
Al-Said, M. S., et al. (2013). Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. Archiv der Pharmazie, 346(6), 448-456. [Link]
-
Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3666-3679. [Link]
-
Li, Y., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 31(8), 1729-1738. [Link]
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Protocol for In Vitro Evaluation of Thieno[3,2-d]pyrimidine-7-carboxylic acid: A Focus on Protein Kinase Inhibition
An Application Guide for Researchers
Introduction
The thieno[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry and drug discovery. Its resemblance to purines, the fundamental building blocks of DNA and RNA, makes it an attractive starting point for designing molecules that can interact with a wide array of biological targets.[1][2] Indeed, derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including potent inhibition of protein kinases, sirtuins, and tubulin polymerization, as well as antiproliferative and antimicrobial effects.[1][3][4][5][6][7]
Given the well-documented success of thieno[3,2-d]pyrimidine derivatives as kinase inhibitors, this application note provides a detailed protocol for an in vitro assay to evaluate a specific member of this family: Thieno[3,2-d]pyrimidine-7-carboxylic acid. Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] Therefore, identifying novel kinase inhibitors is a primary objective in modern therapeutic development.[10]
This guide will detail a robust, luminescence-based assay for determining the inhibitory potential of this compound against a representative protein kinase. The protocol is designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data on compound potency, specifically the half-maximal inhibitory concentration (IC₅₀).
Principle of the Assay: Quantifying Kinase Activity
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (a peptide or protein). An inhibitor will reduce this rate of phosphorylation.
This protocol utilizes a luminescence-based endpoint assay, which is a common, highly sensitive, and non-radioactive method for quantifying kinase activity.[11] The assay is performed in two steps:
-
Kinase Reaction: The protein kinase, its specific substrate, and ATP are incubated with varying concentrations of the test compound (this compound). The kinase will phosphorylate the substrate, consuming ATP and producing adenosine diphosphate (ADP) in the process. The amount of ADP produced is directly proportional to the kinase activity.
-
ADP Detection: After the kinase reaction is stopped, a detection reagent is added. This reagent converts the newly generated ADP into a luminescent signal. The intensity of the light produced is inversely proportional to the inhibitory activity of the test compound. A potent inhibitor will result in low kinase activity, low ADP production, and consequently, a low luminescence signal.
The relationship between these components is illustrated below.
Figure 1: Principle of the luminescence-based kinase inhibition assay.
Experimental Workflow
A successful experiment requires careful planning and execution. The overall workflow, from initial preparation to final data analysis, is a systematic process designed to ensure data quality and reproducibility.
Figure 2: High-level experimental workflow for IC₅₀ determination.
Detailed Experimental Protocol
This protocol is designed for determining the IC₅₀ value of this compound in a 384-well plate format.
PART 1: Materials and Reagents
-
Test Compound: this compound (e.g., from AstaTech, Inc.)
-
Protein Kinase: A purified, active protein kinase (e.g., CDK7/CycH/MAT1, as thieno[3,2-d]pyrimidines are known CDK7 inhibitors[7]).
-
Kinase Substrate: A suitable peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine triphosphate, high purity.
-
Kinase Assay Kit: A commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Kinase Buffer: A buffer appropriate for the specific kinase, typically containing Tris-HCl, MgCl₂, DTT, and a surfactant like BSA or Tween-20.
-
DMSO: Dimethyl sulfoxide, anhydrous, for dissolving the test compound.
-
Microplates: White, opaque, flat-bottom 384-well assay plates suitable for luminescence.
-
Standard laboratory equipment: Calibrated multichannel pipettes, plate reader with luminescence detection capability, reagent reservoirs.
PART 2: Reagent Preparation
Scientist's Note: Accuracy in concentration and dilution is paramount for a reliable IC₅₀ value. Always use freshly prepared reagents where possible.
-
Test Compound Stock Solution (10 mM):
-
Dissolve this compound (MW: 180.19 g/mol ) in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. This is your master stock.
-
-
Kinase Working Solution (2X):
-
Dilute the kinase enzyme stock to twice the final desired concentration (e.g., 2X = 10 ng/µL) in cold kinase buffer.
-
Keep the solution on ice until ready to use.
-
Expertise Note: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range, where less than 10% of the substrate is consumed during the incubation period.[12]
-
-
Substrate/ATP Working Solution (2X):
-
Prepare a solution containing both the kinase substrate and ATP in kinase buffer at twice their final desired concentrations.
-
Expertise Note: For determining the potency of ATP-competitive inhibitors, it is critical to use an ATP concentration at or near the Michaelis-Menten constant (Kₘ) of the enzyme.[8] This provides a standardized condition for comparing inhibitor potencies.
-
PART 3: Assay Procedure (IC₅₀ Determination)
This procedure assumes a final assay volume of 10 µL.
-
Compound Serial Dilution:
-
Perform a serial dilution of the 10 mM compound stock in 100% DMSO to generate the concentrations for the dose-response curve. A 10-point, 3-fold dilution series is standard.
-
Transfer a small volume (e.g., 50 nL) of each compound concentration from the DMSO plate to the final assay plate using an acoustic dispenser or a nanoliter-volume pin tool. This minimizes the final DMSO concentration.
-
-
Control Wells:
-
Positive Control (0% Inhibition): Add 50 nL of 100% DMSO (no inhibitor). This represents maximum enzyme activity.
-
Negative Control (100% Inhibition): Add 50 nL of 100% DMSO. In this well, kinase buffer without enzyme will be added later. This represents the background signal.
-
-
Addition of Enzyme:
-
Add 5 µL of the 2X Kinase Working Solution to all wells except the Negative Control wells.
-
Add 5 µL of kinase buffer (without enzyme) to the Negative Control wells.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction.
-
The final reaction mixture (10 µL) will now contain the desired 1X concentrations of all components.
-
-
Incubation:
-
Briefly centrifuge the plate to mix the contents and remove bubbles.
-
Incubate the plate at room temperature for the predetermined time (e.g., 60 minutes). This time should be within the enzyme's linear reaction velocity range.[12]
-
-
ADP Detection:
-
Following the manufacturer's instructions for the ADP detection kit, stop the kinase reaction and initiate the detection reaction. This typically involves:
-
Adding 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Adding 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
PART 4: Data Acquisition and Analysis
-
Data Acquisition:
-
Measure the luminescence signal of each well using a plate reader. An integration time of 0.5 to 1 second per well is typical.
-
-
Data Analysis:
-
Normalization: Convert the raw luminescence data (Relative Light Units, RLU) into percent inhibition using the control wells.
-
Average the RLU of the Positive Control (0% Inhibition) wells = Max_Signal.
-
Average the RLU of the Negative Control (100% Inhibition) wells = Min_Signal.
-
For each well with a test compound (RLU_Sample), calculate the percent inhibition: % Inhibition = 100 * (1 - (RLU_Sample - Min_Signal) / (Max_Signal - Min_Signal))
-
-
Curve Fitting: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value. This is the concentration of this compound that causes 50% inhibition of kinase activity.[12]
-
Data Presentation: Summary Table
| Parameter | Recommended Value | Notes |
| Assay Plate Format | 384-well, white, opaque | Minimizes crosstalk and maximizes signal. |
| Final Assay Volume | 10 µL | Amenable to high-throughput screening. |
| Compound Dilution | 10-point, 3-fold serial | Provides a wide concentration range for IC₅₀. |
| ATP Concentration | At or near Kₘ of the kinase | Standardizes conditions for competitive inhibitors.[8] |
| Enzyme Concentration | Empirically determined | Must ensure reaction is in the linear range.[12] |
| Incubation Time | 60 minutes (typical) | Should be within the linear velocity region. |
| Detection Method | Luminescence (ADP-Glo™) | High sensitivity and wide dynamic range. |
| Data Analysis | 4-Parameter Logistic Fit | Standard model for IC₅₀ determination. |
References
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
What Are Enzyme Kinetic Assays? (2024). Tip Biosystems. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). ResearchGate. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry. [Link]
-
In vitro JAK kinase activity and inhibition assays. (n.d.). National Center for Biotechnology Information. [Link]
-
Enzyme assay. (n.d.). Wikipedia. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. (2025). PubMed. [Link]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (2025). ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). ResearchGate. [Link]
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Basics of Enzymatic Assays for HTS. (2012). National Center for Biotechnology Information - Assay Guidance Manual. [Link]
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Enzyme Assays and Kinetics. (n.d.). LSU Health Shreveport. [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). PubMed. [Link]
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (n.d.). ACS Publications. [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. (2024). PubMed. [Link]
-
Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. (2013). PubMed. [Link]
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The Thienopyrimidine Scaffold: A Privileged Framework in Modern Medicinal Chemistry
Introduction: The Emergence of Thienopyrimidines in Drug Discovery
The thienopyrimidine scaffold, a fused heterocyclic ring system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases like adenine and guanine.[1][2] This bioisosteric relationship allows thienopyrimidine derivatives to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery.[1][2] Thienopyrimidines exist in three main isomeric forms: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines, with the thieno[2,3-d]pyrimidine core being the most extensively studied.[1][3] The versatility of this scaffold has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS protective properties.[1][4] Several thienopyrimidine-based drugs are either clinically approved or are in various stages of clinical trials, underscoring their therapeutic potential.[2][5]
This technical guide provides an in-depth exploration of the applications of thienopyrimidines in medicinal chemistry, with a focus on their roles as anticancer agents, anti-inflammatory molecules, and kinase inhibitors. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and provide detailed protocols for their synthesis and biological evaluation.
Anticancer Applications: Targeting Key Pathways in Oncology
Thienopyrimidine derivatives have emerged as a promising class of anticancer agents, primarily due to their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[6][7] Their structural similarity to the ATP-binding site of kinases makes them effective competitors, leading to the modulation of oncogenic signaling pathways.[6]
Mechanism of Action: Kinase Inhibition and Beyond
The primary anticancer mechanism of many thienopyrimidine derivatives is the inhibition of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[6][8][9] For instance, certain novel 6,7,8,9-tetrahydro-5H-cyclohepta[8][10]thieno[2,3-d]pyrimidine derivatives have been synthesized as dual EGFR and VEGFR-2 inhibitors.[8] One such compound, designated as 5f, exhibited potent anticancer activity against the MCF-7 breast cancer cell line, being more potent than the established drugs erlotinib and doxorubicin.[8] This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[8]
Beyond kinase inhibition, some thienopyrimidines exert their anticancer effects through other mechanisms, including the induction of oxidative stress, apoptosis, and mitotic catastrophe.[10] For example, a series of thieno[2,3d]pyrimidine derivatives were shown to be cytotoxic to various cancer cell lines, with the most potent compound, 6j, demonstrating efficacy in the sub-micromolar range.[10] This compound was found to induce the formation of reactive oxygen species (ROS), leading to apoptosis and mitotic catastrophe in colon and ovarian cancer cells.[10]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thienopyrimidines is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:
-
Substitution at the C4 position: Modifications at this position with different amine-containing moieties have been shown to significantly influence the inhibitory activity against EGFR and VEGFR-2.[8]
-
Incorporation of a thiosemicarbazide moiety: Linking a thiosemicarbazide group to the thienopyrimidine core has been shown to enhance anticancer activity.[11] For instance, a derivative with a bromine-substituted phenyl ring on the thiosemicarbazide moiety displayed significantly higher potency against prostate (PC-3) and colon (HCT-116) cancer cell lines compared to doxorubicin.[11]
-
Fusion with other heterocyclic rings: The fusion of a triazole ring to the thienopyrimidine scaffold has yielded compounds with excellent cytotoxic activity against breast cancer (MCF-7) cell lines.[12]
Visualizing the Thienopyrimidine Core and its Isomers
Caption: The three main isomeric forms of the thienopyrimidine scaffold.
Protocol 1: General Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This protocol outlines a general method for the synthesis of thieno[2,3-d]pyrimidine derivatives, which often starts from a substituted 2-aminothiophene-3-carboxylate.[13][14]
Materials:
-
Substituted ethyl 2-aminothiophene-3-carboxylate
-
Formamide or other cyclizing agents (e.g., isothiocyanates)
-
Ethanol
-
Potassium hydroxide (for certain cyclization routes)
-
Hydrochloric acid (for acidification)
-
Appropriate solvents for reaction and purification (e.g., DMF, ethanol)
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Synthesis of the Thienopyrimidine Core:
-
Method A (using formamide): A mixture of the substituted ethyl 2-aminothiophene-3-carboxylate and an excess of formamide is heated at reflux for several hours.[13][15] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Method B (using isothiocyanates): The 2-aminothiophene derivative is reacted with an appropriate alkyl or aryl isothiocyanate in a suitable solvent like ethanol, either by heating at reflux or under microwave irradiation.[13][14] This forms a thienylthiourea intermediate.
-
-
Cyclization (for Method B): The thienylthiourea intermediate is then cyclized to the thieno[2,3-d]pyrimidin-4-one by heating with alcoholic potassium hydroxide.[13][14]
-
Work-up and Purification:
-
After completion of the reaction, the mixture is cooled, and the product is precipitated by pouring it into crushed ice or by acidification with dilute HCl.[13][16]
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[16]
-
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[17]
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Thienopyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[11]
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases, and the development of novel anti-inflammatory agents is a major focus of medicinal chemistry. Thienopyrimidines have demonstrated significant anti-inflammatory potential, often with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[19][20]
Mechanism of Action: Targeting COX and Pro-inflammatory Cytokines
The anti-inflammatory activity of thienopyrimidines is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response.[20] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are potent inflammatory mediators.[19]
Some thienopyrimidine derivatives also exhibit a dual inhibitory effect on both COX-2 and 15-lipoxygenase (15-LOX), another important enzyme in the inflammatory cascade.[20] Furthermore, certain compounds have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the production of reactive oxygen species (ROS) in macrophages.[20]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of thienopyrimidines can be modulated by various structural modifications:
-
Substitution at the 3-position: The introduction of different aromatic aldehydes at the 3-amino group of a 2-thioxo-thieno[2,3-d]pyrimidine core has yielded compounds with potent in vivo anti-inflammatory activity.[19]
-
Incorporation of heterocyclic rings: The attachment of pyrazole, oxadiazole, and thiadiazole rings to the thienopyrimidine scaffold has resulted in compounds with significant anti-inflammatory properties.[16]
-
Absence of a carboxylic acid moiety: Many potent anti-inflammatory thienopyrimidines lack the carboxylic acid group commonly found in NSAIDs, which is associated with gastrointestinal side effects.[19]
Visualizing a General Synthetic Workflow for Thienopyrimidines
Caption: A generalized workflow for the synthesis of bioactive thienopyrimidines.
Protocol 3: In Vitro Anti-inflammatory Assay (Bovine Serum Albumin Denaturation)
This in vitro assay is a simple and rapid method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[16]
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline, pH 6.8)
-
Thienopyrimidine compounds dissolved in a minimum amount of DMF
-
Phosphate buffer (0.2 M, pH 7.4)
-
Ibuprofen or another standard anti-inflammatory drug
-
Spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare different concentrations of the thienopyrimidine compounds and the standard drug in phosphate buffer. The final concentration of DMF should be less than 2.5%.[16]
-
Reaction Mixture: To 0.5 mL of each test solution, add 0.5 mL of the BSA solution.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Measurement: After cooling, add 2.5 mL of phosphate buffer to each tube. Measure the absorbance (turbidity) at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Thienopyrimidines as Kinase Inhibitors: A Targeted Approach
The role of thienopyrimidines as kinase inhibitors extends beyond cancer therapy to other diseases where kinases play a crucial role.[6] Their ability to be selectively designed to target specific kinases makes them highly valuable in modern drug discovery.[21]
Targeting a Spectrum of Kinases
Thienopyrimidine derivatives have been developed as inhibitors for a wide range of kinases, including:
-
Tie-2: A tyrosine kinase involved in angiogenesis. Novel thienopyrimidines have shown potent inhibition of Tie-2 both in vitro and in vivo.[22]
-
PI3K: As mentioned earlier, thienopyrimidines are potent PI3K inhibitors, with some derivatives showing high selectivity over mTOR.[21]
-
VEGFR-2: The inhibition of this kinase is a key strategy in anti-angiogenic therapy.[23]
-
GPR119: A G-protein coupled receptor that is a target for the treatment of type 2 diabetes. Thienopyrimidine derivatives have been identified as potent GPR119 agonists.[24]
Causality in Experimental Design
The design of thienopyrimidine-based kinase inhibitors is often guided by a structure-based drug design (SBDD) approach.[21] By understanding the three-dimensional structure of the target kinase's ATP-binding pocket, medicinal chemists can rationally design modifications to the thienopyrimidine scaffold to enhance potency and selectivity. For example, the replacement of a quinoline scaffold with a thienopyrimidine core in PI3K inhibitors led to a significant improvement in selectivity against mTOR.[21]
Visualizing a Targeted Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thienopyrimidine inhibitor.
Conclusion and Future Perspectives
The thienopyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. Its inherent drug-like properties and the relative ease of synthetic modification have allowed for the creation of a diverse library of compounds with a wide range of biological activities. The continued exploration of the chemical space around the thienopyrimidine core, guided by rational drug design principles and a deeper understanding of disease biology, promises to yield even more potent and selective drug candidates in the future. The application of novel synthetic methodologies and the integration of advanced biological screening platforms will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
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Microwave-Assisted Synthesis of Thieno[3,2-d]pyrimidines: An Application Guide for Medicinal Chemistry
Introduction: Accelerating Drug Discovery with Thieno[3,2-d]pyrimidines and Microwave Chemistry
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. Its structural and electronic resemblance to purines allows it to function as a potent "hinge-binding" motif for a multitude of protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases.[1] Notable examples of drugs and clinical candidates incorporating this core underscore its therapeutic potential.[2] Consequently, the development of rapid, efficient, and sustainable methods for the synthesis of diverse libraries of thieno[3,2-d]pyrimidine analogs is a paramount objective for researchers in the pharmaceutical industry.
Traditionally, the synthesis of these compounds involves multi-step sequences that often require prolonged reaction times, harsh conditions, and tedious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[3][4] By utilizing microwave irradiation, chemists can drive reactions to completion in a matter of minutes rather than hours, often with significantly improved yields and cleaner product profiles.[5][6] This acceleration is due to the efficient and uniform heating of the reaction mixture through direct coupling of microwave energy with polar molecules, a stark contrast to the slow and inefficient heat transfer of conventional oil baths.[7]
This comprehensive guide provides detailed protocols and expert insights into the microwave-assisted synthesis of thieno[3,2-d]pyrimidines. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to expedite their discovery programs. We will delve into the mechanistic underpinnings of the key reactions, provide step-by-step experimental procedures, and offer practical advice for safe and effective implementation.
The Synthetic Strategy: A Two-Stage, Microwave-Driven Approach
The most robust and versatile pathway to substituted thieno[3,2-d]pyrimidines begins with the construction of a polysubstituted 2-aminothiophene ring, which then serves as the foundation for the subsequent annulation of the pyrimidine ring. Microwave irradiation can be advantageously applied to both stages of this sequence, dramatically enhancing efficiency.
-
Stage 1: The Gewald Reaction. This is a powerful, one-pot multicomponent reaction that efficiently assembles the 2-aminothiophene core from a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a base.[8][9]
-
Stage 2: Pyrimidine Ring Formation. The resulting 2-aminothiophene-3-carbonitrile or carboxylate is then cyclized with a suitable one-carbon source to form the thieno[3,2-d]pyrimidine skeleton. Common reagents for this transformation include formamide, formic acid, or orthoesters.
The following sections provide detailed protocols for this two-stage synthesis, optimized for microwave conditions.
Experimental Protocols
PART I: Microwave-Assisted Gewald Synthesis of 2-Amino-4,5-dialkylthiophene-3-carbonitriles
This protocol describes a representative Gewald reaction to synthesize the key 2-aminothiophene intermediate.
Materials:
-
Ketone (e.g., 3-pentanone)
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Base (e.g., Morpholine or Triethylamine)
-
Solvent (e.g., Ethanol or N,N-Dimethylformamide - DMF)
-
Microwave reaction vials (10 mL or 20 mL) with stir bars
-
Laboratory Microwave Reactor
Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the ketone (1.0 mmol, 1.0 equiv), malononitrile (1.1 mmol, 1.1 equiv), and elemental sulfur (1.1 mmol, 1.1 equiv).
-
Solvent and Base Addition: Add the chosen solvent (e.g., 3 mL of Ethanol) followed by the base (e.g., 1.0 mmol, 1.0 equiv of morpholine).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (typically 5-30 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. The product often precipitates from the solution. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
PART II: Microwave-Assisted Cyclization to form the Thieno[3,2-d]pyrimidine Core
This protocol details the cyclization of the 2-aminothiophene intermediate to yield the final heterocyclic system.
Materials:
-
2-Aminothiophene-3-carbonitrile (from Part I)
-
Formamide or Triethyl Orthoformate
-
Acid catalyst (e.g., p-Toluenesulfonic acid, if using triethyl orthoformate)
-
Microwave reaction vials (10 mL or 20 mL) with stir bars
-
Laboratory Microwave Reactor
Protocol:
-
Reagent Combination: To a 10 mL microwave reaction vial containing the 2-aminothiophene-3-carbonitrile (1.0 mmol, 1.0 equiv), add an excess of formamide (which acts as both reagent and solvent).
-
Vial Sealing: Cap the vial securely.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to a high temperature (e.g., 180-200 °C) for 15-45 minutes.
-
Work-up and Isolation: After cooling, the product, 4-aminothieno[3,2-d]pyrimidine, will typically crystallize. Add water to the reaction mixture to facilitate precipitation.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then a small amount of cold ethanol. Dry the product under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the two-stage microwave-assisted synthesis.
Caption: Workflow for Microwave-Assisted Thieno[3,2-d]pyrimidine Synthesis.
Mechanism and the Rationale for Microwave Acceleration
The synthesis proceeds through two key mechanistic steps, both of which are significantly accelerated by microwave heating.
1. The Gewald Reaction Mechanism: The reaction begins with a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[8] The base then facilitates the reaction of this intermediate with elemental sulfur. The exact mechanism of sulfur addition is complex but is thought to involve the opening of the S₈ ring to form a polysulfide chain, which then adds to the intermediate.[7][10] A subsequent intramolecular cyclization and tautomerization yields the final 2-aminothiophene product.[8]
2. Pyrimidine Annulation Mechanism: In the second stage, the 2-amino group of the thiophene attacks the electrophilic carbon of formamide (or its equivalent). This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed amidine intermediate. A final tautomerization yields the aromatic 4-aminothieno[3,2-d]pyrimidine.
Caption: Simplified Reaction Mechanism Pathway.
Why Microwaves Excel: Microwave irradiation accelerates these transformations through rapid, uniform heating of the polar reactants and intermediates.[11][12] This leads to a dramatic reduction in reaction times and often minimizes the formation of side products that can occur during prolonged heating with conventional methods.[5] The sealed-vessel nature of microwave reactions also allows for temperatures to be reached that are well above the normal boiling point of the solvent, further increasing reaction rates.
Data Presentation: Conventional vs. Microwave Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with traditional heating methods.
| Reaction Stage | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Gewald Reaction | Conventional (Oil Bath) | 80 | 3-6 hours | 65-75 | [3] |
| Microwave | 100 | 5-15 min | 85-95 | [5] | |
| Pyrimidine Cyclization | Conventional (Reflux) | 190 | 8-12 hours | 50-65 | [13] |
| Microwave | 190 | 20-40 min | 75-90 | [13][14] |
Table 1: Comparison of conventional heating and microwave irradiation for the synthesis of thieno[3,2-d]pyrimidine precursors and final products. Data is representative and compiled from multiple sources.
Safety Protocols for Microwave Chemistry
While a powerful tool, laboratory microwave reactors require strict adherence to safety protocols to prevent accidents.[2][15]
-
Use Dedicated Equipment: Never use a domestic kitchen microwave for laboratory synthesis.[16][17] Laboratory-grade reactors are built with corrosion-resistant cavities, pressure monitoring, and safety interlocks.[16]
-
Inspect Vessels: Always inspect microwave vials for cracks or defects before use. Use only vessels rated for the temperatures and pressures you intend to reach.[11]
-
Proper Sealing: Ensure that reaction vials are correctly and securely capped to prevent leakage of flammable or toxic vapors at high pressure.
-
Avoid Overfilling: Do not fill reaction vials more than two-thirds full to allow for thermal expansion and vapor pressure.[2]
-
No Metal: Do not place metal objects (spatulas, foil, etc.) inside the microwave cavity as this can cause arcing.[15]
-
Stirring: Always use a magnetic stir bar to ensure even heating and prevent localized superheating, which can lead to violent bumping or vessel failure.[16]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and appropriate gloves, is mandatory.[17]
-
Ventilation: Operate the microwave reactor in a well-ventilated fume hood to handle any potential vapor release.[15]
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. Start with small-scale reactions at low power to gauge the reaction's behavior.[16]
Conclusion and Outlook
Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important thieno[3,2-d]pyrimidines. The protocols and data presented in this guide demonstrate that MAOS offers dramatic reductions in reaction times, improved yields, and cleaner reaction profiles compared to conventional methods. By integrating this technology into their workflows and adhering to strict safety standards, researchers in drug discovery can significantly accelerate the design-make-test-analyze cycle, paving the way for the faster identification of novel therapeutic agents. The continued development of microwave-assisted multicomponent reactions promises to further streamline the synthesis of complex molecular scaffolds, solidifying its role as an indispensable tool in modern medicinal chemistry.
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Application Notes and Protocols: Thieno[3,2-d]pyrimidine Derivatives for Triple-Negative Breast Cancer Research
Introduction: The Challenge of Triple-Negative Breast Cancer and a Promising Therapeutic Avenue
Triple-negative breast cancer (TNBC) represents a significant clinical challenge, accounting for 15-20% of all breast cancers.[1] Characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, TNBC is associated with a poor prognosis, higher rates of metastasis, and limited targeted treatment options.[1][2] Standard treatment primarily relies on chemotherapy, which often leads to resistance and significant side effects.[2] This underscores the urgent need for novel therapeutic strategies that target the specific molecular vulnerabilities of TNBC.
Thieno[3,2-d]pyrimidines have emerged as a promising class of heterocyclic compounds with significant therapeutic potential in oncology.[3] Their structural similarity to purine bases allows them to interact with various key signaling molecules involved in cancer progression.[1] Notably, several thieno[3,2-d]pyrimidine derivatives have been investigated as potent inhibitors of critical pathways frequently dysregulated in TNBC, such as the PI3K/Akt/mTOR and EGFR signaling cascades.[4][5][6]
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of thieno[3,2-d]pyrimidine derivatives for the investigation and potential treatment of TNBC. This document outlines the underlying scientific rationale, detailed experimental protocols for in vitro evaluation, and guidance on data interpretation.
Scientific Rationale: Targeting Key Signaling Pathways in TNBC
The aggressive nature of TNBC is often driven by the hyperactivation of pro-survival and proliferative signaling pathways. Thieno[3,2-d]pyrimidine derivatives have been designed to specifically inhibit key kinases within these pathways.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7] This pathway is frequently hyperactivated in TNBC, with mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) occurring in approximately 10.2% of cases and loss of the tumor suppressor PTEN being common.[4] The PI3K/Akt/mTOR pathway's role in promoting cell survival and inhibiting apoptosis makes it a prime target for therapeutic intervention in TNBC.[4][5] Thieno[3,2-d]pyrimidine derivatives, such as Apitolisib and GDC-0941, have been developed as potent inhibitors of this pathway and are currently in clinical trials for various solid tumors.[3]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration.[8] EGFR is frequently overexpressed in TNBC, with reports indicating a frequency of 13-76%, and its high expression is associated with a poor prognosis.[8][9] While early clinical trials of EGFR inhibitors in TNBC showed limited success, the development of more potent and specific inhibitors, including those with a thieno[3,2-d]pyrimidine scaffold, offers renewed hope.[9][10] These next-generation inhibitors aim to overcome resistance mechanisms and provide a more effective targeted therapy for a subset of TNBC patients.[6]
Below is a diagram illustrating the targeted signaling pathways.
Caption: Targeted Signaling Pathways in TNBC.
In Vitro Evaluation of Thieno[3,2-d]pyrimidine Derivatives: Detailed Protocols
The following protocols provide a robust framework for the initial in vitro assessment of novel thieno[3,2-d]pyrimidine derivatives against TNBC cell lines. The MDA-MB-231 cell line is a commonly used and well-characterized model for TNBC research.[6][11]
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thieno[3,2-d]pyrimidine derivative(s) of interest
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)[12]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and allow them to adhere for 24 hours.[13]
-
Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine derivative(s) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Compound | TNBC Cell Line | IC₅₀ (µM) | Reference |
| Compound 4a | MCF-7 | 2.04 nM | [14] |
| Halogenated thieno[3,2-d]pyrimidine 47 | MDA-MB-231 | 9 µM | [15] |
| Halogenated thieno[3,2-d]pyrimidine 48 | MDA-MB-231 | 5.9 µM | [15] |
| Thienopyrimidine-hydrazinyl TPH104c | BT-20 | 0.23 ± 0.06 µM | [1] |
| Thienopyrimidine-hydrazinyl TPH104m | BT-20 | 0.19 ± 0.08 µM | [1] |
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16] Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Thieno[3,2-d]pyrimidine derivative(s) at their IC₅₀ concentration
-
Vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[13]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed TNBC cells in 6-well plates. Once they reach 70-80% confluency, treat them with the thieno[3,2-d]pyrimidine derivative(s) at their predetermined IC₅₀ concentration for 48 hours.[17]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[13]
-
Data Interpretation:
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells[13]
-
Caption: Apoptosis Assessment Workflow.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]
Materials:
-
TNBC cell line (e.g., MDA-MB-468)[20]
-
Complete cell culture medium
-
Thieno[3,2-d]pyrimidine derivative(s) at their IC₅₀ concentration
-
Vehicle control
-
PBS
-
Cold 70% ethanol[21]
-
RNase A solution[21]
-
Propidium Iodide (PI) staining solution[21]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound of interest as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. While vortexing gently, add cold 70% ethanol dropwise to the cell pellet for fixation. Incubate on ice for at least 30 minutes.[18]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 15-30 minutes at room temperature.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.
In Vivo Evaluation: Patient-Derived Xenograft (PDX) Models
For more clinically relevant preclinical data, patient-derived xenograft (PDX) models are highly recommended. These models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better recapitulate the heterogeneity and molecular characteristics of the original tumor compared to traditional cell line-derived xenografts.[22][23] The engraftment success rate for TNBC PDX models is relatively high, at around 22.5%.[22]
General Workflow for In Vivo Studies:
-
PDX Model Establishment: Establish TNBC PDX models from fresh patient tumor samples.[24]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the thieno[3,2-d]pyrimidine derivative and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).[25]
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.
Conclusion and Future Perspectives
Thieno[3,2-d]pyrimidine derivatives represent a versatile and promising scaffold for the development of targeted therapies against TNBC. By inhibiting key signaling pathways like PI3K/Akt/mTOR and EGFR, these compounds have the potential to overcome the limitations of current treatment options. The protocols outlined in these application notes provide a standardized framework for the in vitro and in vivo evaluation of novel thieno[3,2-d]pyrimidine derivatives. Rigorous preclinical evaluation using these methods will be crucial in identifying the most promising candidates for clinical development and ultimately improving outcomes for patients with triple-negative breast cancer.
References
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- Unknown. (n.d.). In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line. MDPI.
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- Unknown. (2021). Facilitating Drug Discovery in Breast Cancer by Virtually Screening Patients Using In Vitro Drug Response Modeling. NIH.
- Unknown. (n.d.). Design and synthesis of new Thieno[2,3-d]pyrimidine-based derivatives as anti-breast cancer: Biological evaluation, PIM-1 kinase inhibition, and in silico studies. DOI.
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- Unknown. (n.d.). MTT cell viability assay. MCF-7 and MDA-MB-231 breast cancer cells were...
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- Unknown. (2021). In Vitro Drug Response Modelling for Drug Discovery. D4 Pharma.
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- Unknown. (2023). Unveiling the Power of Anticancer Drug Screening: A Clinical Case Study Comparing the Effectiveness of Hollow Fiber Assay Microtube Array Membrane (MTAM-HFA)
- Unknown. (n.d.). Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors. PubMed Central.
- Unknown. (n.d.). Targeting EGFR in Triple Negative Breast Cancer. Source not available.
- Unknown. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH.
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Application Notes & Protocols for Cell-Based Assays to Determine the Biological Activity of Thieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural analogy to endogenous purines like adenine and guanine.[1][2] This resemblance allows compounds derived from this scaffold to interact with a wide array of biological targets, including enzymes, receptors, and critical signaling pathways.[1][2] Consequently, thieno[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][3]
Recent research highlights their potential as inhibitors of key cellular enzymes such as cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and phosphodiesterases.[4][5][6] Many of the anticancer effects of these compounds are attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to characterize the biological activity of novel Thieno[3,2-d]pyrimidine-7-carboxylic acid derivatives. The protocols herein are designed to build a pharmacological profile, starting from broad assessments of cytotoxicity to in-depth mechanistic studies of specific signaling pathways.
Section 1: Foundational Analysis: Cytotoxicity and Antiproliferative Activity
A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and identifies the concentration window for subsequent mechanistic assays. Tetrazolium salt-based colorimetric assays are simple, reliable, and widely used for this purpose.[7] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product, where the color intensity is directly proportional to the number of viable cells.[7][8]
Two of the most common assays are the MTT and XTT assays. The key distinction lies in the solubility of the formazan product: MTT forms an insoluble purple crystal requiring a solubilization step, whereas XTT forms a water-soluble orange product, streamlining the protocol.[7][9]
Comparative Overview: MTT vs. XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals.[7][10] | Reduction of pale XTT to water-soluble orange formazan.[7][10] |
| Workflow | Requires an additional step to solubilize formazan crystals using DMSO or SDS.[9][10] | No solubilization step needed; formazan is secreted into the medium.[7][9] |
| Advantages | Well-established and cost-effective.[11] | Higher sensitivity, wider dynamic range, and faster workflow.[8][9] |
| Disadvantages | Longer protocol, potential for error during solubilization.[9] | Can be susceptible to interference from compounds affecting cellular redox potential.[7] |
| Readout | Absorbance at ~570 nm (with solubilization).[10] | Absorbance at ~450-500 nm.[7] |
Protocol 1.1: XTT Cell Viability Assay
The XTT assay is often preferred for its efficiency and suitability for high-throughput screening.[9]
Materials:
-
Cells of interest (e.g., HeLa cervical cancer cells, HT-29 colon cancer cells)[4]
-
Complete cell culture medium
-
This compound test compounds
-
96-well flat-bottom cell culture plates
-
XTT reagent and electron-coupling reagent (available as commercial kits)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[7]
-
Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Section 2: Functional Assessment: Cell Migration and Invasion
A hallmark of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues.[12] Assays that measure these processes are crucial for evaluating the anti-metastatic potential of Thieno[3,2-d]pyrimidine derivatives, which have been shown to inhibit cell migration.[4]
Protocol 2.1: Wound Healing (Scratch) Assay
This method is a straightforward technique to study collective cell migration in vitro.[13]
Materials:
-
Cells that form a confluent monolayer (e.g., HeLa, A549)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a dedicated cell-scratching tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to grow to 90-95% confluency.
-
Creating the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh low-serum medium containing the test compound at non-toxic concentrations (e.g., below the 24h IC₅₀).[4] Include a vehicle control.
-
Imaging: Immediately capture images of the scratch at time zero (T₀). Place the plate back in the incubator.
-
Time-Course Imaging: Acquire images of the same field of view at regular intervals (e.g., 12, 24 hours) to monitor the closure of the wound.[4]
-
Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2.2: Transwell Migration (Boyden Chamber) Assay
The Transwell assay provides a quantitative measure of cell migration towards a chemoattractant. It uses a porous membrane insert to separate an upper chamber (containing cells) from a lower chamber (containing a chemoattractant).[14]
Materials:
-
Transwell inserts with appropriate pore size (e.g., 8.0 µm for many cancer cells)
-
24-well companion plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% Fetal Bovine Serum)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Preparation: Starve the cells in a serum-free medium for 4-24 hours prior to the assay. This minimizes background migration and sensitizes them to the chemoattractant.
-
Assay Setup: Add 600 µL of medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the test compound or vehicle control. Seed 100-200 µL of this cell suspension (e.g., 5 x 10⁴ cells) into the upper Transwell inserts.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by immersing the inserts in a fixation solution for 10 minutes. Then, stain the cells with Crystal Violet for 15-20 minutes.
-
Washing and Imaging: Wash the inserts with water to remove excess stain and allow them to air dry. Image the underside of the membrane using a microscope.
-
Quantification: Count the number of migrated cells in several representative fields. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured to quantify migration.[4]
Section 3: Mechanistic Deep Dive: Target Pathway Interrogation
Once the phenotypic effects (cytotoxicity, anti-migratory activity) are established, the next step is to investigate the underlying molecular mechanisms. Thienopyrimidines are known kinase inhibitors, and their anti-inflammatory properties suggest modulation of pathways like NF-κB.
Kinase Signaling Pathway Analysis: The VEGFR2 Example
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that drives angiogenesis, a process crucial for tumor growth.[15][16] Several thienopyrimidine derivatives have been investigated as VEGFR2 inhibitors.[6] A common method to assess the inhibition of a kinase pathway is to measure the phosphorylation status of the kinase and its downstream substrates via Western blotting.[17][18]
Protocol 3.1: Western Blot Analysis of VEGFR2 Pathway Phosphorylation
Materials:
-
Endothelial cells (e.g., HUVEC) or cancer cells expressing VEGFR2
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow until they reach ~80% confluency. Starve cells in a low-serum medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with a ligand like VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[19]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with SDS sample buffer, and heat at 95-100°C for 5 minutes. Load the samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-VEGFR2) overnight at 4°C with gentle shaking.[19][20]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply the ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the first antibody and re-probed with antibodies for total VEGFR2, total ERK, and β-actin.
-
Analysis: Quantify the band intensities using densitometry software. A potent inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-VEGFR2/VEGFR2).
NF-κB Signaling Pathway Analysis
The NF-κB (Nuclear Factor kappa B) transcription factor family plays a central role in regulating immune and inflammatory responses.[21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[22] Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene transcription.[21][23]
Protocol 3.2: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
Host cell line (e.g., HEK293)
-
NF-κB luciferase reporter vector (contains NF-κB response elements upstream of a luciferase gene)
-
Internal control vector (e.g., Renilla luciferase vector for normalization)
-
Transfection reagent
-
Stimulant (e.g., TNF-α)
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a multi-well plate with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector. Allow cells to express the reporters for 24 hours.
-
Treatment: Pre-treat the transfected cells with the this compound derivatives for 1-2 hours.
-
Stimulation: Add a stimulant such as TNF-α (e.g., 10 ng/mL) to the wells to activate the NF-κB pathway. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.
-
Luminescence Measurement: Transfer the lysate to a luminometer plate. Sequentially measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An effective inhibitor will cause a dose-dependent reduction in the normalized luciferase activity in stimulated cells.
Conclusion and Data Synthesis
By systematically applying the assays described in these notes, researchers can construct a detailed pharmacological profile of novel this compound derivatives. The initial cytotoxicity data from the XTT assay defines the therapeutic window. The wound healing and Transwell assays provide clear, quantitative data on the compound's ability to inhibit cell motility, a key feature of cancer metastasis. Finally, mechanistic assays, such as Western blotting for kinase pathways and reporter assays for transcription factor activity, elucidate the specific molecular targets and pathways through which the compound exerts its effects. This integrated approach is essential for identifying promising lead compounds for further preclinical and clinical development.
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. Retrieved from [Link]
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Protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
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Vilalta, M., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. JoVE. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Retrieved from [Link]
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Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
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Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
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Wiley Online Library. (2025). Thienopyrimidine: Unveiling the versatile potential of a promising heterocyclic scaffold in drug discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]
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Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
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Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Retrieved from [Link]
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ResearchGate. (2023, March 2). Recent updates on thienopyrimidine derivatives as anticancer agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link]
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National Institutes of Health. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Retrieved from [Link]
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PubMed. (2023, July 17). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Retrieved from [Link]
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Application Notes & Protocols for the Quantification of Thieno[3,2-d]pyrimidine-7-carboxylic acid
Prepared by: Senior Application Scientist
Introduction and Scope
Thieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine scaffold is a key component in a variety of pharmacologically active agents, including kinase inhibitors used in oncology.[1][2] Its carboxylic acid functional group provides a convenient handle for further synthetic modifications, such as amide bond formation, to generate libraries of potential drug candidates.[3]
Given its role as a critical intermediate, the ability to accurately and reliably quantify this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of final compounds. This document provides detailed analytical methods for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications in complex matrices.
The methodologies described herein are grounded in established analytical principles and are designed to be validated according to the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose in a research or drug development setting.[4][5]
Recommended Analytical Approaches
Two primary methods are presented, each suited for different analytical challenges.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for quantifying the analyte in bulk form, as a starting material, or in simple reaction mixtures. It offers a balance of speed, robustness, and cost-effectiveness. The presence of the conjugated thienopyrimidine ring system provides a strong chromophore, making UV detection a suitable choice.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is recommended for applications requiring high sensitivity and selectivity, such as quantifying trace levels of the analyte in complex biological matrices (e.g., plasma, urine, or cell lysates) or for metabolite identification studies.[8][9]
Method 1: Quantification by Reverse-Phase HPLC-UV
Principle and Application
This method utilizes reverse-phase chromatography to separate this compound from impurities and other sample components based on polarity. The analyte, being a carboxylic acid, requires a mobile phase with an acidic modifier (e.g., formic or trifluoroacetic acid). This suppresses the ionization of the carboxyl group, increasing its hydrophobicity and ensuring consistent retention and sharp peak shape on a C18 stationary phase. Quantification is achieved by measuring the absorbance of the analyte at its maximum wavelength (λmax), determined by a UV-Vis scan.
This protocol is ideal for purity assessments of synthesized batches, quantification of stock solutions, and in-process control monitoring where analyte concentrations are relatively high (µg/mL to mg/mL range).
Experimental Protocol: HPLC-UV
A. Materials and Reagents
-
This compound reference standard (Purity ≥97%)[10]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Type I ultrapure
-
Formic Acid (FA), LC-MS grade (≥99%)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
B. Instrumentation and Columns
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
C. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water. (Add 1 mL of FA to 999 mL of water).
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile. (Add 1 mL of FA to 999 mL of ACN).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Solution with a 50:50 mixture of Mobile Phase A and B.
D. Chromatographic Conditions
| Parameter | Recommended Condition | Causality/Justification |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good retention for moderately polar compounds. |
| Mobile Phase | Gradient of A: Water + 0.1% FA and B: ACN + 0.1% FA | The acidic modifier suppresses analyte ionization for better peak shape and retention. |
| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to 10% B | Ensures elution of the analyte and cleaning of the column from more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while providing sufficient signal. |
| Detection λ | ~254 nm or λmax | The thienopyrimidine core absorbs strongly in the UV range; determine λmax from DAD scan for optimal sensitivity. |
E. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Prepare sample solutions by dissolving the material in DMSO and diluting to the desired concentration within the calibration range using the mobile phase mixture.
-
Inject the prepared samples for analysis.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the curve.
Method Validation Summary
The described method must be validated according to ICH Q2(R2) guidelines to ensure its suitability.[4][11] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and free from co-eluting interferences (as assessed by DAD peak purity analysis). | To ensure the signal measured is solely from the analyte of interest.[5] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the defined range. | Demonstrates a direct proportional relationship between concentration and response.[12] |
| Range | Typically 80-120% of the target concentration. | The interval providing suitable linearity, accuracy, and precision.[5] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value.[13] |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate (Inter-day): RSD ≤ 2.0%. | Assesses the degree of scatter in results from multiple analyses of the same sample.[13] |
| LOD | Signal-to-Noise ratio of 3:1. | The lowest concentration of analyte that can be reliably detected. |
| LOQ | Signal-to-Noise ratio of 10:1; must be determined with acceptable accuracy and precision. | The lowest concentration of analyte that can be quantitatively measured. |
| Robustness | %RSD of results should remain within limits after small, deliberate changes (e.g., ±2°C temp, ±0.1 pH). | Measures the method's capacity to remain unaffected by minor variations in parameters.[12] |
Workflow Diagram: HPLC-UV Analysis
Sources
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Thieno[3,2-d]pyrimidine-7-carboxylic acid for CDK7 inhibition.
An In-Depth Technical Guide to Thieno[3,2-d]pyrimidine-7-carboxylic Acid for CDK7 Inhibition
Introduction: Targeting the Master Regulator Kinase CDK7
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal target in oncology due to its unique dual function in orchestrating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates downstream cell cycle CDKs (including CDK1, CDK2, CDK4, and CDK6), thereby driving the cell through its various checkpoints.[4][5][6] Simultaneously, as a core component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for initiating and elongating transcription.[2][7][8]
Given that cancer is often characterized by dysregulated cell cycles and a profound addiction to the transcription of oncogenes and survival factors, inhibiting CDK7 offers a powerful two-pronged therapeutic strategy.[9][10] The thieno[3,2-d]pyrimidine scaffold has been identified as a highly promising chemical starting point for developing potent and, crucially, selective CDK7 inhibitors.[1][3][11] Extensive structure-activity relationship (SAR) studies on this core have led to the discovery of compounds with significant efficacy in preclinical cancer models, such as those for triple-negative breast cancer (TNBC).[1][3] This guide provides detailed application notes and protocols for researchers investigating this compound and its derivatives as CDK7 inhibitors.
Mechanism of Action: Dual Disruption of Cell Cycle and Transcription
The therapeutic rationale for CDK7 inhibition is grounded in its central role as a master regulator. Thieno[3,2-d]pyrimidine-based inhibitors are designed to compete with ATP in the kinase active site. Certain derivatives in this class are engineered to form a covalent bond with a non-catalytic cysteine residue (Cys312) near the active site, leading to irreversible inhibition and prolonged target engagement.[6] This targeted inhibition leads to two primary downstream consequences:
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, these inhibitors induce a robust cell cycle arrest, primarily at the G1/S transition.[6] This halts the proliferative engine of cancer cells.
-
Transcriptional Repression: Inhibition of CDK7-mediated Pol II phosphorylation leads to the suppression of transcription. This effect is particularly pronounced for genes associated with super-enhancers, which often include key oncogenes like MYC and anti-apoptotic proteins like MCL-1, to which cancer cells are addicted.[2][12]
Quantitative Data Summary: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (IC50) and its selectivity against other kinases. The thieno[3,2-d]pyrimidine scaffold has been optimized to yield compounds with high potency for CDK7 and excellent selectivity against closely related kinases, a critical factor for minimizing off-target effects.[3]
| Compound Class | Target Kinase | IC50 (nM) | Assay Type | Key Feature | Reference |
| Thieno[3,2-d]pyrimidine Derivative (Cpd 36) | CDK7 | <10 | Biochemical | High selectivity over other CDKs | [3] |
| Thieno[3,2-d]pyrimidine Derivative (Cpd 20) | CDK7 | 15 | Biochemical | Favorable oral bioavailability | [1] |
| YKL-5-124 (Covalent Inhibitor) | CDK7 | 9.7 - 53.5 | Biochemical | Covalent; High selectivity vs CDK12/13 | [6] |
| THZ1 (Covalent Inhibitor) | CDK7 | 3.2 | Biochemical | Potent but less selective (inhibits CDK12/13) | [6] |
Experimental Protocols
Protocol 1: In Vitro CDK7 Kinase Activity Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified CDK7/Cyclin H/MAT1 enzyme complex. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14]
Causality Behind Choices:
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.
-
Enzyme Concentration: The kinase concentration is titrated to ensure the reaction is in the linear range, typically producing a signal corresponding to 10-30% conversion of ATP to ADP.
-
Reagents: The ADP-Glo™ Reagent stops the kinase reaction and depletes remaining ATP. The Kinase Detection Reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.[13]
Materials:
-
Purified recombinant CDK7/Cyclin H/MAT1 complex
-
CDK Substrate Peptide (e.g., Cdk7/9tide)[15]
-
ATP solution
-
This compound test compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration is 100x the final desired highest concentration.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of CDK7 enzyme solution (prepared at 2x the final desired concentration in Kinase Assay Buffer).
-
Pre-incubate the plate for 15-30 minutes at room temperature. This step is particularly important for covalent inhibitors to allow for bond formation.
-
-
Kinase Reaction Initiation:
-
Prepare a solution of substrate peptide and ATP at 2x the final desired concentration in Kinase Assay Buffer.
-
Add 5 µL of this mix to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to remain within the linear range.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Protocol 2: Cellular Assay for Target Engagement (Western Blot)
This protocol is designed to confirm that the thieno[3,2-d]pyrimidine inhibitor engages its target, CDK7, within a cellular context. This is achieved by measuring the phosphorylation status of known CDK7 substrates, such as the RNA Polymerase II CTD. A decrease in phosphorylation indicates successful target inhibition.
Causality Behind Choices:
-
Phospho-Antibodies: Antibodies specific to the phosphorylated forms of CDK7 substrates (e.g., p-Pol II Ser5, p-Pol II Ser7, p-CDK2 T160) are used to directly measure the downstream consequences of CDK7 inhibition.[5][6][7]
-
Loading Control: An antibody against a stable housekeeping protein (e.g., β-actin or GAPDH) is used to ensure equal amounts of protein were loaded in each lane, validating the results.
-
Cell Line Selection: A cancer cell line known to be sensitive to transcriptional or cell cycle inhibitors, such as a TNBC line (e.g., MDA-MB-468) or a leukemia line (e.g., Jurkat), is an appropriate model.[6][8]
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
Test inhibitor and DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-p-Pol II (Ser5), anti-p-Pol II (Ser7), anti-total Pol II, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of the thieno[3,2-d]pyrimidine inhibitor (e.g., 0.1x to 10x the cellular GI50) or DMSO for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Pol II Ser5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager. The membrane can be stripped and re-probed for total Pol II and a loading control.
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the intensity of the phospho-protein band to the total protein band and then to the loading control.
-
Observe the dose-dependent decrease in the phosphorylation signal in treated samples compared to the vehicle control, which confirms on-target activity.
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold represents a validated and promising foundation for the development of next-generation CDK7 inhibitors. The protocols detailed here provide a robust framework for researchers to characterize the biochemical potency and cellular mechanism of action of novel derivatives like this compound. By confirming potent on-target activity through both enzymatic and cellular assays, researchers can confidently advance lead compounds.
Future work should focus on comprehensive selectivity profiling against a broad kinase panel, evaluating pharmacokinetic properties, and demonstrating in vivo efficacy in relevant cancer xenograft models.[1][3] Furthermore, exploring combination therapies, for instance with agents that induce DNA damage or other targeted therapies, could unlock synergistic anti-tumor effects and overcome potential resistance mechanisms.[2]
References
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available at: [Link]
-
CDK7 inhibitors as anticancer drugs. PubMed. Available at: [Link]
-
CDK7 Inhibitors in Cancer Therapy: The Sweet Smell of Success? | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
CDK7 Inhibitors in Cancer Therapy: The Sweet Smell of Success? - ACS Publications. ACS Publications. Available at: [Link]
-
CDK7 Inhibitors: A Promising Class in Cancer Therapeutics. DelveInsight. Available at: [Link]
-
Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. AACR Journals. Available at: [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. Available at: [Link]
-
Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv. Available at: [Link]
-
Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. PubMed Central. Available at: [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. GenScript. Available at: [Link]
-
Abstract A110: Identifying sensitive patient populations for CDK7 inhibitors using cell panel screens and bioinformatic approaches. Molecular Cancer Therapeutics. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
CDK7 Assay Kit. BPS Bioscience. Available at: [Link]
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Nature. Available at: [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. 金斯瑞. Available at: [Link]
-
The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. NIH. Available at: [Link]
-
The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. PMC - NIH. Available at: [Link]
-
Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. PMC - PubMed Central. Available at: [Link]
-
Exploring the effects of CDK7 inhibition by YKL-5-124 on the molecular mechanisms and the ways it triggers cytokines production. Atlantis Press. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations. PubMed Central. Available at: [Link]
-
Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine. Available at: [Link]
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- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Thieno[3,2-d]pyrimidine-7-carboxylic acid solubility issues and solutions
Welcome to the technical support guide for Thieno[3,2-d]pyrimidine-7-carboxylic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental challenges associated with this compound, particularly its characteristically low solubility. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experimental success.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on fundamental physicochemical principles and established laboratory practices.
Q1: My this compound is not dissolving in my chosen solvent. What are the immediate steps I should take?
A1: This is a common initial hurdle. The fused heterocyclic thienopyrimidine core is largely hydrophobic, and the carboxylic acid group's solubility is highly dependent on its protonation state.
Immediate Actions:
-
Solvent Confirmation: Ensure you are using a suitable solvent. For initial stock solutions, high-purity, anhydrous polar aprotic solvents are recommended.
-
Mechanical Agitation: Vigorously vortex or stir the mixture for several minutes.
-
Sonication: Use a bath sonicator for 10-15 minutes. The ultrasonic waves can help break down solid aggregates and increase the surface area for solvation.
-
Gentle Heating: Warm the solution to 30-40°C. This can significantly increase the solubility of many compounds. However, be cautious and ensure your compound is stable at this temperature. Do not heat for prolonged periods to avoid potential degradation.
If the compound remains insoluble, you will need to reconsider your solvent choice or solubilization strategy.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 1.802 mg of this compound (MW: 180.18 g/mol ).
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Vortex: Cap the vial securely and vortex for 2-3 minutes.
-
Sonicate (If Necessary): If solids are still visible, place the vial in a bath sonicator for 10 minutes.
-
Gentle Warming (If Necessary): If solids persist, warm the vial in a 35°C water bath for 5 minutes, vortexing intermittently.
-
Inspect: The final solution should be clear and free of any visible particulate matter. Store appropriately, protected from light and moisture.
Q2: My compound dissolved perfectly in an organic solvent, but it crashed out of solution when I added it to my aqueous buffer. What happened and how do I fix it?
A2: This phenomenon, known as precipitation, is almost certainly due to a combination of solvent change and pH effects. The compound is likely soluble in a concentrated organic solvent like DMSO but becomes insoluble when diluted into an aqueous medium where it is the major component and the pH is not optimal. The carboxylic acid group (pKa ≈ 3-5) is uncharged at acidic or neutral pH, making the molecule less water-soluble.
This workflow diagram outlines the logical steps to diagnose and solve this issue.
Caption: Troubleshooting workflow for compound precipitation.
Causality: At a pH below its pKa, the carboxylic acid is protonated (-COOH), making the molecule neutral and significantly less soluble in water. By raising the pH above the pKa, the group is deprotonated to a carboxylate (-COO⁻), forming a much more polar, water-soluble salt.[1][2] If pH adjustment is not an option for your experiment, introducing a water-miscible organic co-solvent can increase the overall solvating power of the aqueous medium.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties is crucial for predicting its behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S | [4] |
| Molecular Weight | 180.18 g/mol | [5] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| Predicted XLogP3 | ~0.5 - 1.0 | [6] |
| InChI Key | PUWCNAHJTYTHKV-UHFFFAOYSA-N | [4] |
Note: LogP is a measure of lipophilicity. A low positive value suggests moderate lipophilicity, but the fused ring system's planarity can lead to poor aqueous solubility due to strong crystal lattice energy.[7][8]
Q2: Why is this compound considered "poorly soluble"?
A2: The poor solubility arises from two main molecular features:
-
Hydrophobic Core: The fused thieno[3,2-d]pyrimidine ring system is aromatic and largely nonpolar, favoring self-association over interaction with water.[9]
-
Crystal Lattice Energy: In its solid, protonated state, the carboxylic acid group can form strong intermolecular hydrogen bonds with the nitrogen atoms of the pyrimidine ring on adjacent molecules. This creates a highly stable crystal lattice that requires significant energy to break apart, resulting in low solubility.[7]
Q3: Which solubilization strategy should I choose for my application?
A3: The best strategy depends on your experimental context (e.g., in vitro assay, formulation for in vivo study). This decision tree can guide your choice.
Caption: Decision tree for selecting a solubilization strategy.
Strategy Explanations:
-
pH Adjustment (Salt Formation): The most effective method for aqueous solubility.[3][7] By converting the carboxylic acid to its salt form, solubility can be increased by several orders of magnitude.
-
Co-solvency: Using water-miscible solvents like ethanol, propylene glycol, or PEG 400 can enhance solubility for both in vitro and in vivo applications.[2]
-
Complexation: Encapsulating the drug within molecules like cyclodextrins can create an inclusion complex with a hydrophilic exterior, improving aqueous solubility for IV formulations.[1]
-
Amorphous Solid Dispersions: Converting the crystalline drug into a high-energy amorphous state dispersed within a polymer matrix can dramatically increase dissolution rates for oral formulations.[10]
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories. [Link]
-
A, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). PharmTech. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's Laboratories. [Link]
-
Augustin, D., et al. (2016). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PLOS ONE. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Structures of some thienopyrimidine-containing drugs. (n.d.). ResearchGate. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central. [Link]
-
Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry. [Link]
-
Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. [Link]
-
Mabry, J., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2016). ACS Publications. [Link]
-
Starr, J. N. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]
-
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (n.d.). PubMed. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PubMed Central. [Link]
-
Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. (2021). ResearchGate. [Link]
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Improving the metabolic stability of thieno[3,2-d]pyrimidine inhibitors.
Technical Support Center: Thieno[3,2-d]pyrimidine Inhibitors
Guide: Strategies for Enhancing Metabolic Stability
Welcome, researchers. As a Senior Application Scientist, I've developed this guide to address the common challenges encountered when optimizing the metabolic stability of thieno[3,2-d]pyrimidine inhibitors. Poor metabolic stability is a frequent cause of candidate failure, leading to low bioavailability and short half-lives.[1] This resource provides answers to frequently asked questions, troubleshooting workflows for common experimental hurdles, and detailed protocols to guide your lead optimization efforts.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What is metabolic stability, and why is it a critical parameter for our thieno[3,2-d]pyrimidine inhibitors?
Answer: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] For your thieno[3,2-d]pyrimidine inhibitors, it's a critical property that directly influences their pharmacokinetic profile. A compound that is rapidly metabolized may be cleared from the body too quickly to achieve therapeutic concentrations, or it may require high and frequent dosing.[1]
The primary goals of improving metabolic stability are to:
-
Increase Bioavailability and Half-Life: This allows for less frequent dosing and a more patient-compliant regimen.[3]
-
Ensure Consistent Plasma Concentration: Reduces variability in drug levels between patients, which is often due to differences in metabolic enzyme capacity.[3]
-
Minimize Undesirable Metabolites: Prevents the formation of metabolites that could be inactive, toxic, or have off-target pharmacology.
-
Improve Preclinical-to-Human Extrapolation: Reducing turnover rates can improve the translation of animal data to human outcomes.[3]
Ultimately, a metabolically stable inhibitor is more likely to be a successful drug candidate.
Q2: What are the primary metabolic pathways responsible for the degradation of thieno[3,2-d]pyrimidine-based compounds?
Answer: The thieno[3,2-d]pyrimidine core, like many nitrogen-containing heterocyclic scaffolds, is primarily metabolized by Phase I and Phase II enzymes.[3][4]
-
Phase I Metabolism: This involves the introduction or exposure of functional groups. The key players are the Cytochrome P450 (CYP) enzymes, a superfamily of hemeproteins located predominantly in the liver.[5][6] Common reactions include:
-
Oxidation: Aromatic hydroxylation on the thiophene or other aryl substituents.
-
N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.
-
O-dealkylation: Removal of alkyl groups from ether functionalities (e.g., methoxy groups).
-
Aldehyde Oxidase (AO) Metabolism: For some N-heterocyclic scaffolds, AO can be a significant contributor to clearance, particularly if there are electron-deficient carbons adjacent to a ring nitrogen.[7]
-
-
Phase II Metabolism: This involves conjugation reactions, where an endogenous molecule is added to the drug or its Phase I metabolite to increase water solubility and facilitate excretion. Key enzymes include:
-
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Adds glucuronic acid to hydroxyl, carboxyl, or amine groups.
-
Sulfotransferases (SULTs): Adds a sulfo group.
-
Identifying which pathway predominates is a crucial step in designing more stable analogues.
Q3: Which in vitro assays are essential for evaluating the metabolic stability of my compounds?
Answer: A tiered approach using various in vitro test systems is the most effective and cost-efficient strategy.[1]
-
Liver Microsomal Stability Assay: This is the workhorse for early-stage drug discovery.[8] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, especially CYPs.[3][9] This assay is rapid, cost-effective, and excellent for ranking compounds based on their susceptibility to oxidative metabolism.[4] It provides key parameters like intrinsic clearance (CLint) and half-life (t1/2).[1]
-
Hepatocyte Stability Assay: This is often considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[3][10] This assay can provide a more complete picture of a compound's metabolic fate and is better at predicting in vivo hepatic clearance.[3]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone, including contributions from cytosolic enzymes like aldehyde oxidase.[2]
-
Recombinant Enzyme Assays: Using individual recombinant CYP enzymes (e.g., rCYP3A4, rCYP2D6) helps to identify the specific isoform(s) responsible for your compound's metabolism. This is critical for predicting potential drug-drug interactions.[1]
Q4: How do I interpret the data from a liver microsomal stability assay (e.g., half-life, intrinsic clearance)?
Answer: The primary outputs of a microsomal stability assay are the half-life (t½) and the in vitro intrinsic clearance (CLint).
-
Half-life (t½): This is the time it takes for 50% of the initial compound concentration to be metabolized. A longer half-life indicates greater stability. It is calculated from the slope (k) of the natural log of the percent remaining compound versus time.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein in the assay.[4] It is a more scalable parameter for predicting in vivo clearance.
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)
-
General Interpretation:
| CLint Classification | t½ (minutes) | Interpretation for Lead Optimization |
| High Clearance | < 15 | Poor stability. High risk of poor oral bioavailability. Needs significant modification. |
| Medium Clearance | 15 - 60 | Moderate stability. May be acceptable, but improvement is desirable. |
| Low Clearance | > 60 | Good stability. Low risk of being rapidly cleared by the liver. |
Note: These are general guidelines. The acceptable clearance rate depends on the therapeutic target, desired dosing regimen, and potency of the compound.
Part 2: Troubleshooting Guide - Common Experimental Issues
Q5: My thieno[3,2-d]pyrimidine inhibitor shows high clearance in human liver microsomes. What are the first troubleshooting steps?
Answer: High clearance is a common but addressable issue. A systematic approach is key to identifying the cause and formulating a solution.
First, confirm the result is not an artifact. Run a control incubation without the NADPH cofactor. If the compound is still lost, it suggests chemical instability in the buffer, not enzymatic degradation.[11] If the loss is NADPH-dependent, the clearance is metabolic.
The workflow below outlines the logical next steps.
Key Strategies:
-
Blocking Para-Hydroxylation: Unsubstituted phenyl rings are often hydroxylated at the para-position. Introducing a small, electron-withdrawing group like a fluorine or chlorine atom at this position can block this metabolic route without significantly altering the compound's shape or pharmacology. [12]2. Deuteration: Replacing a metabolically labile C-H bond with a stronger C-D bond can slow the rate of CYP-mediated bond cleavage, a phenomenon known as the "kinetic isotope effect." [13][14]This is a subtle modification that is unlikely to impact target binding.
-
Steric Hindrance: Introducing a small alkyl group, like a "magic methyl," adjacent to a metabolic soft spot can sterically hinder the enzyme from accessing the site. [13]4. Bioisosteric Replacement: If an entire functional group is a liability (e.g., a methoxy group subject to O-dealkylation), it can be replaced with a more stable bioisostere that maintains the desired physicochemical and binding properties. [13] Illustrative Data (Hypothetical):
| Compound | Modification at R1 | HLM t½ (min) | Rationale |
| Parent | -H | 8 | Baseline compound, susceptible to para-hydroxylation. |
| Analog 1 | -F (para-fluoro) | 45 | Fluorine successfully blocks the primary site of metabolism. [12] |
| Analog 2 | -OCD₃ (deuterated methoxy) | 25 | Deuteration slows the rate of O-dealkylation. [14] |
| Analog 3 | Pyridyl ring instead of Phenyl | > 90 | Bioisosteric replacement removes the labile phenyl group entirely. [13] |
| Analog 4 | -OH | 3 | Introduction of a hydroxyl group creates a new site for Phase II conjugation (UGT). |
Q9: Can you provide a detailed protocol for a standard liver microsomal stability assay?
Answer: Certainly. This protocol is designed for a 96-well plate format for screening multiple compounds.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Test Compounds (20 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (NRS) Solution (containing NADPH, MgCl₂, glucose-6-phosphate, and G6P dehydrogenase) [15]* Positive Control Compounds (e.g., Diclofenac, Propranolol - high clearance) [16]* Negative Control Compound (e.g., Warfarin - low clearance)
-
Acetonitrile with an appropriate internal standard (for stopping the reaction)
-
96-well plates, incubator-shaker, centrifuge, LC-MS/MS system
Experimental Workflow:
Sources
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- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 4. creative-bioarray.com [creative-bioarray.com]
- 5. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. mdpi.com [mdpi.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Thienopyrimidine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine-based compounds. This guide is designed to provide field-proven insights and practical troubleshooting for the complex challenge of drug resistance. As your partner in science, we aim to equip you with the knowledge to anticipate, diagnose, and overcome experimental hurdles, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the development and application of thienopyrimidine-based drugs.
Q1: What are the primary mechanisms of resistance to thienopyrimidine-based drugs, particularly those targeting kinases like EGFR?
Resistance to thienopyrimidine-based inhibitors, which often function as covalent binders, can be broadly categorized into two types: on-target and off-target (or pathway-based) resistance.
-
On-Target Resistance: This occurs due to genetic alterations in the drug's direct target protein, which prevent the drug from binding effectively. For thienopyrimidines targeting EGFR, a common mechanism is the acquisition of secondary mutations in the kinase domain. A well-documented example is the C797S mutation, which removes the cysteine residue essential for the covalent bond formed by many irreversible inhibitors[1][2]. Other mutations like L718Q and L844V have also been identified to confer resistance to specific pyrimidine-based EGFR inhibitors[1]. These mutations can sterically hinder drug binding or alter the conformation of the ATP-binding pocket, reducing the inhibitor's efficacy[2][3].
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the inhibited target, allowing the cell to survive and proliferate despite effective on-target drug activity. This can happen through various mechanisms, including the amplification of other receptor tyrosine kinases (like MET), activation of downstream signaling nodes (like PI3K/AKT), or changes in the tumor microenvironment[2][4][5].
Q2: My cell line, which was initially sensitive, is now showing reduced response to my thienopyrimidine compound. What should I investigate first?
Before concluding that you are observing acquired biological resistance, it is critical to rule out experimental and compound-related issues. A systematic troubleshooting process is key.
Initial Checks (The "Is it the experiment or the cells?" phase):
-
Compound Integrity and Solubility: Thienopyrimidine derivatives can have issues with poor aqueous solubility, which limits bioavailability in cell culture and can lead to unreliable assay results[6][7]. Confirm the compound's stability in your assay medium and ensure it is fully solubilized. Precipitated compound will lead to a perceived loss of potency.
-
Cell Culture Health: Ensure your cells are healthy, within a consistent passage number, and free from contamination (especially mycoplasma), as these factors can significantly impact assay results[8][9].
-
Assay Performance: Verify all reagents, plate types, and instrument settings. Run appropriate controls, including a vehicle-only control (e.g., DMSO) and a positive control with a known inhibitor, to ensure the assay is performing within its expected window[10].
If these factors are ruled out, you can proceed to investigate biological resistance. The logical workflow below illustrates this decision-making process.
Caption: Experimental workflow for diagnosing on-target resistance.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To measure the thermal stabilization of a target protein upon ligand binding in intact cells. [11][12] Materials:
-
Sensitive and resistant cell lines
-
Thienopyrimidine compound and vehicle (e.g., DMSO)
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Methodology:
-
Cell Treatment: Culture sensitive and resistant cells to ~80% confluency. Treat cells with the thienopyrimidine compound at a relevant concentration (e.g., 10x IC50) or with vehicle for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to equal cell densities.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes/plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a cooling step to room temperature. [13]4. Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blot or another specific protein detection method.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and drug-treated samples. A shift of the melting curve to the right in the drug-treated sample indicates target stabilization and therefore, engagement.
Guide 3: Identifying Specific Resistance Mechanisms
Once on-target resistance is confirmed or off-target mechanisms are suspected, the next step is to identify the specific molecular changes.
Identifying On-Target Mutations
If CETSA results suggest a loss of target binding, the most likely cause is a mutation in the target gene.
-
Action: Perform Sanger sequencing of the target gene's coding region in the resistant cell line, comparing it to the parental (sensitive) line. For broader discovery, especially if the target is unknown, whole-exome sequencing can be employed.
Identifying Off-Target Mechanisms with Chemoproteomics
Thienopyrimidines that are covalent inhibitors can be modified to serve as probes to identify both on-target and off-target interactions.
-
Principle: A "probe" version of your compound is created by adding a clickable tag, like a terminal alkyne. This probe is used to treat cells, covalently labeling its targets. The labeled proteins are then enriched using a click reaction with a biotin-azide tag, pulled down with streptavidin, and identified by mass spectrometry (MS).[14]
-
Application in Resistance: By comparing the protein targets identified in sensitive versus resistant cells, you can uncover changes in target expression or identify new "off-target" proteins that are upregulated or engaged in the resistant state, pointing to bypass pathways. MS-based methods can provide a proteome-wide view of target engagement.[15][16]
Caption: Diagram of an off-target bypass signaling pathway.
Guide 4: Strategies to Overcome and Study Resistance
Identifying the resistance mechanism opens the door to rational strategies to overcome it.
-
Combination Therapy: If resistance is caused by the activation of a bypass pathway, a logical approach is to combine your thienopyrimidine with an inhibitor of that alternative pathway (e.g., combining an EGFR inhibitor with a MET inhibitor).[4][17]
-
Next-Generation Inhibitors: If resistance is due to a specific on-target mutation, it may be possible to design a next-generation thienopyrimidine that can bind to and inhibit the mutated protein.
-
Developing Resistant Models: To test these strategies, it is invaluable to have a model system. You can generate a drug-resistant cell line in-house to study mechanisms and screen for effective combination therapies.[5][17]
Protocol: Generating a Drug-Resistant Cell Line
Objective: To develop a cell line with acquired resistance to a thienopyrimidine drug through continuous, dose-escalating exposure.
Methodology:
-
Determine Initial Dosing: Start by treating the parental (sensitive) cell line with the thienopyrimidine at its IC50 concentration.
-
Continuous Culture: Culture the cells in the presence of the drug, changing the medium every 2-3 days to maintain drug concentration. Initially, cell growth will be slow.
-
Monitor and Passage: Passage the cells when they reach 70-80% confluency. At first, this may take weeks. Wait for the culture to recover and resume a more normal growth rate.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, double the drug concentration. Repeat the process of continuous culture and passaging until the growth rate normalizes again.[18]
-
Iterate: Continue this process of dose escalation incrementally. This process can take several months. It is recommended to freeze down cell stocks at each stable concentration level.[18]
-
Characterization: Once a significantly resistant population is established (e.g., tolerating >10x the initial IC50), characterize the new cell line by re-evaluating the IC50 and investigating the mechanism of resistance as described in the guides above.
References
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
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Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health. [Link]
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Li, R., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
LaMarr, W., et al. (2023). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
-
Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
Parker, C. G., & Cravatt, B. F. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. [Link]
-
Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology. [Link]
-
Al-Dhfyan, A., & Al-Dasim, F. M. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. [Link]
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Crown Bioscience. (n.d.). Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience. [Link]
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ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. ResearchGate. [Link]
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Li, D., et al. (2018). Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer. Journal of Hematology & Oncology. [Link]
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Desroches, J., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. [Link]
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Fisher, L. M., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports. [Link]
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Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research. [Link]
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Sharma, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
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Morgillo, F., Della Corte, C. M., Fasano, M., & Ciardiello, F. (2016). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO Open. [Link]
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Amawi, H., et al. (2019). Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells. Molecules. [Link]
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Kwak, E. L., et al. (2023). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
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Sayed, M. T. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research. [Link]
-
Wiley & Sons Ltd. (2023). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]
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Al-Issa, S. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[11][19][14]riazolo[1,5-a]pyrimidine Derivatives. Molecules. [Link]
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Eppendorf AG & Promega GmbH. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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SciTechnol. (n.d.). The Problems with the Cells Based Assays. SciTechnol. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
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National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. [Link]
-
ResearchGate. (2023). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2023). ResearchGate. [Link]
-
Wang, X., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. [Link]
-
National Institutes of Health. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals. [Link]
-
National Institutes of Health. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Molecules. [Link]
Sources
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Technical Support Center: Crystallization of Thieno[3,2-d]pyrimidine-7-carboxylic acid
Welcome to the dedicated technical support guide for the crystallization of Thieno[3,2-d]pyrimidine-7-carboxylic acid. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining high-quality crystalline material of this heterocyclic compound. As a molecule featuring a rigid core, a carboxylic acid group, and heteroatoms, its crystallization behavior can be complex. This guide provides in-depth, experience-driven advice to troubleshoot and optimize your crystallization protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the crystallization of this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What's happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when a solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent environment. The solute separates as a supercooled liquid phase instead of nucleating into an ordered crystal lattice. This is particularly prevalent with compounds that have moderate polarity and can form strong intermolecular interactions, like the hydrogen bonding potential of this compound.
Causality & Solutions:
-
High Supersaturation & Rapid Cooling: You are likely creating a supersaturated state too quickly or at too high a temperature. The system favors the kinetically faster, disordered liquid phase separation over the thermodynamically more stable, but slower, crystallization process.
-
Solution 1: Reduce Cooling Rate. Implement a slower, more controlled cooling ramp. For example, instead of placing your flask in an ice bath, allow it to cool to room temperature slowly on the benchtop, followed by gradual cooling in a refrigerator. This gives molecules more time to orient themselves correctly.
-
Solution 2: Use Less Solvent. Oiling out can occur if the solution is too concentrated. However, the more common cause is being too dilute, requiring a large temperature drop to induce precipitation. Try to find the optimal concentration where saturation is achieved closer to room temperature.
-
-
Poor Solvent Choice: The chosen solvent might be too good, keeping the compound dissolved even at low temperatures, or it might be interacting too strongly with your molecule.
-
Solution 3: Change the Solvent System. Switch to a solvent in which the compound has slightly lower solubility at elevated temperatures but is poorly soluble at room temperature. Alternatively, use a co-solvent (anti-solvent) system. For instance, dissolve your compound in a good solvent like DMSO or DMF at a minimal volume and then slowly add an anti-solvent like water or an ether (e.g., MTBE) dropwise at a slightly elevated temperature until turbidity is observed. Then, allow it to cool slowly.
-
Q2: I'm getting an amorphous precipitate or a very fine powder. How can I encourage the growth of larger, well-defined crystals?
A2: The formation of amorphous solids or microcrystals indicates that the nucleation rate is much faster than the crystal growth rate. Essentially, countless small crystals are forming simultaneously and crashing out of the solution before they have a chance to grow. This is often a result of rapid supersaturation.
Causality & Solutions:
-
Rapid pH Change or Anti-Solvent Addition: For a carboxylic acid, rapidly changing the pH to decrease solubility (e.g., adding acid to a basic solution) can cause immediate, uncontrolled precipitation. Similarly, dumping in an anti-solvent will cause a sudden, massive increase in supersaturation.
-
Solution 1: Slow Down the Process. Add the anti-solvent or pH-adjusting agent dropwise and with vigorous stirring, ideally at a slightly elevated temperature. This maintains a state of moderate supersaturation where nucleation is controlled, and existing nuclei have time to grow.
-
Solution 2: Reduce the Number of Nucleation Sites. Ensure your crystallization vessel is scrupulously clean. Scratches, dust, and other impurities can act as nucleation points, leading to the formation of many small crystals.
-
-
High Supersaturation: As with oiling out, the level of supersaturation is too high.
-
Solution 3: The "Metastable Zone." The goal is to operate within the metastable zone—a region of supersaturation where spontaneous nucleation is slow, but growth on existing crystals (if present) is favorable. Achieve this by cooling slowly or using a solvent system where solubility does not change drastically with temperature. Seeding the solution with a few previously obtained crystals once it enters the metastable zone can provide templates for controlled growth.
-
Q3: No crystals are forming at all, even after cooling and letting it sit for days. What are my next steps?
A3: This situation arises from either insufficient supersaturation or high kinetic barriers to nucleation. Your compound is happy to stay in the solution.
Causality & Solutions:
-
Solution is Undersaturated or Barely Saturated: You may have used too much solvent, or the compound is more soluble than anticipated.
-
Solution 1: Slow Evaporation. Loosen the cap of your vial or use a cap with a needle puncture to allow the solvent to evaporate slowly over several days. This will gradually increase the concentration until supersaturation is reached. This is best done in a fume hood and away from vibrations.
-
Solution 2: Add an Anti-Solvent. As described previously, slowly add a miscible solvent in which your compound is insoluble.
-
-
Nucleation Barrier: The energy required to form the first stable crystal nucleus is too high.
-
Solution 3: Scratching. Use a clean glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.
-
Solution 4: Seeding. If you have any solid material, even if it's amorphous, add a tiny speck to the solution. This can provide the necessary template for crystallization to begin.
-
Q4: How does the carboxylic acid group affect my crystallization strategy?
A4: The carboxylic acid moiety is a critical factor due to its ability to ionize and its strong hydrogen-bonding capabilities. Its pKa will dictate the solubility of the compound as a function of pH.
Causality & Solutions:
-
pH-Dependent Solubility: At a pH above its pKa, the carboxylic acid will be deprotonated to the carboxylate form, which is significantly more polar and water-soluble. At a pH below its pKa, it will be in its neutral, less water-soluble form.
-
Solution 1: pH Swing Crystallization. This is a powerful technique. Dissolve your compound in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) where it is soluble as the carboxylate salt. Then, filter the solution to remove any insoluble impurities. Finally, slowly add an acid (e.g., dilute HCl or acetic acid) dropwise to lower the pH below the pKa, causing the neutral, less soluble form to crystallize. Control the rate of addition to control the crystal size.
-
-
Dimerization & Polymorphism: Carboxylic acids can form strong hydrogen-bonded dimers in the solid state. This strong interaction is favorable and can be a primary driving force for crystallization. However, different hydrogen bonding patterns can lead to different crystal forms (polymorphs), each with unique properties.
-
Solution 2: Solvent Choice Matters. The solvent can compete for hydrogen bonding sites. Protic solvents (like alcohols) can disrupt the self-association required for nucleation, while aprotic solvents (like ethyl acetate or toluene) may better promote the desired solute-solute interactions.
-
Systematic Troubleshooting Workflow
When a crystallization attempt fails, a structured approach is more effective than random changes. The following workflow provides a logical decision-making process to diagnose and solve the issue.
Caption: A workflow for troubleshooting crystallization issues.
Detailed Experimental Protocols
These protocols provide a starting point. You will likely need to optimize concentrations, volumes, and temperatures for your specific batch of this compound.
Protocol 1: Solvent / Anti-Solvent Crystallization
This method is highly effective for controlling supersaturation.
-
Solvent Selection: In a series of small vials, test the solubility of your compound (~5-10 mg) in various solvents (0.5 mL). Identify a "good" solvent that dissolves it well at room or elevated temperature, and an "anti-solvent" in which it is poorly soluble but is miscible with the good solvent.
-
Dissolution: Dissolve your crude this compound in a minimal amount of the chosen good solvent (e.g., DMSO, NMP, or THF) with gentle warming (e.g., 40-50°C).
-
Filtration (Optional but Recommended): If the solution is not perfectly clear, filter it while warm through a syringe filter (PTFE) into a clean crystallization dish. This removes insoluble impurities that can hinder crystal growth.
-
Anti-Solvent Addition: While gently stirring the warm solution, add the anti-solvent (e.g., Water, MTBE, Heptane) dropwise.
-
Observe for Turbidity: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the good solvent back into the mixture until it becomes clear again. This brings the solution into the critical metastable zone.
-
Cooling & Incubation: Cover the vessel and allow it to cool slowly to room temperature. If no crystals form, transfer it to a refrigerator (4°C). Avoid disturbing the vessel during this period.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Table 1: Solvent Selection Guide
| Good Solvents (Higher Polarity) | Potential Anti-Solvents (Lower Polarity) | Notes |
| Dimethyl Sulfoxide (DMSO) | Water, Isopropanol (IPA), MTBE | DMSO is a very strong solvent; a large volume of anti-solvent may be needed. |
| N-Methyl-2-pyrrolidone (NMP) | Water, Ethanol, MTBE | Similar to DMSO, high boiling point. |
| Tetrahydrofuran (THF) | Heptane, Hexanes, Toluene | THF is volatile; good for evaporative methods as well. |
| Ethyl Acetate (EtOAc) | Heptane, Hexanes | A good mid-polarity option to start with. |
| Acetone | Water, Heptane | Be cautious of self-condensation of acetone if heated with acid/base. |
Protocol 2: pH Swing Crystallization
This protocol leverages the carboxylic acid functional group.
-
Dissolution: Dissolve the crude compound in a dilute aqueous base (e.g., 0.5 M NaHCO₃ or 0.1 M NaOH) until the solid is fully dissolved and the solution is clear. Use a minimal volume.
-
Filtration: Filter the basic solution to remove any non-acidic, insoluble impurities.
-
Acidification: With vigorous stirring, add a dilute acid (e.g., 1 M HCl or 1 M Acetic Acid) drop by drop to the solution.
-
Monitor pH & Precipitation: Monitor the pH of the solution. As the pH drops below the pKa of your compound (a typical range for similar carboxylic acids is 3-5), the neutral form will begin to precipitate.
-
Controlled Crystallization: Slow the rate of acid addition as precipitation begins. The goal is to maintain a slow, steady formation of the solid.
-
Equilibration: Once the target pH is reached and precipitation appears complete, allow the slurry to stir for 1-2 hours at room temperature to ensure the transformation to the crystalline form is complete.
-
Isolation: Collect the crystals by filtration, wash thoroughly with deionized water to remove salts, and then with a small amount of a non-polar solvent like heptane to help drying. Dry under vacuum.
References
Technical Support Center: Enhancing the Selectivity of Thieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged core structure in modern medicinal chemistry, particularly for the development of protein kinase inhibitors. Its rigid, planar nature and ability to form key hydrogen bonds with the kinase hinge region make it an excellent starting point for inhibitor design.[1][2][3] However, a frequent and critical challenge in the development of these derivatives is achieving high selectivity for the target kinase over other structurally similar kinases in the human kinome. Poor selectivity can lead to off-target effects and potential toxicity, hindering clinical progression.
This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals working to enhance the selectivity of thieno[3,2-d]pyrimidine-7-carboxylic acid derivatives. We will explore key structure-activity relationships (SAR), synthetic strategies, and bioassay workflows to address common issues encountered during the optimization process.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My lead thieno[3,2-d]pyrimidine compound is potent against my target kinase but shows significant off-target activity. Where should I begin my optimization strategy?
Answer: This is a classic challenge in kinase inhibitor design. The ATP-binding sites of many kinases are highly conserved, leading to broad activity if the inhibitor only interacts with these common features.[4] Your initial focus should be a systematic Structure-Activity Relationship (SAR) study centered on exploiting less conserved regions of the ATP pocket.
Initial Steps:
-
Kinome Profiling: The first step is to understand the scope of the problem. Profile your lead compound against a broad panel of kinases (e.g., 100-400 kinases) at a single high concentration (e.g., 1 µM).[5][6] This will identify the primary off-target kinase families. Commercial services are widely available for this.[7][8][9]
-
Structural Analysis: If a crystal structure of your compound bound to its target (or a close homolog) is available, analyze the binding mode. Identify which parts of your molecule extend toward more variable regions of the ATP pocket, such as the solvent-front, the ribose pocket, or the region near the gatekeeper residue.
-
Prioritize Modification Sites: Based on the profiling data and structural analysis, prioritize positions on the thieno[3,2-d]pyrimidine core for modification. The C2, C4, and C6 positions are often key vectors for introducing selectivity-enhancing substituents.[10][11] The 7-carboxylic acid group itself can also be converted to amides to explore new interactions.
}
Figure 1: Iterative workflow for enhancing kinase inhibitor selectivity.
Q2: Which positions on the thieno[3,2-d]pyrimidine core are most critical for modulating selectivity, and what is the typical synthetic approach?
Answer: The C4 and C7 positions are particularly important. The C4 position often points towards the solvent-exposed region, allowing for the introduction of larger, more complex groups that can form specific interactions with non-conserved residues. The C7 position, defined by the carboxylic acid in your scaffold, can be modified to probe the ribose-binding pocket.
Synthetic Strategy Overview:
A common and effective strategy involves a sequential cross-coupling approach starting from a di-halogenated thieno[3,2-d]pyrimidine core. For example, starting with a 4-chloro-7-bromothieno[3,2-d]pyrimidine allows for selective functionalization.
-
C4 Functionalization (SNAr): The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing pyrimidine nitrogens.[12] You can readily introduce a variety of amines at this position by heating the 4-chloro intermediate with the desired amine, often without a catalyst. This is typically the first step as SNAr reactions are highly selective for the C4 position over C2 or C7-halides.[13][14]
-
C7 Functionalization (Suzuki Coupling): Following the SNAr reaction at C4, the C7-bromo position can be functionalized using a Palladium-catalyzed Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids.[14] This allows for the introduction of diverse substituents that can probe different regions of the kinase active site.
}
Figure 2: Sequential synthesis for selective functionalization.
Q3: I need to confirm that my modifications are improving selectivity. What is a standard protocol for a kinase inhibition assay?
Answer: A robust and widely used method for quantifying kinase inhibition and determining IC₅₀ values is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7] Lower luminescence in the presence of your inhibitor indicates successful target engagement.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol describes how to determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Target Kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (at the Kₘ concentration for the target kinase, if known)
-
Test Compound (serial dilution in DMSO)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of your test compound in 100% DMSO. Start from a high concentration (e.g., 1 mM) to generate a final assay concentration range from ~10 µM to 0.5 nM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup (5 µL per well):
-
In a 384-well plate, add 1.25 µL of your test compound dilution (or DMSO control).
-
Add 2.5 µL of a 2X Kinase/Substrate mixture (prepared in Kinase Reaction Buffer).
-
Initiate the reaction by adding 1.25 µL of a 4X ATP solution.
-
Final concentrations in the 5 µL reaction: 1X Kinase/Substrate, 1X ATP, 2.5% DMSO.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the DMSO (vehicle) control wells as 100% activity and the signal from a "no kinase" control as 0% activity.
-
Plot the normalized % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Interpreting Selectivity Profiles
After synthesizing a new series of derivatives, it is crucial to assess their potency and selectivity against the target kinase and key off-target kinases identified in the initial screen. Summarizing this data in a table allows for clear comparison and helps guide the next design cycle.
Table 1: Sample Selectivity Data for Thieno[3,2-d]pyrimidine Derivatives
| Compound | R¹ at C4 | R² at C7-amide | Target Kinase IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Lead-001 | -H | -OH | 15 | 45 | 250 | 3 |
| HY-01 | 3-morpholino-aniline | -OH | 10 | 250 | 1,500 | 25 |
| HY-02 | 3-morpholino-aniline | N-methylpiperazine | 8 | 800 | >10,000 | 100 |
| HY-03 | 4-fluoro-aniline | -OH | 55 | 110 | 800 | 2 |
This is example data for illustrative purposes.
Analysis:
-
HY-01 vs. Lead-001: Adding a bulky morpholino-aniline group at C4 significantly improved selectivity against Off-Target 1 (from 3-fold to 25-fold).[15] This suggests the C4 vector is productive for achieving selectivity.
-
HY-02 vs. HY-01: Converting the C7-carboxylic acid to an N-methylpiperazine amide further enhanced potency and dramatically improved selectivity against both off-targets. This highlights the importance of exploring the C7 position.
-
HY-03 vs. Lead-001: The simple 4-fluoro-aniline substitution at C4 was detrimental to potency and did not improve selectivity, indicating that not all modifications at this position are beneficial.
References
-
Protein kinase profiling assays: a technology review. PubMed. Available at: [Link]
-
Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry. Available at: [Link]
-
How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate. Available at: [Link]
-
Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link]
-
Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed. Available at: [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors... PubMed Central. Available at: [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors... PubMed. Available at: [Link]
-
How Ligands Interact with the Kinase Hinge. PubMed Central. Available at: [Link]
-
Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Publishing. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Available at: [Link]
-
Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4... Part 2. PubMed. Available at: [Link]
-
Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors... PubMed. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives... National Institutes of Health. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines... PubMed Central. Available at: [Link]
-
Primary designed strategy for new thieno[2, 3-d]pyrimidine series. ResearchGate. Available at: [Link]
-
Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. ResearchGate. Available at: [Link]
-
Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones... PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors... PubMed. Available at: [Link]
-
Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
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Addressing off-target effects of thieno[3,2-d]pyrimidine compounds
Technical Support Center: Thieno[3,2-d]pyrimidine Compounds
Welcome to the technical support center for researchers working with thieno[3,2-d]pyrimidine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of molecules. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors and other therapeutic agents.[1][2][3] However, like many small molecules, ensuring target specificity is a critical challenge that must be addressed to generate reliable data and develop safe, effective therapeutics.[4][5]
This resource provides full editorial control to help you navigate the complexities of your research, moving beyond simple protocols to explain the scientific reasoning behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are thieno[3,2-d]pyrimidine compounds and why are they significant?
The thieno[3,2-d]pyrimidine core is a fused heterocyclic ring system. Its structure is considered a bioisostere of purine bases like adenine, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[2][6] This has led to their development as potent inhibitors for various kinases implicated in diseases like cancer and inflammation, including Janus Kinase 1 (JAK1) and Cyclin-Dependent Kinase 7 (CDK7).[7][8]
Q2: What are "off-target" effects and why are they a major concern?
Off-target effects occur when a compound binds to proteins other than its intended therapeutic target. These unintended interactions are a primary cause of experimental artifacts, misleading results, unexpected toxicity, and clinical trial failures.[4][9] For kinase inhibitors based on the thieno[3,2-d]pyrimidine scaffold, the high degree of structural conservation in the ATP-binding pocket across the human kinome makes off-target binding a significant challenge.[10] Addressing these effects early is crucial for validating your research and for the successful translation of a compound from the lab to the clinic.[4]
Q3: When in my research workflow should I start investigating off-target effects?
Off-target effects should be considered throughout the drug discovery and development process.[4]
-
Early Discovery: As soon as a hit compound shows a desired phenotype, preliminary profiling is recommended to ensure the effect is due to on-target activity.
-
Lead Optimization: This is a critical stage for comprehensive off-target analysis. Improving selectivity is often a key goal, and detailed profiling can guide medicinal chemistry efforts.[]
-
Preclinical Development: Regulatory agencies require thorough safety and toxicology studies, where a deep understanding of a compound's off-target profile is essential.[12]
Q4: What are the main strategies to identify off-target effects?
There are three main categories of approaches to identify off-target interactions:
-
Computational (In Silico) Prediction: These methods use the compound's 2D or 3D structure to predict potential binding partners from large protein structure databases.[9][13] They are useful for early-stage hypothesis generation but require experimental validation.
-
Experimental In Vitro Profiling: These are lab-based assays that directly measure the interaction of a compound with a panel of purified proteins, most commonly kinases.[14][15]
-
Experimental In Cellulo/Proteome-Wide Profiling: These advanced techniques identify compound-protein interactions within the complex environment of a living cell or cell lysate.[16][17][18] Examples include Cellular Thermal Shift Assay (CETSA) and chemical proteomics.
Troubleshooting Guides: An Issue-and-Answer Approach
This section addresses specific experimental problems where off-target effects are a likely culprit.
Issue 1: My thieno[3,2-d]pyrimidine compound shows unexpected toxicity or a phenotype inconsistent with inhibiting the primary target.
Plausible Cause: This is a classic indicator of off-target activity. The compound may be inhibiting a kinase essential for cell survival or activating a stress-response pathway unrelated to its intended target.
Troubleshooting Workflow:
-
Confirm On-Target Engagement in Cells: Before exploring off-targets, you must verify that your compound is engaging its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it directly measures the biophysical interaction between a drug and its target in intact cells.[19][20][21] A positive thermal shift confirms target binding.
-
Perform Broad Kinome Profiling: Since thieno[3,2-d]pyrimidines are often kinase inhibitors, a broad kinome scan is the most logical next step. Services are available that screen your compound against hundreds of kinases (e.g., KINOMEscan™, KinaseProfiler™) to generate a selectivity profile.[][15] This can quickly reveal unintended kinase targets.
-
Employ a Structurally Unrelated Control: Use a well-validated inhibitor of the same target that has a different chemical scaffold. If this control compound does not reproduce the unexpected phenotype, it strongly suggests your thieno[3,2-d]pyrimidine's effect is due to off-target binding.
-
Utilize Unbiased Proteome-Wide Approaches: If kinome profiling does not reveal a clear culprit, the off-target may not be a kinase. Chemical proteomics methods, such as affinity chromatography coupled with mass spectrometry, can pull down binding partners from a cell lysate.[16][18][22]
Logical Decision Tree for Troubleshooting Unexpected Phenotypes
Caption: How off-target inhibition of Kinase B can negate on-target effects.
A Comparative Guide to Off-Target Identification Methods
Choosing the right experimental approach depends on your specific research question and available resources.
| Method | Principle | Measures | Pros | Cons | Citation(s) |
| Kinome Profiling | Competition binding or activity assays against a panel of purified kinases. | Compound affinity (Kd) or inhibitory activity (IC50) against hundreds of kinases. | High-throughput, quantitative, excellent for kinase inhibitors, industry standard. | Limited to the kinases on the panel; misses non-kinase targets; in vitro context. | [][15][23][24] |
| Cellular Thermal Shift Assay (CETSA) with Mass Spec (MS-CETSA) | Ligand binding stabilizes proteins against heat-induced denaturation in cells or lysates. | Global changes in protein thermal stability across the proteome upon compound treatment. | Unbiased, proteome-wide, performed in a physiological context (intact cells). | Technically demanding, requires specialized MS expertise, lower throughput than kinome scans. | [17][19][21][25] |
| Affinity Chromatography-MS (Chemical Proteomics) | An immobilized version of the compound is used to "pull down" binding proteins from a cell lysate. | Identification of proteins that physically bind to the compound. | Unbiased, proteome-wide, can identify direct binding partners. | Requires chemical modification of the compound, risk of steric hindrance, may identify non-specific binders. | [16][18][22] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Verification
This protocol is for confirming that your thieno[3,2-d]pyrimidine compound binds to its intended target in intact cells using Western Blot for detection.
Materials:
-
Cell line of interest
-
Your thieno[3,2-d]pyrimidine compound and vehicle (e.g., DMSO)
-
Cell culture medium
-
PBS, Trypsin
-
Lysis buffer with protease/phosphatase inhibitors
-
Primary antibody specific to your target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in culture medium at a concentration of 5-10 million cells/mL.
-
Compound Treatment: Aliquot cell suspension into two tubes. Treat one with your compound at a saturating concentration (e.g., 10-20x cellular IC50) and the other with an equivalent volume of vehicle. Incubate at 37°C for 1 hour.
-
Heating Step: Aliquot 100 µL of the treated cell suspensions into multiple PCR tubes for each condition. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated (RT) control.
-
Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation & Western Blot: Carefully collect the supernatant (soluble protein fraction). Determine protein concentration, normalize samples, and run a standard Western Blot using an antibody against your target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement. [19][25]
Workflow for a Comprehensive Off-Target Identification Cascade
Sources
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- 7. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
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- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
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- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. annualreviews.org [annualreviews.org]
Technical Support Center: Stability of Thieno[3,2-d]pyrimidine-7-carboxylic acid in Solution
Welcome to the technical support center for researchers working with Thieno[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed to provide you with expert insights, troubleshooting strategies, and robust protocols to ensure the integrity of your compound in solution. As a key scaffold in medicinal chemistry, understanding its stability profile is paramount for generating reproducible data in drug discovery and development.[1][2][3]
Troubleshooting Guide: Investigating Compound Instability
This section addresses common issues encountered during the handling and analysis of this compound in solution.
Q1: My compound's concentration is decreasing in aqueous buffer over time. How do I determine if this is pH-dependent hydrolysis?
A: Unexplained loss of your parent compound in aqueous media is often attributable to pH-dependent hydrolysis. The pyrimidine ring, conceptually related to purine bases, can be susceptible to cleavage under certain pH conditions.[4][5] To systematically investigate this, a forced degradation study across a range of pH values is the standard approach.
Scientific Rationale: The ionization state of a molecule, which is dictated by the solution's pH, can significantly alter its reactivity and degradation pathways.[4] For this compound, both acidic and basic conditions can catalyze the hydrolysis of the pyrimidine ring. By systematically testing at different pH values, you can identify the pH range of maximum stability, which is crucial for developing formulations and analytical methods.[4]
Troubleshooting Workflow:
Caption: Workflow for investigating pH-dependent stability.
For a detailed experimental procedure, refer to Protocol 1: pH-Dependent Stability Assessment .
Q2: I'm observing new, unexpected peaks in my HPLC chromatogram, especially when samples are left on the benchtop. Could this be oxidation?
A: Yes, the appearance of new, typically more polar, peaks is a classic sign of oxidative degradation. The thieno[3,2-d]pyrimidine scaffold contains a sulfur atom within the thiophene ring, which is a primary site for oxidation.[6] Exposure to atmospheric oxygen, trace metal ions, or peroxides in solvents can catalyze this process.
Scientific Rationale: The sulfur atom in the thiophene ring is nucleophilic and can be oxidized to form sulfoxides and, subsequently, sulfones.[7] These degradation products have significantly different polarities and chromatographic retention times compared to the parent compound. Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are essential to confirm this pathway and characterize the degradants.[8][9]
Troubleshooting Steps:
-
Confirm the Hypothesis: Perform a controlled oxidative stress test as detailed in Protocol 2: Oxidative Stress Testing . Compare the retention times of the degradants formed with the unknown peaks in your experimental samples.
-
Mitigate Oxidation:
-
Solvent Quality: Use fresh, high-purity HPLC-grade solvents. Older ethers or THF can form peroxides.
-
Inert Atmosphere: Prepare samples under an inert gas (nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) to your stock solution.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, add a trace amount of EDTA to your aqueous buffers.
-
Q3: My results are inconsistent, and I suspect the compound is sensitive to light. How can I test for photostability?
A: Photodegradation is a common issue for aromatic and heterocyclic compounds. If you notice variability in results that correlates with sample exposure to ambient or UV light, a formal photostability study is warranted.
Scientific Rationale: Molecules with conjugated π-systems, like thieno[3,2-d]pyrimidine, can absorb UV or visible light. This absorption can excite the molecule to a higher energy state, where it can undergo chemical reactions such as oxidation, rearrangement, or dimerization.[10] The ICH Q1B guideline provides a standardized approach for testing photostability.
Troubleshooting and Confirmation:
Caption: Logic tree for confirming photosensitivity.
To execute this, follow Protocol 3: Photostability Assessment . If photolability is confirmed, use amber vials or foil-wrapped containers for all future experiments and minimize sample exposure to direct light.
Frequently Asked Questions (FAQs)
FAQ1: What are the typical starting conditions for a forced degradation study on this compound? Forced degradation, or stress testing, is crucial for understanding degradation pathways.[11] A standard set of conditions, based on ICH guidelines, should be employed:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C (in solid state and in solution) for 48 hours.
-
Photolytic: Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
FAQ2: Which analytical techniques are best for monitoring the stability of this compound? High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common and powerful technique.[12][13] A good stability-indicating method should be able to separate the parent compound from all potential degradation products. Mass Spectrometry (LC-MS) is invaluable for identifying the mass of the unknown degradation products, which helps in structure elucidation.[12]
FAQ3: How do I choose appropriate solvents and buffers for stability studies?
-
Stock Solution: Start by dissolving the compound in a non-reactive organic solvent like acetonitrile or DMSO.[14]
-
Buffers: Use buffers that do not interfere with the analysis and are stable under the test conditions. Common choices include phosphate buffers for neutral pH, HCl for acidic, and borate buffers for basic conditions. Avoid buffers that can react with the compound.
-
Excipient Compatibility: If studying a formulation, be aware that excipients can affect stability.[8][9] Run studies with and without excipients to identify any compatibility issues.
FAQ4: What are the potential degradation products I should look out for? Based on the thienopyrimidine core structure, the most probable degradation products are:
-
Oxidation Products: this compound S-oxide and S,S-dioxide.
-
Hydrolysis Products: Ring-opened products resulting from the cleavage of the pyrimidine ring.
-
Photodegradation Products: These can be complex and may include dimers or rearranged isomers.[7]
| Stress Condition | Potential Major Degradants | Analytical Observation |
| Acid/Base Hydrolysis | Ring-opened species | Appearance of highly polar peaks in RP-HPLC. |
| Oxidation (H₂O₂) | Sulfoxide (+16 Da), Sulfone (+32 Da) | Appearance of new peaks with corresponding mass shifts in LC-MS. |
| Photolysis (UV/Vis) | Dimers, Isomers, Photo-oxidized products | Complex chromatogram; may require LC-MS/MS for identification. |
| Thermal | Decarboxylation (-44 Da), other | Often accelerates hydrolysis/oxidation; may cause unique degradants. |
Standardized Protocols
Protocol 1: pH-Dependent Stability Assessment
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Prepare three stress buffers: 0.01 M HCl (pH 2), 50 mM Phosphate Buffer (pH 7.0), and 50 mM Borate Buffer (pH 9.0).
-
-
Incubation:
-
For each pH condition, add 50 µL of the stock solution to 950 µL of the respective buffer in a sealed vial to get a final concentration of 50 µg/mL.
-
Prepare a T=0 sample for each condition by immediately quenching the reaction (e.g., by neutralizing and diluting with mobile phase).
-
Place the remaining vials in a temperature-controlled oven at 60°C.
-
-
Sampling & Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).
-
Immediately dilute the aliquot with mobile phase to stop the degradation and prepare for injection.
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 4).
-
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Protocol 2: Oxidative Stress Testing
-
Preparation:
-
Prepare a 1 mg/mL stock solution in acetonitrile.
-
Prepare a 3% (w/v) solution of hydrogen peroxide in water.
-
-
Incubation:
-
In a vial, mix 50 µL of the stock solution with 950 µL of the 3% H₂O₂ solution.
-
Prepare a control sample by mixing 50 µL of stock with 950 µL of water.
-
Keep both vials at room temperature, protected from light, for 24 hours.
-
-
Analysis:
-
Analyze both the stressed and control samples by HPLC. The appearance of new peaks in the H₂O₂ sample that are absent in the control confirms oxidative degradation.
-
Protocol 3: Photostability Assessment
-
Preparation:
-
Prepare a solution of the compound (~50 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Aliquot the solution into two identical, clear glass vials.
-
-
Exposure:
-
Wrap one vial completely in aluminum foil (the "dark control").
-
Place both vials in a photostability chamber and expose them according to ICH Q1B guidelines.
-
-
Analysis:
-
After the exposure period, analyze the contents of both the exposed vial and the dark control vial by HPLC.
-
Significant degradation in the exposed sample compared to the dark control confirms photolability.
-
Protocol 4: Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm (or λmax of the compound)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This method is a starting point and must be validated to ensure it can separate the parent peak from all process impurities and degradation products.
References
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PubMed Central.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023).
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). MDPI.
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed.
- Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. (2016). PubMed.
- Stability Constant Determination of Substituted Thiopyrimidine Glucosides with Ni(II), Cu(II) and Zn(II). (2023). World Journal of Analytical Chemistry.
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- Analytical Techniques In Stability Testing. (2025).
- Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (2021). Research Journal of Pharmacy and Technology.
- The Chemistry of Thienopyrimidines. (n.d.). Scite.ai.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PubMed Central.
- Solubility and stability testing of novel pyrimidine deriv
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
- Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. (n.d.). Journal of Young Pharmacists.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). PubMed Central.
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025).
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). ScienceDirect.
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- 13. journaljpri.com [journaljpri.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Thienopyrimidine Scaffolds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on the thienopyrimidine core. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of C-C bond formation on this important heterocyclic scaffold. Thienopyrimidines are privileged structures in medicinal chemistry, and mastering their functionalization is key to unlocking novel therapeutic agents.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high-yielding, reproducible results.
Part 1: Troubleshooting Guide - Navigating Common Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki coupling reaction with a chloro- or bromothienopyrimidine is resulting in a low yield or failing completely. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in Suzuki couplings of thienopyrimidines can stem from several factors, often related to the inherent electronic properties of the heterocyclic system.
-
Catalyst Inhibition and Deactivation: The nitrogen and sulfur atoms within the thienopyrimidine ring can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] This is a common issue with nitrogen-rich heterocycles.
-
Solution: Employ sterically hindered and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands can promote the desired catalytic cycle and minimize catalyst poisoning. Using a higher catalyst loading (e.g., 2-5 mol%) might also be necessary.
-
-
Inefficient Oxidative Addition: The carbon-halogen bond on the thienopyrimidine ring might not be sufficiently reactive for efficient oxidative addition to the Pd(0) catalyst. The reactivity order is generally I > Br > Cl.
-
Solution: If you are using a chlorothienopyrimidine, consider switching to the bromo- or iodo- derivative if synthetically feasible.[7] Alternatively, using a more active catalyst system, such as a G3 or G4 Buchwald precatalyst, can facilitate the oxidative addition of less reactive chlorides.
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is converted back to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling.[8][9][10] This is often exacerbated by high temperatures and strong bases.
-
Solution:
-
Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[11]
-
Anhydrous Conditions: If possible, use anhydrous solvents and reagents. The presence of water can accelerate protodeboronation.
-
Lower Temperature: Run the reaction at the lowest effective temperature (e.g., 60-80 °C).
-
Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of the free boronic acids.
-
-
-
Poor Solubility of Reagents: Thienopyrimidine derivatives can sometimes have poor solubility in common Suzuki coupling solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Screen different solvents or solvent mixtures. While 1,4-dioxane/water is common, other solvents like toluene, DMF, or THF might be more suitable.[12] For particularly insoluble substrates, higher boiling point solvents like CPME can be beneficial, but be mindful of potential thermal degradation.[11]
-
Question 2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture. Oxygen can lead to the oxidative coupling of the boronic acid.
-
Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[11] Ensure you maintain a positive pressure of inert gas throughout the reaction.
Question 3: My reaction seems to stall before completion, even with a high catalyst loading. What could be the issue?
Answer:
Reaction stalling can be a frustrating problem and can point to several underlying issues.
-
Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions for the required duration.
-
Product Inhibition: The coupled thienopyrimidine product itself might be coordinating to the palladium center more strongly than the starting materials, leading to product inhibition.
-
Solution: This can be a challenging issue to resolve. Sometimes, simply increasing the reaction temperature or switching to a different ligand can help to promote product dissociation from the catalyst and regenerate the active species.
-
-
Insufficient Base: The base may be consumed over the course of the reaction, especially if there are acidic protons elsewhere in your molecules.
-
Solution: Ensure you are using a sufficient excess of base (typically 2-3 equivalents).
-
Troubleshooting Workflow Diagram
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
Validating Thieno[3,2-d]pyrimidine-7-carboxylic Acid as a Potent Pan-SIRT1/2/3 Inhibitor: A Comparative Guide
For researchers and drug development professionals navigating the intricate landscape of epigenetic modulators, the sirtuin family of NAD-dependent deacetylases presents a compelling target for therapeutic intervention in metabolic diseases, oncology, and neurodegenerative disorders.[1][2] This guide provides an in-depth validation framework for a notable class of sirtuin inhibitors: Thieno[3,2-d]pyrimidine-7-carboxylic acid derivatives. We will objectively compare their performance against established commercially available inhibitors, supported by detailed experimental protocols and data interpretation guidelines.
The Central Role of SIRT1, SIRT2, and SIRT3 in Cellular Homeostasis
Sirtuins (SIRTs) are a class of enzymes that play crucial roles in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and aging.[3] Mammalian sirtuins are comprised of seven members (SIRT1-7) with distinct subcellular localizations and functions.[4] SIRT1, primarily found in the nucleus, and SIRT2, predominantly in the cytoplasm, are key regulators of transcription factors and other proteins involved in cell cycle and metabolism.[3][] SIRT3, located in the mitochondria, is a major regulator of mitochondrial protein acetylation and metabolic function.[3] Given their central role in cellular physiology, the discovery and validation of potent and selective sirtuin inhibitors are of significant interest.
This compound Derivatives: A Profile of Potent Pan-SIRT1/2/3 Inhibition
Recent drug discovery efforts have identified a novel class of potent pan-SIRT1/2/3 inhibitors based on the thieno[3,2-d]pyrimidine-6-carboxamide scaffold.[1][6] These compounds have demonstrated nanomolar potency against SIRT1, SIRT2, and SIRT3, making them valuable research tools for dissecting the biology of these sirtuins.[2][7]
Crystallographic studies of these inhibitors bound to SIRT3 have revealed that the thieno[3,2-d]pyrimidine core interacts with the nicotinamide-binding pocket, while other parts of the molecule extend into the substrate channel, providing a structural basis for their potent inhibition.[1][6] The general structure of these inhibitors is depicted in the patent literature.[8]
Comparative Analysis: Thieno[3,2-d]pyrimidine Derivatives vs. Other Commercial Inhibitors
To objectively assess the utility of thieno[3,2-d]pyrimidine-based inhibitors, a direct comparison with commercially available alternatives is essential. The following table summarizes the in vitro inhibitory potency (IC50) of several thieno[3,2-d]pyrimidine derivatives and other widely used SIRT1, SIRT2, and SIRT3 inhibitors. It is important to note that IC50 values can vary depending on the assay conditions.
| Inhibitor | Target(s) | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Selectivity Notes |
| Thieno[3,2-d]pyrimidine-6-carboxamide 11c | SIRT1/2/3 | 3.6 nM[2] | 2.7 nM[2] | 4.0 nM[2] | Potent pan-inhibitor |
| Thieno[3,2-d]pyrimidine-6-carboxamide 5a | SIRT1/2/3 | 15 nM[7] | 10 nM[7] | 33 nM[7] | Potent pan-inhibitor |
| Thieno[3,2-d]pyrimidine-6-carboxamide 5b | SIRT1/2/3 | 4.3 nM[7] | 1.1 nM[7] | 7.2 nM[7] | Potent pan-inhibitor |
| Selisistat (EX-527) | SIRT1 | 38 nM[9][10] | >200-fold selective over SIRT2/3[9] | >200-fold selective over SIRT2/3[9] | Highly selective for SIRT1 |
| Sirtinol | SIRT1/2 | 131 µM[9] | 38 µM[9][11] | - | Dual SIRT1/2 inhibitor |
| Tenovin-6 | SIRT1/2 | - | 10 µM[11] | - | Dual SIRT1/2 inhibitor |
| AGK2 | SIRT2 | >50 µM | 3.5 µM[11] | >50 µM | Selective for SIRT2 |
| SirReal2 | SIRT2 | - | 140 nM[11] | - | Potent and selective for SIRT2 |
| 3-TYP | SIRT3 | 88 nM[9] | 92 nM[9] | 16 nM[9] | Preferential for SIRT3 |
| Suramin | Pan-Sirtuin | - | 1.15 µM[11] | - | Broad spectrum sirtuin inhibitor |
| Cambinol | SIRT1/2 | 56 µM[12] | 59 µM[12] | Weakly active[12] | Dual SIRT1/2 inhibitor |
Experimental Validation Workflow
A robust validation of a novel sirtuin inhibitor involves a multi-tiered approach, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to confirm target engagement and downstream functional effects.
Caption: Experimental workflow for sirtuin inhibitor validation.
Detailed Experimental Protocols
In Vitro Fluorometric Sirtuin Activity Assay
This protocol is designed to determine the IC50 values of a test compound against SIRT1, SIRT2, and SIRT3. Commercially available kits provide a streamlined workflow.[13][14][15][16]
Principle: The assay measures the deacetylation of a fluorophore-labeled acetylated peptide substrate by the sirtuin enzyme in the presence of its cofactor NAD+.[17] Deacetylation allows a developing solution to cleave the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.[18]
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)[18][19]
-
NAD+ solution
-
Developing solution (containing a protease to cleave the deacetylated peptide)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Nicotinamide or Suramin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the sirtuin enzyme to the desired concentration in cold assay buffer. Prepare a substrate/NAD+ master mix containing the fluorogenic peptide and NAD+ at their optimal concentrations.
-
Assay Setup: To each well of the 96-well plate, add:
-
Assay Buffer
-
Test compound or vehicle (DMSO)
-
Diluted sirtuin enzyme
-
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate/NAD+ master mix to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developing solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).[18][20]
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Validation of Sirtuin Inhibition: Western Blotting for Acetylated Proteins
This protocol aims to confirm that the test compound can inhibit sirtuin activity within a cellular context by measuring the acetylation status of known sirtuin substrates.[21]
Principle: Inhibition of sirtuins leads to an accumulation of acetylated proteins. This change can be detected by Western blotting using antibodies that specifically recognize acetylated lysine residues or acetylated forms of specific sirtuin substrates (e.g., acetylated-p53 for SIRT1, acetylated-α-tubulin for SIRT2).
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-lysine antibody
-
Antibody against a specific acetylated sirtuin substrate (e.g., anti-acetyl-p53, anti-acetyl-α-tubulin)
-
Antibody against the total protein of the specific substrate
-
Antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein concentration assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-lysine or a specific anti-acetylated substrate antibody) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against the total protein and a loading control to ensure equal loading and to assess the change in the ratio of acetylated to total protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated protein band to the total protein band and/or the loading control.
Sirtuin Signaling Pathway and Inhibition
Sirtuins are NAD-dependent deacetylases that remove acetyl groups from lysine residues on both histone and non-histone proteins.[22] This deacetylation activity is coupled to the hydrolysis of NAD+ to nicotinamide and O-acetyl-ADP-ribose.[23] this compound derivatives act as competitive inhibitors, likely by occupying the nicotinamide binding pocket of the sirtuin enzyme, thereby preventing the binding of NAD+ and subsequent deacetylation of target proteins.
Caption: Mechanism of sirtuin inhibition.
Conclusion
The this compound derivatives represent a class of highly potent, pan-SIRT1/2/3 inhibitors with significant potential as chemical probes to explore sirtuin biology and as starting points for therapeutic development. Their nanomolar potency distinguishes them from many commercially available inhibitors. This guide provides a comprehensive framework for their validation, from initial enzymatic characterization to confirmation of target engagement in a cellular context. By employing these standardized and self-validating protocols, researchers can confidently assess the performance of these novel inhibitors and advance our understanding of the critical roles played by sirtuins in health and disease.
References
-
QIAGEN GeneGlobe. Sirtuin Signaling Pathway. Available from: [Link]
-
Lee, J. H., et al. (2019). Sirtuin signaling in cellular senescence and aging. BMB reports, 52(1), 24-34. Available from: [Link]
-
ResearchGate. Functions and signaling pathway of sirtuins in aging. Available from: [Link]
-
Creative Diagnostics. Sirtuin Signaling Pathway. Available from: [Link]
-
Zhang, Y., et al. (2017). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. Scientific reports, 7(1), 1-11. Available from: [Link]
-
Le, T. M., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 12(2), 743-756. Available from: [Link]
-
BellBrook Labs. Enzolution SIRT3 Assay System. Available from: [Link]
-
Gomes, A. P., et al. (2015). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. In Sirtuins (pp. 57-69). Humana Press, New York, NY. Available from: [Link]
-
Hubbard, B. P., & Sinclair, D. A. (2014). Synthesis and Assay of SIRT1-Activating Compounds. In Methods in enzymology (Vol. 549, pp. 133-154). Academic Press. Available from: [Link]
-
EpigenTek. Epigenase Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). Available from: [Link]
-
SciSpace. Sirtuin activators and inhibitors. Available from: [Link]
-
Laggner, C., et al. (2020). Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. ACS chemical biology, 15(7), 1956-1964. Available from: [Link]
-
Protocols.io. Enzolution™ SIRT2 Assay System Technical Manual. Available from: [Link]
-
Disch, J. S., et al. (2013). Discovery of Thieno [3, 2-d] pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of medicinal chemistry, 56(9), 3666-3679. Available from: [Link]
-
PubMed. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. Available from: [Link]
-
ACS Publications. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Available from: [Link]
-
Protocols.io. Method for detecting acetylated PD-L1 in cell lysates. Available from: [Link]
-
Vinci Biochem srl. BPS-50088 - SIRT3 (Sirtuin3) Fluorogenic Assay Kit. Available from: [Link]
-
衍因科技. Method for detecting acetylated PD-L1 in cell lysates — Protocols IO — 2022. Available from: [Link]
-
Bitesize Bio. 5 Top Tips For Detecting Non-Histone Lysine Acetylation. Available from: [Link]
-
Sci-Hub. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Available from: [Link]
-
Royal Society of Chemistry. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Available from: [Link]
-
NIH. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells. Available from: [Link]
-
BPS Bioscience. SIRT3 (Sirtuin3) Fluorogenic Assay Kit. Available from: [Link]
-
ResearchGate. Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates. Available from: [Link]
-
PubMed Central. Sirtuin modulators: past, present, and future perspectives. Available from: [Link]
-
Reaction Biology. SIRT2 Sirtuin Assay Services. Available from: [Link]
- Google Patents. WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators.
Sources
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- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators - Google Patents [patents.google.com]
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- 10. selleckchem.com [selleckchem.com]
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A Head-to-Head Battle of Isomers: Thieno[2,3-d]pyrimidine Versus Thieno[3,2-d]pyrimidine in Bioactivity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thienopyrimidine scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds. As bioisosteres of purines, the fundamental components of DNA and RNA, thienopyrimidines have a wide range of pharmacological applications.[1][2] This guide provides an in-depth, objective comparison of two key isomers: thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine. We will delve into their distinct biological activities, supported by experimental data, and explore the underlying structure-activity relationships that govern their therapeutic potential.
The Isomeric Difference: A Tale of Two Scaffolds
The seemingly subtle difference in the fusion of the thiophene and pyrimidine rings between thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine profoundly impacts their three-dimensional shape and electronic properties. This, in turn, dictates how they interact with biological targets, leading to often significant variations in their pharmacological profiles.
DOT Script for Core Structures
Caption: Core chemical structures of thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine.
Comparative Biological Activities: A Focus on Oncology
While both isomers exhibit a broad spectrum of activities including antimicrobial, anti-inflammatory, and antiviral properties, their most prominent and well-documented application is in the realm of oncology.[1][3]
Anticancer Activity: A Clear Frontrunner
Numerous studies have demonstrated the potent antiproliferative activity of thienopyrimidine derivatives against a variety of cancer cell lines. A recurring theme in these investigations is the generally superior potency of the thieno[2,3-d]pyrimidine isomer compared to its thieno[3,2-d]pyrimidine counterpart.[2][4]
One study directly compared the cytotoxic effects of isomeric pairs on various cancer cell lines. The results indicated that thieno[2,3-d]pyrimidines consistently showed more potent growth inhibition. For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was identified as a particularly active compound, exhibiting cytotoxic activity against nearly all tested cancer cell lines, with the melanoma cell line MDA-MB-435 being the most sensitive.[4][5]
Table 1: Comparative Anticancer Activity of Thienopyrimidine Isomers
| Compound ID | Scaffold | Cancer Cell Line | Growth Percent (GP) | Reference |
| 5a | Thieno[2,3-d]pyrimidine | Melanoma (MDA-MB-435) | -31.02% | [4] |
| Isomeric Counterpart | Thieno[3,2-d]pyrimidine | Not specified | Less active | [4] |
Note: A negative Growth Percent indicates cell killing.
This enhanced activity of the thieno[2,3-d]pyrimidine scaffold is often attributed to its specific geometry, which may allow for more favorable interactions within the binding sites of its molecular targets.
Kinase Inhibition: A Privileged Scaffold for Targeted Therapy
The anticancer effects of many thienopyrimidines stem from their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Both thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines have been extensively explored as kinase inhibitors.[7][8]
Thieno[2,3-d]pyrimidines as Kinase Inhibitors:
This isomer has proven to be a particularly fruitful scaffold for the development of inhibitors targeting a range of kinases implicated in cancer, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Several thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors.[9]
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, when mutated or overexpressed, can lead to uncontrolled cell growth. Thieno[2,3-d]pyrimidines have been designed as effective EGFR inhibitors, including against drug-resistant mutants.[10]
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that is frequently dysregulated in cancer. Novel thieno[2,3-d]pyrimidine derivatives have been discovered as orally active PI3K inhibitors.[11]
-
KRAS G12D: A mutated form of the KRAS protein that is a major driver of many cancers. Thieno[2,3-d]pyrimidine-based inhibitors have been identified as promising agents targeting this challenging mutation.[12]
Thieno[3,2-d]pyrimidines as Kinase Inhibitors:
While perhaps not as extensively lauded as their isomeric counterparts in the sheer number of publications, thieno[3,2-d]pyrimidines have also demonstrated significant potential as kinase inhibitors. Notably, they have been developed as:
-
Dual PI3Kδ/BET Inhibitors: A novel class of bifunctional inhibitors targeting both PI3Kδ and the bromodomain and extra-terminal (BET) family of proteins, showing promise in treating diffuse large B-cell lymphoma.[13]
-
Tubulin Polymerization Inhibitors: Some thieno[3,2-d]pyrimidine derivatives have been shown to target the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells.[14]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: In silico studies and subsequent biological evaluation have identified tricyclic thieno[3,2-d]pyrimidines as potential inhibitors of CDKs, which are key regulators of the cell cycle.[15]
Table 2: Representative Kinase Inhibition Data for Thienopyrimidine Derivatives
| Scaffold | Target Kinase | Compound | IC50 | Reference |
| Thieno[2,3-d]pyrimidine | KRAS G12D | KD-8 | 2.1 µM (average against 3 cell lines) | [12] |
| Thieno[3,2-d]pyrimidine | PI3Kδ | 10b | 112 nM | [13] |
| Thieno[3,2-d]pyrimidine | BRD4-BD1 | 10b | 19 nM | [13] |
Mechanism of Action: A Deeper Dive into Kinase Inhibition
The predominant mechanism by which thienopyrimidine-based kinase inhibitors exert their effect is through ATP-competitive inhibition . They are designed to fit into the ATP-binding pocket of the kinase domain, preventing the binding of ATP and thereby blocking the transfer of a phosphate group to downstream substrate proteins. This effectively shuts down the signaling cascade that the kinase controls.[16]
DOT Script for Kinase Inhibition Workflow
Caption: A generalized workflow for the discovery and development of thienopyrimidine-based kinase inhibitors.
Experimental Protocol: Evaluating Antiproliferative Activity using the MTT Assay
A fundamental technique for assessing the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells of the desired type (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The thienopyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period, typically 48 to 72 hours. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.
-
MTT Reagent Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active, viable cells contain mitochondrial reductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.
-
Formazan Solubilization: The formazan crystals are then dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: The selection of cancer cell lines is crucial and should be guided by the therapeutic hypothesis. For example, if targeting a specific kinase, cell lines with known mutations or overexpression of that kinase are often chosen.
-
Incubation Time: The 48-72 hour incubation period allows for sufficient time for the compounds to exert their antiproliferative effects, which may involve multiple cell cycles.
-
Concentration Range: A wide range of compound concentrations is tested to generate a complete dose-response curve, which is essential for accurately determining the IC50 value.
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine isomers represent two closely related yet distinct scaffolds with immense therapeutic potential. While both have demonstrated a broad range of biological activities, the current body of evidence suggests that thieno[2,3-d]pyrimidines often exhibit superior potency as anticancer agents , particularly as kinase inhibitors. This is likely due to the specific spatial arrangement of the fused rings, which facilitates more effective binding to the active sites of their molecular targets.
However, the field of drug discovery is nuanced, and the "less active" isomer should not be disregarded. As demonstrated by the development of novel bifunctional inhibitors and tubulin polymerization inhibitors based on the thieno[3,2-d]pyrimidine core, this scaffold possesses unique properties that can be exploited for the development of innovative therapeutics.
For researchers and drug development professionals, a deep understanding of the structure-activity relationships of both isomers is paramount. The choice of which scaffold to pursue will ultimately depend on the specific biological target and the desired pharmacological profile. Continued exploration of the chemical space around both thienopyrimidine cores will undoubtedly lead to the discovery of new and more effective therapies for a wide range of diseases.
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A Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives and Clinically Approved CDK Inhibitors
In the landscape of oncology research and drug development, the selective inhibition of cyclin-dependent kinases (CDKs) has emerged as a cornerstone of targeted therapy. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[1][2] This guide provides an in-depth comparison of an emerging class of compounds, Thieno[3,2-d]pyrimidine derivatives, with established, FDA-approved CDK inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive technical overview, supported by experimental data and protocols, to inform future discovery efforts.
The Central Role of CDK Inhibition in Cancer Therapy
The cell division cycle is a meticulously regulated process, with CDKs acting as key engines driving the cell through its various phases.[2] The Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is particularly crucial for the G1 phase progression.[3] In many cancers, this pathway is hyperactivated, leading to incessant cell division.[1][3] The therapeutic strategy, therefore, is to inhibit these kinases, thereby reinstating cell cycle control and halting tumor growth.[4]
The currently approved CDK inhibitors—Palbociclib, Ribociclib, and Abemaciclib—are all potent and selective inhibitors of CDK4 and CDK6.[2][4] Their mechanism of action involves binding to the ATP-binding pocket of these kinases, preventing the phosphorylation of the retinoblastoma protein (Rb).[5][6][7] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, effectively blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[5][8]
Caption: Mechanism of CDK4/6 inhibition and cell cycle control.
The Thieno[3,2-d]pyrimidine Scaffold: A Platform for Novel Kinase Inhibitors
The thieno[3,2-d]pyrimidine core structure is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[9] Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for the design of various kinase inhibitors. While "Thieno[3,2-d]pyrimidine-7-carboxylic acid" itself is a foundational structure, recent research has focused on its derivatives, which have shown promising activity against several members of the CDK family and other kinases.
Unlike the highly specific CDK4/6 inhibitors currently in clinical use, derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated inhibitory activity against other CDKs, such as CDK7.[10][11] CDK7 plays a dual role in regulating both the cell cycle and transcription, making it an appealing target in oncology.[10][11] Furthermore, some thieno[3,2-d]pyrimidine derivatives have shown potent, broad anti-proliferative effects against various cancer cell lines, with molecular docking studies suggesting CDK inhibition as a likely mechanism.[9]
Head-to-Head: Performance Metrics
A direct comparison of the inhibitory activities highlights the distinct profiles of the established CDK4/6 inhibitors and emerging thieno[3,2-d]pyrimidine derivatives. While the former are characterized by their high selectivity for CDK4 and CDK6, the latter exhibit a broader or different CDK inhibitory spectrum.
| Compound Class | Representative Compound(s) | Primary Target(s) | IC50 (nM) | Key Cellular Effect | Reference(s) |
| Known CDK4/6 Inhibitors | Palbociclib | CDK4, CDK6 | 11 (CDK4), 16 (CDK6) | G1 cell cycle arrest | [5][12] |
| Ribociclib | CDK4, CDK6 | 10 (CDK4), 39 (CDK6) | G1 cell cycle arrest | [6][13][14][15] | |
| Abemaciclib | CDK4, CDK6 | 2 (CDK4), 10 (CDK6) | G1 cell cycle arrest, Senescence, Apoptosis | [15][16][17][18] | |
| Thieno[3,2-d]pyrimidine Derivatives | Compound 20 (from Zhang et al., 2024) | CDK7 | Potent inhibitory activity | Efficacy in TNBC cells | [10] |
| Compound 36 (from Fan et al., 2024) | CDK7 | Potent inhibitory activity | Strong efficacy in TNBC xenograft model | [11] | |
| Compound 6e (from Al-Tel et al., 2023) | Predicted to target CDKs | High antiproliferative activity (86% inhibition at 5µM in HeLa cells) | Apoptosis induction | [9] | |
| Bifunctional PI3Kδ/BET Inhibitor (10b) | PI3Kδ, BRD4-BD1 | 112 (PI3Kδ), 19 (BRD4-BD1) | Antiproliferative activity in DLBCL cells | [19] |
Note: IC50 values can vary depending on the assay conditions. The data presented are representative values from the cited literature.
This comparative data underscores a key strategic divergence: while Palbociclib, Ribociclib, and Abemaciclib offer targeted inhibition of the G1/S checkpoint, the thieno[3,2-d]pyrimidine scaffold provides a foundation for developing inhibitors with novel CDK selectivity profiles (e.g., CDK7) or even multi-kinase inhibitors.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and standardized comparison of novel compounds like Thieno[3,2-d]pyrimidine derivatives against known inhibitors, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. A luminescence-based assay that quantifies ADP production is a common and robust method.[20]
Principle: Kinase activity results in the conversion of ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity and can be measured using a coupled enzyme system that generates a luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound (e.g., a Thieno[3,2-d]pyrimidine derivative) and the reference compound (e.g., Palbociclib) in DMSO. The final concentration in the assay should typically range from 10 µM to 0.5 nM.
-
Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the respective wells.
-
Kinase Addition: Add 2.5 µL of the purified recombinant kinase (e.g., CDK4/Cyclin D1 or CDK7/Cyclin H/MAT1) in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., a specific peptide substrate for the kinase and ATP at a concentration close to its Km value).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of an ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
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A Comparative Guide to the In Vivo Efficacy of Thieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to purines, the building blocks of DNA and RNA. This unique architecture has made it a focal point for the development of novel therapeutics targeting a wide array of diseases.[1] Derivatives of this core structure have demonstrated significant potential as kinase inhibitors, leveraging their ability to compete for the ATP-binding site of these crucial cellular regulators. This guide provides a comparative analysis of the in vivo efficacy of prominent thieno[3,2-d]pyrimidine-7-carboxylic acid derivatives, with a focus on their applications in oncology and inflammatory diseases. We will delve into the mechanistic rationale behind their therapeutic efficacy, present comparative data against relevant alternatives, and provide detailed experimental protocols to aid in the replication and extension of these findings.
Anti-inflammatory Applications: Targeting RIPK2 in Acute Liver Injury
A promising therapeutic avenue for thieno[3,2-d]pyrimidine derivatives is the treatment of inflammatory disorders. One notable example is the compound HY3 , a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2). RIPK2 is a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2, which play a critical role in the innate immune response to bacterial peptidoglycans. Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including inflammatory bowel disease and acute liver injury.[2]
Mechanism of Action: Inhibition of the NOD2-RIPK2 Signaling Pathway
Upon activation by its ligand, muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to the ubiquitination of RIPK2 and the subsequent activation of downstream pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways. HY3, by targeting the ATP-binding pocket of RIPK2, effectively blocks this signaling cascade, thereby mitigating the inflammatory response.
Signaling Pathway of NOD2-RIPK2 Activation and Inhibition by HY3
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of HY3.
Comparative In Vivo Efficacy in an Acetaminophen-Induced Acute Liver Injury (APAP-ALI) Model
The in vivo efficacy of HY3 was evaluated in a murine model of acetaminophen-induced acute liver injury (APAP-ALI), a well-established model that mimics human drug-induced liver failure.[3][4] The performance of HY3 was compared against the standard-of-care, N-acetylcysteine (NAC), and another selective RIPK2 inhibitor, GSK2983559.
| Compound | Dose & Route | Treatment Schedule | Key Efficacy Readout | Reference |
| HY3 | Data not specified | Data not specified | Significant hepatoprotective effects | [2] |
| GSK2983559 | 7.5 & 145 mg/kg, b.i.d. | Not specified | Comparable effect to prednisolone in a TNBS-induced colitis model | [5] |
| N-acetylcysteine (NAC) | 150 mg/kg loading dose, then 50 mg/kg every 4h (i.v.) | Post-APAP administration | Significantly reduced plasma ALT values | [6] |
Note: Specific quantitative in vivo efficacy data for HY3 in the APAP-ALI model is not publicly available at the time of this guide's publication.
Oncological Applications: Targeting CDK7 in Triple-Negative Breast Cancer
Thieno[3,2-d]pyrimidine derivatives have also emerged as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of both the cell cycle and transcription.[7] CDK7 is a component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. Its dual role makes it an attractive target in oncology, particularly in transcriptionally addicted cancers like triple-negative breast cancer (TNBC).[8]
Mechanism of Action: Dual Inhibition of Cell Cycle Progression and Transcription
CDK7 inhibition by thieno[3,2-d]pyrimidine derivatives exerts a dual anti-tumor effect. Firstly, it disrupts cell cycle progression by preventing the activation of other CDKs, leading to cell cycle arrest. Secondly, and perhaps more critically in TNBC, it inhibits transcription by preventing the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for the expression of key oncogenes and survival factors.
Dual Role of CDK7 and its Inhibition by Thieno[3,2-d]pyrimidine Derivatives
Caption: Dual inhibitory mechanism of CDK7 by Thieno[3,2-d]pyrimidine derivatives.
Comparative In Vivo Efficacy in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
The anti-tumor activity of thieno[3,2-d]pyrimidine-based CDK7 inhibitors is evaluated in TNBC xenograft models, where human breast cancer cells are implanted into immunocompromised mice.[9][10] Their performance is compared against other selective CDK7 inhibitors that have shown promise in preclinical studies.
| Compound | Dose & Route | Treatment Schedule | Key Efficacy Readout | Reference |
| Thieno[3,2-d]pyrimidine derivative (e.g., Cmpd 20) | Data not specified | Data not specified | Favorable oral bioavailability and promising lead candidate | [7] |
| THZ1 | 10 mg/kg, i.p., b.i.d. | Not specified | Substantial blockage of tumor growth and disease regression | [8] |
| SY-1365 (Mevociclib) | 20 mg/kg, i.v., b.i.w. | 35 days | Significant tumor growth inhibition in TNBC PDX models | [11][12] |
Note: Specific quantitative in vivo efficacy data for compound 20 is not publicly available at the time of this guide's publication.
Experimental Protocols
Acetaminophen-Induced Acute Liver Injury (APAP-ALI) Mouse Model
This protocol provides a standardized procedure for inducing acute liver injury in mice using acetaminophen.[3][13]
Materials:
-
Acetaminophen (APAP) powder
-
Sterile saline (0.9% NaCl)
-
Heating plate/stirrer
-
8-10 week old male C57BL/6 mice
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 12-15 hours) with free access to water before APAP administration. This is crucial for consistent and robust hepatotoxicity.
-
APAP Solution Preparation:
-
Weigh the required amount of APAP powder. A typical dose is 300-400 mg/kg body weight.
-
Dissolve APAP in sterile saline by heating to approximately 60°C with continuous stirring. Ensure complete dissolution.
-
Cool the solution to room temperature before injection.
-
-
APAP Administration:
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the APAP solution via intraperitoneal (i.p.) injection.
-
-
Post-Injection Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At predetermined time points (e.g., 6, 12, 24 hours post-injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Perfuse the liver with PBS and collect tissue for histological analysis (H&E staining) and molecular assays.
-
Triple-Negative Breast Cancer (TNBC) Orthotopic Xenograft Mouse Model
This protocol outlines the establishment of a TNBC xenograft model using the MDA-MB-231 cell line.[9][10]
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
Syringes and needles for subcutaneous/mammary fat pad injection
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions (37°C, 5% CO2). Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Injection:
-
Trypsinize and count the cells.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10^5 to 1 x 10^6 cells) into the mammary fat pad.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., thieno[3,2-d]pyrimidine derivatives) and vehicle control according to the planned dosing schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histological analysis, and pharmacodynamic biomarker assessment.
-
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential in both oncology and inflammatory diseases. The in vivo efficacy of RIPK2 and CDK7 inhibitors based on this scaffold underscores their potential to address unmet medical needs. Future research should focus on obtaining more detailed quantitative in vivo data for lead compounds like HY3 and compound 20 to facilitate direct comparisons with existing therapies. Furthermore, the exploration of this scaffold against other kinase targets and in different disease models is warranted. The detailed protocols provided in this guide are intended to support these efforts and accelerate the translation of these promising molecules from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Thieno[3,2-d]pyrimidine Kinase Inhibitors
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Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the Imperative of Selectivity
The thieno[3,2-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for numerous potent kinase inhibitors. Its inherent ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a highly effective starting point for inhibitor design.[1] However, this same feature presents a significant challenge. The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity within the ATP-binding site.[2] This conservation can lead to a lack of inhibitor selectivity, resulting in off-target effects where a compound inhibits kinases other than its intended target.
Comprehensive cross-reactivity profiling is therefore not merely a regulatory checkbox but a critical step in the discovery and development of safe and effective kinase inhibitors.[3] Understanding a compound's "kinome fingerprint" allows researchers to anticipate potential toxicities, rationalize observed cellular effects, and even uncover opportunities for polypharmacology, where inhibiting multiple specific targets could be therapeutically advantageous.[2] This guide provides a comparative framework for evaluating the cross-reactivity of thieno[3,2-d]pyrimidine-based inhibitors, detailing the essential experimental methodologies and offering insights into data interpretation for drug development professionals.
The Double-Edged Sword: On-Target Efficacy vs. Off-Target Toxicity
The therapeutic goal of a kinase inhibitor is to modulate a specific signaling pathway implicated in disease, often by blocking the activity of a single, aberrant kinase. However, unintended inhibition of other kinases can disrupt essential cellular processes, leading to adverse events. For instance, the common side effects of EGFR inhibitors, such as diarrhea and rash, are directly linked to their on-target inhibition of EGFR in healthy tissues.[4] Conversely, off-target effects, such as the cardiotoxicity sometimes observed with multi-kinase inhibitors, can arise from the unintended inhibition of kinases like VEGFR or PDGFR.[5][6] A thorough understanding of a molecule's selectivity is paramount to navigating this therapeutic window.
Caption: On-target vs. Off-target kinase inhibition.
Comparative Analysis of Thieno[3,2-d]pyrimidine and Related Inhibitors
To illustrate the diversity in selectivity profiles, we will compare several well-known kinase inhibitors. While not all of these possess the thieno[3,2-d]pyrimidine core, they serve as excellent benchmarks for understanding broad-spectrum versus selective inhibition.
| Inhibitor | Primary Target(s) | Scaffold Class | Selectivity Profile Highlights | Common Adverse Events |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Quinoline derivative | Broad-Spectrum: Intentionally multi-targeted to inhibit angiogenesis and tumor proliferation through various pathways.[6][7] | Hypertension, diarrhea, fatigue, decreased appetite.[5][8] |
| Gefitinib | EGFR | Quinazoline | Highly Selective: Primarily targets EGFR, with significantly less activity against other kinases at therapeutic concentrations.[9][10] | Rash, diarrhea, interstitial lung disease. |
| Afatinib | EGFR, HER2, HER4 (irreversible) | Quinazoline | Family-Selective: Irreversibly blocks multiple members of the ErbB family, offering broader pathway inhibition than first-generation EGFR TKIs.[4][11][12] | Diarrhea, rash, stomatitis, paronychia.[13] |
| Compound 26 (from Cho et al.) | FAK, FLT3 | Thieno[3,2-d]pyrimidine | Dual-Targeted: Designed as a potent dual inhibitor of FAK and FLT3 for invasive cancers and AML.[14][15] | Preclinical; clinical adverse event profile not established. |
| JAK1 Inhibitor 24 (from Li et al.) | JAK1 | Thieno[3,2-d]pyrimidine | Highly Selective: Exhibits a high degree of selectivity for JAK1 over other kinases in a large panel, demonstrating the potential for achieving high selectivity with this scaffold. | Preclinical; clinical adverse event profile not established. |
This comparison highlights a critical concept in drug development: selectivity is a design choice. Lenvatinib's broad-spectrum activity is intentional for targeting multiple oncogenic drivers, whereas the thieno[3,2-d]pyrimidine inhibitors from recent discovery efforts demonstrate that this scaffold can be tailored for high selectivity against specific targets like JAK1.[7][16]
Methodologies for Cross-Reactivity Profiling: A Multi-Faceted Approach
No single assay can fully capture the complexity of a compound's selectivity. A robust profiling strategy employs a combination of in vitro biochemical assays and in-cell target engagement studies.
Large-Scale Kinome Scanning (Biochemical)
This is the cornerstone of initial selectivity profiling. The most common platform is a competition binding assay, such as Eurofins DiscoverX's KINOMEscan™.[17]
Causality Behind the Choice: Kinome scanning provides a broad, unbiased view of a compound's binding affinities across a large portion of the human kinome (often over 400 kinases).[18] It is an ideal primary screen to identify all potential targets and off-targets based on direct physical interaction, measured by dissociation constants (Kd) or percent inhibition at a given concentration. This method is highly sensitive and reproducible, making it the industry standard for initial profiling.[19]
Caption: KINOMEscan™ Competition Binding Assay Workflow.[20]
Cellular Thermal Shift Assay (CETSA®) (Cell-Based)
While kinome scanning measures binding, it doesn't confirm target engagement within the complex environment of a living cell. CETSA bridges this gap.
Causality Behind the Choice: CETSA is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[21] By treating intact cells with a compound and then heating them across a temperature gradient, one can measure the amount of soluble (non-denatured) target protein remaining.[22] A shift to a higher melting temperature indicates that the drug has engaged its target in a physiologically relevant context.[23] This is a critical validation step, as factors like cell permeability and intracellular ATP concentrations can influence a compound's activity.[24][25]
Experimental Protocol: High-Throughput CETSA
-
Cell Treatment: Plate cells in 96- or 384-well plates and treat with the thieno[3,2-d]pyrimidine inhibitor across a range of concentrations. Include a DMSO vehicle control.
-
Thermal Challenge: Heat the plates across a defined temperature gradient for a short period (e.g., 3-5 minutes).[22]
-
Lysis: Lyse the cells to release their protein contents.
-
Separation: Centrifuge the plates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target kinase using a method like Western blotting or a high-throughput immunoassay.[23]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for compound-treated cells compared to DMSO control indicates target stabilization and engagement.
Enzymatic Inhibition Assays (Biochemical)
These assays measure the functional consequence of a drug binding to a kinase—the inhibition of its catalytic activity.
Causality Behind the Choice: While binding is a prerequisite, it doesn't always translate to functional inhibition. Enzymatic assays directly measure the reduction in a kinase's ability to phosphorylate its substrate, providing a functional readout (IC50 value). This is essential for confirming that the compound is not just binding but is an actual inhibitor of the identified on- and off-targets.
Interpreting the Data: From Numbers to Insights
The output from these assays provides a wealth of data that must be synthesized to build a complete cross-reactivity profile.
-
Selectivity Score (S-Score): A common metric derived from KINOMEscan data, the S-score quantifies selectivity by dividing the number of kinases bound with high affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.[26]
-
Biochemical vs. Cellular Potency: Compare the biochemical IC50 (enzymatic assay) or Kd (binding assay) with the cellular target engagement EC50 (CETSA). A large discrepancy may indicate poor cell permeability or efflux by transporters.
-
Therapeutic Index: The ratio of the drug concentration required for off-target effects versus on-target efficacy. A wider therapeutic index, informed by a selective kinome profile, is a key predictor of a successful drug candidate.
Conclusion: A Holistic View for Rational Drug Design
The thieno[3,2-d]pyrimidine scaffold is a versatile and powerful tool in the kinase inhibitor armamentarium.[27] As demonstrated by recent research, it can be engineered to produce both highly selective and intentionally multi-targeted inhibitors.[14][16] A successful drug development program hinges on a deep and early understanding of a compound's cross-reactivity profile. By employing a multi-pronged strategy that combines broad biochemical screening with robust cell-based validation, researchers can make informed decisions, mitigate risks of toxicity, and ultimately design safer and more effective medicines. This rigorous, evidence-based approach to profiling is the bedrock of modern kinase drug discovery.
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A Head-to-Head Comparison of Thienopyrimidine Isomers: A Technical Guide for Researchers and Drug Development Professionals
The thienopyrimidine scaffold, a fused bicyclic heterocycle, stands as a privileged structure in medicinal chemistry. Its structural analogy to purines allows for interaction with a multitude of biological targets, making it a fertile ground for the discovery of novel therapeutics.[1][2] This guide provides an in-depth, head-to-head comparison of the three main isomers of thienopyrimidine: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. We will delve into their comparative biological activities, supported by experimental data, and provide detailed protocols for their synthesis and evaluation, empowering researchers to navigate the nuances of this versatile scaffold.
The Structural Significance of Isomerism
The seemingly subtle difference in the fusion of the thiophene and pyrimidine rings gives rise to three distinct isomers with unique electronic and steric properties. This isomerism profoundly influences their biological activity, target specificity, and pharmacokinetic profiles. Understanding these differences is paramount for the rational design of potent and selective drug candidates.
Caption: The three main isomers of the thienopyrimidine scaffold.
Comparative Biological Activities: A Tale of Three Scaffolds
While all three isomers exhibit a broad spectrum of biological activities, a clear trend emerges from the literature, particularly in the realm of oncology.
Anticancer Activity: The Dominance of the Thieno[2,3-d] Isomer
A significant body of research points to the general superiority of the thieno[2,3-d]pyrimidine scaffold in terms of anticancer potency compared to its thieno[3,2-d] counterpart.[3] This is often attributed to its closer structural mimicry of the purine nucleus, allowing for more effective interactions with the ATP-binding sites of various kinases.
Comparative Anticancer Activity (IC50 Values)
| Compound Class | Isomer | Target Cell Line | IC50 (µM) | Reference |
| Substituted Thienopyrimidines | thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 22.12 - 37.78 | [4][5] |
| Substituted Thienopyrimidines | thieno[2,3-d]pyrimidine | HepG-2 (Liver) | 8.001 | [6] |
| Substituted Thienopyrimidines | thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast) | 27.6 | [7][8][9] |
| Substituted Thienopyrimidines | thieno[3,2-d]pyrimidine | HeLa (Cervical) | >50 | [10] |
| Substituted Thienopyrimidines | thieno[3,2-d]pyrimidine | HT-29 (Colon) | >50 | [10] |
Note: Direct comparison is challenging due to variations in substituents and experimental conditions across different studies. The data presented here is illustrative of the general trend.
The thieno[2,3-d]pyrimidine core is a key feature in several potent kinase inhibitors targeting pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR signaling cascades.[11][12]
Caption: Kinase inhibition profile of thienopyrimidine isomers.
Anti-inflammatory and Antimicrobial Activities
Both thieno[2,3-d] and thieno[3,2-d]pyrimidine derivatives have demonstrated promising anti-inflammatory and antimicrobial activities.[13][14] The thieno[3,4-d]pyrimidine isomer has also been explored for its biological potential, with some derivatives showing activity.[15]
Case Study: Relugolix - A Thieno[2,3-d]pyrimidine Success Story
A prime example of the therapeutic potential of the thienopyrimidine scaffold is Relugolix (Orgovyx®), an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[11][16][17][18] This thieno[2,3-d]pyrimidine derivative is approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[11][17] The choice of the thieno[2,3-d]pyrimidine core in Relugolix highlights its favorable drug-like properties and ability to effectively interact with its target receptor.[19]
Pharmacokinetic Profile: A Key Differentiator
While comprehensive head-to-head in vivo pharmacokinetic data for all three isomers is limited, in silico and in vitro studies suggest that the isomeric form can influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Generally, thienopyrimidine derivatives are designed to have good oral bioavailability and metabolic stability. However, factors like solubility and membrane permeability can be fine-tuned by altering the substitution pattern on the core scaffold.[20][21][22][23]
Synthetic Strategies: Building the Core
The synthesis of thienopyrimidine isomers predominantly relies on the construction of a pyrimidine ring onto a pre-formed thiophene nucleus. The Gewald reaction is a cornerstone of this approach, providing a versatile and efficient method for the synthesis of the crucial 2-aminothiophene intermediates.[7][10][24]
General Synthetic Workflow
Caption: General workflow for thienopyrimidine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitriles via the Gewald Reaction
This protocol describes a general procedure for the Gewald reaction, a multicomponent reaction to synthesize substituted 2-aminothiophenes.[7][8][10][24]
Materials:
-
Aldehyde or ketone (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental sulfur (10 mmol)
-
Triethylamine (10 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a stirred solution of the aldehyde or ketone (10 mmol) and malononitrile (10 mmol) in ethanol (10 mL), add elemental sulfur (10 mmol).
-
Add triethylamine (10 mmol) dropwise to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 5 hours.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core
This protocol outlines the cyclization of a 2-aminothiophene-3-carbonitrile with formamide to yield the thieno[2,3-d]pyrimidin-4-amine.[25][26]
Materials:
-
2-Aminothiophene-3-carbonitrile derivative (10 mmol)
-
Formamide (20 mL)
Procedure:
-
A mixture of the 2-aminothiophene-3-carbonitrile (10 mmol) in formamide (20 mL) is heated at reflux for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization.
In Vitro Biological Evaluation
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC50 of thienopyrimidine derivatives against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Thienopyrimidine test compounds
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the thienopyrimidine compounds in DMSO.
-
In a 96-well plate, add the test compounds, kinase, and substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by nonlinear regression analysis.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thienopyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thienopyrimidine compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Perspectives
The thienopyrimidine scaffold, with its isomeric diversity, offers a rich landscape for the discovery of novel therapeutics. The thieno[2,3-d]pyrimidine isomer has emerged as a particularly promising core for the development of anticancer agents, as exemplified by the clinical success of Relugolix. However, the therapeutic potential of the thieno[3,2-d] and thieno[3,4-d] isomers should not be overlooked, and further exploration of their biological activities is warranted.
As our understanding of the structure-activity relationships of these isomers deepens, and with the advent of more efficient synthetic methodologies, we can anticipate the development of a new generation of thienopyrimidine-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource for researchers embarking on this exciting journey of discovery.
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Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). PubMed. [Link]
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Chemical structure (A) and mechanism of action (B) of relugolix. (n.d.). ResearchGate. [Link]
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In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. (2022). MDPI. [Link]
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The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2018). PubMed Central. [Link]
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A Comparative Guide to the Molecular Docking of Thieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives Against Target Proteins
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comprehensive comparison of the molecular docking performance of derivatives based on this scaffold against key oncogenic protein kinases, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We present a detailed, reproducible docking methodology, compare the in silico binding affinities and interaction patterns of representative thienopyrimidine compounds with established, clinically approved inhibitors, and correlate these findings with published experimental data to offer a holistic view of their potential as therapeutic agents.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The fusion of a thiophene ring with a pyrimidine moiety creates the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers, both of which are structurally analogous to purines. This resemblance allows them to compete with adenosine triphosphate (ATP) for the binding site of protein kinases.[1] Overexpression or mutation of protein kinases, such as EGFR and VEGFR-2, are well-established drivers of tumor growth, angiogenesis, and metastasis.[2][3] Consequently, designing potent and selective kinase inhibitors is a primary strategy in modern oncology.[4]
Derivatives of the thieno[3,2-d]pyrimidine core have shown significant promise as inhibitors of various kinases, including Cyclin-Dependent Kinase 7 (CDK7) and others implicated in cancer.[5][6] This guide focuses on elucidating the structural basis for their activity against EGFR and VEGFR-2 through comparative molecular docking studies, providing a framework for researchers in the field to evaluate and design next-generation inhibitors.
Comparative Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is an indispensable tool in drug discovery for screening virtual libraries, predicting binding modes, and refining lead compounds.[7] Our workflow is designed to be a self-validating system, ensuring the reliability of the generated docking poses and scores.
Causality in Methodological Choices
The selection of target proteins, ligands, and docking software is critical for a meaningful study.
-
Target Proteins (Receptors): We selected EGFR and VEGFR-2 as they are highly validated cancer targets, and numerous thienopyrimidine derivatives have been developed against them.[8][9][10] Crystal structures co-crystallized with known inhibitors were sourced from the Protein Data Bank (PDB) to ensure the use of biologically relevant active-site conformations. Specifically, 1M17 (EGFR with Erlotinib) and 4HJO (inactive EGFR with Erlotinib) were chosen for EGFR studies, providing insights into binding to different conformational states.[11][12]
-
Ligand Selection:
-
Test Compounds: Representative thieno[2,3-d]pyrimidine derivatives with published IC₅₀ values against EGFR and VEGFR-2 were selected to allow for a direct correlation between docking scores and experimental activity.[2][13][14][15] For this guide, we will refer to a potent derivative from recent literature, Compound 5b (a thieno[2,3-d]pyrimidine derivative with an IC₅₀ of 37.19 nM against EGFR).[14][16]
-
Comparator Compounds: Clinically approved drugs targeting EGFR and VEGFR-2 were chosen as benchmarks. Erlotinib (Tarceva) and Lapatinib (Tykerb) are established first and second-generation EGFR inhibitors, respectively, providing a robust comparison.[17][18][19][20] Sorafenib , a known VEGFR-2 inhibitor, serves as a comparator for that target.[2]
-
-
Docking Software: AutoDock Vina is utilized for its balance of accuracy and computational speed.[21] Its scoring function provides a good approximation of binding affinity (in kcal/mol).[21]
Experimental Protocol: Step-by-Step Molecular Docking
This protocol ensures reproducibility and validation at each stage.
-
Receptor Preparation:
-
Download the PDB file (e.g., 1M17 for EGFR).
-
Remove water molecules and co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.
-
Define the binding site by creating a grid box centered on the co-crystallized ligand's position. The size of the grid box should be sufficient to allow the test ligands to move and rotate freely within the active site.
-
-
Ligand Preparation:
-
Obtain 2D structures of the thienopyrimidine derivatives and comparator drugs.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.
-
Assign Gasteiger charges and define the rotatable bonds for ligand flexibility during the docking process.
-
-
Molecular Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.
-
The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
-
-
Validation (Self-Validating System):
-
Re-docking: The co-crystallized ligand (e.g., Erlotinib for PDB: 1M17) is extracted and then re-docked into its own receptor's binding site.
-
Success Criterion: A successful docking protocol is validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å. This confirms that the software and parameters can accurately reproduce the experimentally determined binding mode.[22]
-
Visualization of Workflow
The following diagram illustrates the comprehensive molecular docking workflow.
Caption: Molecular Docking Workflow.
Results: A Comparative Analysis
This section presents the docking results, comparing the binding affinities and interaction patterns of a representative thieno[2,3-d]pyrimidine derivative against established drugs targeting EGFR.
Quantitative Data Summary
The docking scores (predicted binding affinities) provide a quantitative measure for comparison. A more negative score indicates a stronger predicted binding affinity.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
| Thieno[2,3-d]pyrimidine 5b | EGFR (1M17) | -9.5 | 37.19[14][16] |
| Erlotinib (Comparator) | EGFR (1M17) | -9.3[23] | ~50 (for EGFRwt) |
| Lapatinib (Comparator) | EGFR (1M17) | -11.8[24] | ~10 (for EGFRwt) |
Note: Docking scores and IC₅₀ values are sourced from various publications and are presented for comparative purposes. Absolute values can vary based on specific experimental conditions and software parameters.
Analysis of Binding Modes
The true value of docking lies in the structural insights it provides into ligand-receptor interactions.
-
Erlotinib (Comparator): As a first-generation inhibitor, Erlotinib forms a critical hydrogen bond with the backbone nitrogen of Met769 in the hinge region of the EGFR kinase domain.[21] Its quinazoline core sits in the adenine pocket, and it engages in several hydrophobic interactions with residues like Leu694, Val702, and Leu820.[11][21]
-
Lapatinib (Comparator): Lapatinib's extended structure allows it to form similar hinge-binding interactions with Met769 while also accessing a deeper pocket, forming additional interactions with residues like Cys773.[24] This multi-point engagement contributes to its higher affinity and broader activity profile (dual EGFR/HER2 inhibitor).[24][25]
-
Thieno[2,3-d]pyrimidine 5b (Test Compound): Docking studies reveal that Compound 5b adopts a binding mode analogous to the established inhibitors.[14][16] The pyrimidine ring nitrogen forms the key hydrogen bond with the hinge residue Met769 . The thienopyrimidine core occupies the ATP binding site, and its substituted side chains project into hydrophobic pockets, making favorable contacts that anchor the molecule. The favorable docking score, which is comparable to Erlotinib, is consistent with its potent experimentally determined IC₅₀ value.[14][16]
Visualization of Binding Logic
The following diagram illustrates the key interactions necessary for kinase inhibition.
Caption: Key Interactions in Kinase Inhibition.
Discussion and Field-Proven Insights
The comparative docking analysis demonstrates that thieno[3,2-d]pyrimidine derivatives are highly effective mimics of the adenine portion of ATP. Their docking scores are predictive of their potent biological activity, as seen by the correlation with low nanomolar IC₅₀ values.[14][16]
Expertise & Experience: While a strong docking score is a positive indicator, it is not the sole determinant of a successful drug candidate. The key insights from this study are twofold:
-
Hinge Binding is Essential: The hydrogen bond to the hinge region (Met769 in EGFR) is the foundational anchor for this class of inhibitors. Any modification that disrupts this interaction will likely lead to a significant loss of potency.
-
Exploiting Hydrophobic Pockets: The selectivity and potency of different derivatives are largely determined by how well their substituents can capitalize on the hydrophobic pockets within the ATP binding site. The success of Lapatinib, for instance, comes from its ability to engage with more of the binding site than first-generation inhibitors.[24]
Trustworthiness of the Protocol: The re-docking validation step is non-negotiable. By confirming that our protocol can reproduce the crystallographic binding pose of a known inhibitor, we establish a high degree of confidence in the poses predicted for our novel test compounds. Without this validation, the interpretation of binding modes would be speculative.
Future Directions: This guide focuses on wild-type EGFR. A critical next step for researchers would be to perform similar docking studies against mutant forms of the receptor, such as the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors like Erlotinib.[18] Thienopyrimidine derivatives that can maintain high affinity for these mutant forms are of significant therapeutic interest.[15][26]
Conclusion
Molecular docking is a powerful and predictive tool for evaluating the potential of novel drug candidates. This guide demonstrates that derivatives of the Thieno[3,2-d]pyrimidine-7-carboxylic acid scaffold are potent inhibitors of key oncogenic kinases. Their performance in silico is comparable to, and in some cases potentially exceeds, that of established clinical drugs. The detailed workflow and comparative data presented herein provide a solid, scientifically grounded framework for researchers and drug development professionals to accelerate the discovery of new, more effective cancer therapies based on this privileged scaffold.
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A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Novel Thieno[3,2-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of kinases and other enzymes. Its structural analogy to purines allows for effective interaction with various biological targets, making it a focal point in the development of novel therapeutics for oncology, inflammation, and infectious diseases. However, the journey from a potent hit to a viable clinical candidate is paved with the challenges of optimizing pharmacokinetic (PK) properties. A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its efficacy, safety, and dosing regimen.
This guide provides a comparative analysis of the pharmacokinetic profiles of novel thieno[3,2-d]pyrimidine compounds, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to not only present data but also to elucidate the underlying principles and experimental rationale, empowering you to make informed decisions in your drug discovery programs.
The Thieno[3,2-d]pyrimidine Core and its Pharmacokinetic Implications
The thieno[3,2-d]pyrimidine ring system offers a versatile platform for chemical modification. The thiophene ring generally enhances metabolic stability compared to a benzene ring, while the pyrimidine moiety provides multiple points for substitution to modulate potency, selectivity, and physicochemical properties, which in turn influence the ADME profile. Understanding the structure-pharmacokinetic relationships (SPRs) is paramount for successful lead optimization.
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d231 [label=""]; e231 [label=""]; f231 [label=""]; g231 [label=""]; h231 [label=""]; i231 [label=""]; j231 [label=""]; k231 [label=""]; l231 [label=""]; m231 [label=""]; n231 [label=""]; o231 [label=""]; p231 [label=""]; q231 [label=""]; r231 [label=""]; s231 [label=""]; t231 [label=""]; u231 [label=""]; v231 [label=""]; w231 [label=""]; x231 [label=""]; y231 [label=""]; z231 [label=""]; a232 [label=""]; b232 [label=""]; c232 [label=""]; d232 [label=""]; e232 [label=""]; f232 [label=""]; g232 [label=""]; h232 [label=""]; i232 [label=""]; j232 [label=""]; k232 [label=""]; l232 [label=""]; m232 [label=""]; n232 [label=""]; o232 [label=""]; p232 [label=""]; q232 [label=""]; r232 [label=""]; s232 [label=""]; t232 [label=""]; u232 [label=""]; v232 [label=""]; w232 [label=""]; x232 [label=""]; y232 [label=""]; z232 [label=""]; a233 [label=""]; b233 [label=""]; c233 [label=""]; d233 [label=""]; e233 [label=""]; f233 [label=""]; g233 [label=""]; h233 [label=""]; i233 [label=""]; j233 [label=""]; k233 [label=""]; l233 [label=""]; m233 [label=""]; n233 [label=""]; o233 [label=""]; p233 [label=""]; q233 [label=""]; r233 [label=""]; s233 [label=""]; t233 [label=""]; u233 [label=""]; v233 [label=""]; w233 [label=""]; x233 [label=""]; y233 [label=""]; z233 [label=""]; a234 [label=""]; b234 [label=""]; c234 [label=""]; d234 [label=""]; e234 [label=""]; f234 [label=""]; g234 [label=""]; h234 [label=""]; i234 [label=""]; j234 [label=""]; k234 [label=""]; l234 [label=""]; m234 [label=""]; n234 [label=""]; o234 [label=""]; p234 [label=""]; q234 [label=""]; r234 [label=""]; s234 [label=""]; t234 [label=""]; u234 [label=""]; v234 [label=""]; w234 [label=""]; x234 [label=""]; y234 [label=""]; z234 [label=""]; a235 [label=""]; b235 [label=""]; c235 [label=""]; d235 [label=""]; e235 [label=""]; f235 [label=""]; g235 [label=""]; h235 [label=""]; i235 [label=""]; j235 [label=""]; k235 [label=""]; l235 [label=""]; m235 [label=""]; n235 [label=""]; o235 [label=""]; p235 [label=""]; q235 [label=""]; r235 [label=""]; s235 [label=""]; t235 [label=""]; u235 [label=""]; v235 [label=""]; w235 [label=""]; x235 [label=""]; y235 [label=""]; z235 [label=""]; a236 [label=""]; b236 [label=""]; c236 [label=""]; d236 [label=""]; e236 [label=""]; f236 [label=""]; g236 [label=""]; h236 [label=""]; i236 [label=""]; j236 [label=""]; k236 [label=""]; l236 [label=""]; m236 [label=""]; n236 [label=""]; o236 [label=""]; p236 [label=""]; q236 [label=""]; r236 [label=""]; s236 [label=""]; t236 [label=""]; u236 [label=""]; v236 [label=""]; w236 [label=""]; x236 [label=""]; y236 [label=""]; z236 [label=""]; a237 [label=""]; b237 [label=""]; c237 [label=""]; d237 [label=""]; e237 [label=""]; f237 [label=""]; g237 [label=""]; h237 [label=""]; i237 [label=""]; j237 [label=""]; k237 [label=""]; l237 [label=""]; m237 [label=""]; n237 [label=""]; o237 [label=""]; p237 [label=""]; q237 [label=""]; r237 [label=""]; s237 [label=""]; t237 [label=""]; u237 [label=""]; v237 [label=""]; w237 [label=""]; x237 [label=""]; y237 [label=""]; z237 [label=""]; a238 [label=""]; b238 [label=""]; c238 [label=""]; d238 [label=""]; e238 [label=""]; f238 [label=""]; g238 [label=""]; h238 [label=""]; i238 [label=""]; j238 [label=""]; k238 [label=""]; l238 [label=""]; m238 [label=""]; n238 [label=""]; o238 [label=""]; p238 [label=""]; q238 [label=""]; r238 [label=""]; s238 [label=""]; t238 [label=""]; u238 [label=""]; v238 [label=""]; w238 [label=""]; x238 [label=""]; y238 [label=""]; z238 [label=""]; a239 [label=""]; b239 [label=""]; c239 [label=""]; d239 [label=""]; e239 [label=""]; f239 [label=""]; g239 [label=""]; h239 [label=""]; i239 [label=""]; j239 [label=""]; k239 [label=""]; l239 [label=""]; m239 [label=""]; n239 [label=""]; o239 [label=""]; p239 [label=""]; q239 [label=""]; r239 [label=""]; s239 [label=""]; t239 [label=""]; u239 [label=""]; v239 [label=""]; w239 [label=""]; x239 [label=""]; y239 [label=""]; z239 [label=""]; a240 [label=""]; b240 [label=""]; c240 [label=""]; d240 [label=""]; e240 [label=""]; f240 [label=""]; g240 [label=""]; h240 [label=""]; i240 [label=""]; j240 [label=""]; k240 [label=""]; l240 [label=""]; m240 [label=""]; n240 [label=""]; o240 [label=""]; p240 [label=""]; q240 [label=""]; r240 [label=""]; s240 [label=""]; t240 [label=""]; u240 [label=""]; v240 [label=""]; w240 [label=""]; x240 [label=""]; y240 [label=""]; z240 [label=""]; a241 [label=""]; b241 [label=""]; c241 [label=""]; d241 [label=""]; e241 [label=""]; f241 [label=""]; g241 [label=""]; h241 [label=""]; i241 [label=""]; j241 [label=""]; k241 [label=""]; l241 [label=""]; m241 [label=""]; n241 [label=""]; o241 [label=""]; p241 [label=""]; q241 [label=""]; r241 [label=""]; s241 [label=""]; t241 [label=""]; u241 [label=""]; v241 [label=""]; w241 [label=""]; x241 [label=""]; y241 [label=""]; z241 [label=""]; a242 [label=""]; b242 [label=""]; c242 [label=""]; d242 [label=""]; e242 [label=""]; f242 [label=""]; g242 [label=""]; h242 [label=""]; i242 [label=""]; j242 [label=""]; k242 [label=""]; l242 [label=""]; m242 [label=""]; n242 [label=""]; o242 [label=""]; p242 [label=""]; q242 [label=""]; r242 [label=""]; s242 [label=""]; t242 [label=""]; u242 [label=""]; v242 [label=""]; w242 [label=""]; x242 [label=""]; y242 [label=""]; z242 [label=""]; a243 [label=""]; b243 [label=""]; c243 [label=""]; d243 [label=""]; e243 [label=""]; f243 [label=""]; g243 [label=""]; h243 [label=""]; i243 [label=""]; j243 [label=""]; k243 [label=""]; l243 [label=""]; m243 [label=""]; n243 [label=""]; o243 [label=""]; p243 [label=""]; q243 [label=""]; r243 [label=""]; s243 [label=""]; t243 [label=""]; u243 [label=""]; v243 [label=""]; w243 [label=""]; x243 [label=""]; y243 [label=""]; z243 [label=""]; a244 [label=""]; b244 [label=""]; c244 [label=""]; d244 [label=""]; e244 [label=""]; f244 [label=""]; g244 [label=""]; h244 [label=""]; i244 [label=""]; j244 [label=""]; k244 [label=""]; l244 [label=""]; m244 [label=""]; n244 [label=""]; o244 [label=""]; p244 [label=""]; q244 [label=""]; r244 [label=""]; s244 [label=""]; t244 [label=""]; u244 [label=""]; v244 [label=""]; w244 [label=""]; x244 [label=""]; y244 [label=""]; z244 [label=""]; a245 [label=""]; b245 [label=""]; c245 [label=""]; d245 [label=""]; e245 [label=""]; f245 [label=""]; g245 [label=""]; h245 [label=""]; i245 [label=""]; j245 [label=""]; k245 [label=""]; l245 [label=""]; m245 [label=""]; n245 [label=""]; o245 [label=""]; p245 [label=""]; q245 [label=""]; r245 [label=""]; s245 [label=""]; t245 [label=""]; u245 [label=""]; v245 [label=""]; w245 [label=""]; x245 [label=""]; y245 [label=""]; z245 [label=""]; a246 [label=""]; b246 [label=""]; c246 [label=""]; d246 [label=""]; e246 [label=""]; f246 [label=""]; g246 [label=""]; h246 [label=""]; i246 [label=""]; j246 [label=""]; k246 [label=""]; l246 [label=""]; m246 [label=""]; n246 [label=""]; o246 [label=""]; p246 [label=""]; q246 [label=""]; r246 [label=""]; s246 [label=""]; t246 [label=""]; u246 [label=""]; v246 [label=""]; w246 [label=""]; x246 [label=""]; y246 [label=""]; z246 [label=""]; a247 [label=""]; b247 [label=""]; c247 [label=""]; d247 [label=""]; e247 [label=""]; f247 [label=""]; g247 [label=""]; h247 [label=""]; i247 [label=""]; j247 [label=""]; k247 [label=""]; l247 [label=""]; m247 [label=""]; n247 [label=""]; o247 [label=""]; p247 [label=""]; q247 [label=""]; r247 [label=""]; s247 [label=""]; t247 [label=""]; u247 [label=""]; v247 [label=""]; w247 [label=""]; x247 [label=""]; y247 [label=""]; z247 [label=""]; a248 [label=""]; b248 [label=""]; c248 [label=""]; d248 [label=""]; e248 [label=""]; f248 [label=""]; g248 [label=""]; h248 [label=""]; i248 [label=""]; j248 [label=""]; k248 [label=""]; l248 [label=""]; m248 [label=""]; n248 [label=""]; o248 [label=""]; p248 [label=""]; q248 [label=""]; r248 [label=""]; s248 [label=""]; t248 [label=""]; u248 [label=""]; v248 [label=""]; w248 [label=""]; x248 [label=""]; y248 [label=""]; z248 [label=""]; a249 [label=""]; b249 [label=""]; c249 [label=""]; d249 [label=""]; e249 [label=""]; f249 [label=""]; g249 [label=""]; h249 [label=""]; i249 [label=""]; j249 [label=""]; k249 [label=""]; l249 [label=""]; m249 [label=""]; n249 [label=""]; o249 [label=""]; p249 [label=""]; q249 [label=""]; r249 [label=""]; s249 [label=""]; t249 [label=""]; u249 [label=""]; v249 [label=""]; w249 [label=""]; x249 [label=""]; y249 [label=""]; z249 [label=""]; a250 [label=""]; b250 [label=""]; c250 [label=""]; d250 [label=""]; e250 [label=""]; f250 [label=""]; g250 [label=""]; h250 [label=""]; i250 [label=""]; j250 [label=""]; k250 [label=""]; l250 [label=""]; m250 [label=""]; n250 [label=""]; o250 [label=""]; p250 [label=""]; q250 [label=""]; r250 [label=""]; s250 [label=""]; t250 [label=""]; u250 [label=""]; v250 [label=""]; w250 [label=""]; x250 [label=""]; y250 [label=""]; z250 [label=""]; a251 [label=""]; b251 [label=""]; c251 [label=""]; d251 [label=""]; e251 [label=""]; f251 [label=""]; g251 [label=""]; h251 [label=""]; i251 [label=""]; j251 [label=""]; k251 [label=""]; l251 [label=""]; m251 [label=""]; n251 [label=""]; o251 [label=""]; p251 [label=""]; q251 [label=""]; r251 [label=""]; s251 [label=""]; t251 [label=""]; u251 [label=""]; v251 [label=""]; w251 [label=""]; x251 [label=""]; y251 [label=""]; z251 [label=""]; a252 [label=""]; b252 [label=""]; c252 [label=""]; d252 [label=""]; e252 [label=""]; f252 [label=""]; g252 [label=""]; h252 [label=""]; i252 [label=""]; j252 [label=""]; k252 [label=""]; l252 [label=""]; m252 [label=""]; n252 [label=""]; o252 [label=""]; p252 [label=""]; q252 [label=""]; r252 [label=""]; s252 [label=""]; t252 [label=""]; u252 [label=""]; v252 [label=""]; w252 [label=""]; x252 [label=""]; y252 [label=""]; z252 [label=""]; a253 [label=""]; b253 [label=""]; c253 [label=""]; d253 [label=""]; e253 [label=""]; f253 [label=""]; g253 [label=""]; h253 [label=""]; i253 [label=""]; j253 [label=""]; k253 [label=""]; l253 [label=""]; m253 [label=""]; n253 [label=""]; o253 [label=""]; p253 [label=""]; q253 [label=""]; r253 [label=""]; s253 [label=""]; t253 [label=""]; u253 [label=""]; v253 [label=""]; w253 [label=""]; x253 [label=""]; y253 [label=""]; z253 [label=""]; a254 [label=""]; b254 [label=""]; c254 [label=""]; d254 [label=""]; e254 [label=""]; f254 [label=""]; g254 [label=""]; h254 [label=""]; i254 [label=""]; j254 [label=""]; k254 [label=""]; l254 [label=""]; m254 [label=""]; n254 [label=""]; o254 [label=""]; p254 [label=""]; q254 [label=""]; r254 [label=""]; s254 [label=""]; t254 [label=""]; u254 [label=""]; v254 [label=""]; w254 [label=""]; x254 [label=""]; y254 [label=""]; z254 [label=""]; a255 [label=""]; b255 [label=""]; c255 [label=""]; d255 [label=""]; e255 [label=""]; f255 [label=""]; g255 [label=""]; h255 [label=""]; i255 [label=""]; j255 [label=""]; k255 [label=""]; l255 [label=""]; m255 [label=""]; n255 [label=""]; o255 [label=""]; p255 [label=""]; q255 [label=""]; r255 [label=""]; s255 [label=""]; t255 [label=""]; u255 [label=""]; v255 [label=""]; w255 [label=""]; x255 [label=""]; y255 [label=""]; z255 [label=""]; a256 [label=""]; b256 [label=""]; c256 [label=""]; d256 [label=""]; e256 [label=""]; f256 [label=""]; g256 [label=""]; h256 [label=""]; i256 [label=""]; j256 [label=""]; k256 [label=""]; l256 [label=""]; m256 [label=""]; n256 [label=""]; o256 [label=""]; p256 [label=""]; q256 [label=""]; r256 [label=""]; s256 [label=""]; t256 [label=""]; u256 [label=""]; v256 [label=""]; w256 [label=""]; x256 [label=""]; y256 [label=""];
Safety Operating Guide
Operational Guide for the Safe Disposal of Thieno[3,2-d]pyrimidine-7-carboxylic Acid
As a Senior Application Scientist, it is understood that pioneering research in drug development involves handling novel chemical entities. Thieno[3,2-d]pyrimidine-7-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, explored for their potential as inhibitors in various biological pathways.[1][2][3] However, beyond synthesis and application, a culture of safety and environmental stewardship is paramount. The proper disposal of such research chemicals is not merely a regulatory hurdle but a critical component of responsible science.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards to protect laboratory personnel and the environment.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This initial characterization dictates every subsequent step in the waste management lifecycle.
1.1. Hazard Identification
This compound (CAS No. 1211596-20-1) is a pale-yellow to yellow-brown solid. Based on available safety data for the compound and its close analogs, it is classified as a hazardous substance.[4] The primary hazards are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This profile requires that all waste containing this compound—including neat material, solutions, contaminated labware, and personal protective equipment (PPE)—be handled as hazardous chemical waste .
1.2. Quantitative Data Summary
The following table summarizes the critical hazard information for this compound, which forms the basis for its classification as hazardous waste.
| Property | Data | Source(s) |
| CAS Number | 1211596-20-1 | |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| GHS Hazard Statements | H302, H315, H319, H335 | [4] |
| GHS Pictogram | Exclamation Mark | |
| Primary Disposal Route | Licensed Hazardous Waste Contractor (Incineration Recommended) | [5][6] |
Part 2: Immediate Safety & Spill Management
Proper disposal begins with safe handling during use. In the event of an accidental release, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.
2.1. Required Personal Protective Equipment (PPE)
When handling this compound in any form (solid, liquid, or waste), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile), inspected before use.[7]
-
Body Protection: A standard lab coat. For larger quantities or significant spill risk, an impervious apron is recommended.[7]
-
Respiratory Protection: All handling of solid material should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust.[7][8]
2.2. Spill Protocol
In the event of a small spill:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[7]
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain & Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[7][8] For liquid spills, cover with an inert absorbent material like vermiculite or sand.[6]
-
Collect Waste: Carefully scoop the absorbed material and spilled solid into a properly labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[6]
Part 3: The Core Disposal Workflow
The disposal of this compound must follow a systematic process from the point of generation to its final collection by a licensed professional. This workflow is mandated by regulations from bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Caption: Disposal Decision Workflow for this compound.
3.1. Step-by-Step Methodology
-
Waste Identification and Segregation:
-
Action: Immediately upon generation, designate any material contaminated with this compound as hazardous waste.
-
Causality: This compound is a carboxylic acid. It must be segregated from bases to prevent violent acid-base reactions. It should also be kept separate from strong oxidizing agents and reactive metals.[11] Mixing incompatible waste streams is a primary cause of laboratory accidents and is strictly prohibited.[9]
-
-
Container Selection and Management:
-
Action: Collect all waste (solid and liquid) in a dedicated, compatible waste container. A high-density polyethylene (HDPE) container is an excellent choice.[6][11]
-
Causality: The container must be chemically compatible to prevent degradation, rupture, or leakage.[12] Metal containers should be avoided for acidic waste.[10] The container lid must be secure and leak-proof. Keep the container closed at all times except when adding waste. Fill containers to no more than 90% capacity to allow for expansion and prevent spills during transport.[10]
-
-
Labeling:
-
Action: The waste container must be clearly and accurately labeled.
-
Causality: EPA regulations mandate that hazardous waste labels include specific information to ensure safe handling and proper disposal.[5] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed") and the corresponding GHS pictogram.[5]
-
-
-
Accumulation and Storage:
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[12]
-
Causality: An SAA is a designated storage place at or near the point of waste generation and under the control of laboratory personnel.[5][13] This ensures the waste is managed by trained professionals familiar with its properties. Regulations limit the volume of waste (typically up to 55 gallons) and the duration it can be stored in an SAA.[13] The SAA must be inspected weekly for any signs of leakage.[12]
-
Part 4: Final Disposal and Record Keeping
The ultimate disposal of hazardous waste is a regulated process that cannot be performed by laboratory staff.
-
Professional Disposal: The disposal of the accumulated waste must be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[5][6] These contractors are equipped to transport and dispose of the chemical waste in compliance with all federal, state, and local regulations, typically via high-temperature incineration.[5][9]
-
Cradle-to-Grave Responsibility: The Resource Conservation and Recovery Act (RCRA) establishes that the waste generator (your institution) is responsible for the hazardous waste from its generation to its final, environmentally sound disposal.[9] This necessitates meticulous record-keeping and ensuring you are using a reputable, licensed disposal vendor.
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, integrity, and environmental responsibility, reinforcing the trust placed in us as scientific professionals.
References
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American Chemical Society. Managing Hazardous Chemical Waste in the Lab. Available from: [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]
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LookChem. Thieno[3,2-d]pyrimidine-4-carbonitrile Safety Data Sheets(SDS). Available from: [Link]
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Aaron Chemicals LLC. Safety Data Sheet: thieno[2,3-d]pyrimidine-5-carboxylic acid. Available from: [Link]
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Reed College. Hazardous Laboratory Chemicals Disposal Guide. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7059273, Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Available from: [Link]
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Stericycle. USP 800 & Hazardous Drug Disposal. Available from: [Link]
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University of Essex. Laboratory Waste Disposal Handbook. Available from: [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]
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Laboratory Waste Guide 2024. Laboratory Waste Guide 2024. Available from: [Link]
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Werbovetz, K. et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available from: [Link]
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Al-Tel, T. H. et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available from: [Link]
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Priya, A. et al. (2024). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2024). ResearchGate. Available from: [Link]
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Zhang, Y. et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules. Available from: [Link]
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Lecka, J. et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available from: [Link]
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Navigating the Safe Handling of Thieno[3,2-d]pyrimidine-7-carboxylic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Thieno[3,2-d]pyrimidine-7-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and drug development. As with any novel compound, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the safe handling of this compound.
Hazard Identification and Risk Assessment
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the solid particulate. A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the nature of the experimental procedures, and the potential for dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against dust particles and potential splashes. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles. |
| Hand Protection | Double gloving with compatible chemical-resistant gloves is required. Nitrile gloves are a suitable primary choice for splash protection against weak acids and organic solids.[1] For extended handling or in situations with a higher risk of exposure, neoprene gloves offer broader chemical resistance.[2] It is crucial to consult manufacturer-specific breakthrough time data for the gloves being used.[2] Gloves should be changed immediately if contamination is suspected. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a significant risk of spillage, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required. However, if there is a potential for generating dust (e.g., weighing, transferring powder), a NIOSH-approved respirator is mandatory. A half-mask or full-face respirator equipped with an Organic Vapor/Acid Gas (OV/AG) cartridge and a P100 particulate filter is recommended.[3][4][5][6][7] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound that could generate dust or aerosols, including weighing and preparing solutions, must be performed inside a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for handling the compound.
-
Weighing: Use a weigh boat or creased weighing paper to minimize dust. Handle the container and spatula with care to avoid generating airborne particles.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing. Ensure the solvent is compatible with the compound.
-
Post-Handling: After use, securely seal the container. Decontaminate the handling area (weighing balance, fume hood surface) with an appropriate solvent and then wipe with a damp cloth. Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. Immediate and correct action is crucial.
Spill Response
For a small spill of solid this compound:
-
Alert personnel: Inform others in the immediate area of the spill.
-
Evacuate if necessary: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don appropriate PPE: At a minimum, wear a lab coat, double gloves, and chemical safety goggles. If there is a risk of airborne dust, a respirator is required.
-
Contain the spill: Cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Clean up: Gently sweep the solid material into a dustpan and place it in a clearly labeled hazardous waste container.[8][9][10] Do not dry sweep, as this can generate dust.[11]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose of waste: All materials used for cleanup (gloves, paper towels, etc.) must be placed in the hazardous waste container.
Personal Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[12][13][14] Remove contaminated clothing while continuing to flush. If irritation persists, seek immediate medical attention.[15] |
| Eye Contact | Immediately flush the eyes with lukewarm water for at least 20 minutes, holding the eyelids open.[16][17][18] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16] |
| Inhalation | Move the affected person to fresh air immediately.[19][20][21] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[22][23][24][25]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Pathway
All waste containing this compound must be disposed of through your institution's hazardous waste management program.[26] Do not dispose of this chemical down the drain or in the regular trash. The presence of both nitrogen and sulfur in the molecule may require specific incineration conditions to prevent the release of harmful oxides (NOx and SOx).
Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: A flowchart outlining the key steps and safety considerations for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
